3-Chlorobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSKOLWZZWHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040299 | |
| Record name | 3-Chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-61-8 | |
| Record name | 3-Chlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLQ4633SJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Chlorobiphenyl: A Comprehensive Technical Review
CAS Number: 2051-61-8
This technical guide provides an in-depth overview of 3-Chlorobiphenyl (3-CB), a monochlorinated biphenyl congener. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, toxicological profile, and metabolic pathways. This document also includes illustrative diagrams and a summary of experimental methodologies for its analysis.
Chemical and Physical Properties
This compound is an aromatic hydrocarbon belonging to the polychlorinated biphenyl (PCB) family of compounds. It appears as a colorless to light yellow oily liquid or solid.[1] The quantitative properties of this compound are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2051-61-8 | [2][3][4][5][6] |
| Molecular Formula | C₁₂H₉Cl | [2][3][5][6] |
| Molecular Weight | 188.65 g/mol | [2][3] |
| Appearance | Oily liquid or solid, colorless to light yellow | [1] |
| Melting Point | 16 °C | [1][2] |
| Boiling Point | 284.5 °C | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Water Solubility | 3.63 mg/L at 25 °C | [1][2] |
| Vapor Pressure | 0.01 mmHg | [2] |
| LogP (Octanol-Water Partition Coefficient) | 4.54 | [2] |
Toxicological Profile
Polychlorinated biphenyls are classified as known human carcinogens by the International Agency for Research on Cancer (IARC). The toxicity of PCBs can vary depending on the congener. While this compound is a lower chlorinated PCB, its metabolites can still pose health risks.
Table 2: Acute Toxicity Data for this compound
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 1010 mg/kg | [7][8] |
| LD₅₀ | Mouse | Intraperitoneal | 880 mg/kg | [7][8] |
| TDL₀ | Rat | Celiac | 160 mg/kg | [9] |
Metabolism and Signaling Pathways
The metabolism of this compound primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.[1][3] The initial step involves the hydroxylation of the biphenyl structure to form hydroxylated metabolites (OH-PCBs). These metabolites can then undergo further conjugation reactions, such as sulfation and glucuronidation, to facilitate their excretion from the body.[1][3] Some reactive metabolites of lower chlorinated PCBs have been linked to genotoxic effects and can act as endocrine-disrupting chemicals.[1]
Experimental Protocols
The analysis of this compound in environmental and biological samples typically involves extraction, cleanup, and instrumental analysis, most commonly by gas chromatography-mass spectrometry (GC-MS).
Sample Preparation and Extraction
A general workflow for the analysis of PCBs in a solid matrix like soil is outlined below.
Methodology for PCB Analysis in Soil:
-
Extraction: A known weight of the soil sample (e.g., 5 g) is mixed with purified water and a ceramic homogenizer.[1] After a brief hydration period, an organic solvent like acetonitrile is added, and the mixture is vortexed to extract the PCBs.[1]
-
Phase Separation: Sodium chloride is added to the mixture to induce phase separation between the aqueous and organic layers.[1]
-
Cleanup: The supernatant (organic layer) is collected and treated with adsorbents to remove interfering compounds.[1]
-
Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a stream of nitrogen and then redissolved in a suitable solvent, such as cyclohexane, for analysis.[1]
-
Instrumental Analysis: The reconstituted sample is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the specific PCB congeners present.[1]
This technical guide provides a foundational understanding of this compound. For more detailed experimental protocols and safety information, it is recommended to consult specific EPA methods and material safety data sheets.
References
- 1. agilent.com [agilent.com]
- 2. epa.gov [epa.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Learn about Polychlorinated Biphenyls (PCBs) | Polychlorinated Biphenyls (PCBs) | US EPA [19january2017snapshot.epa.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Chemical Structure of 3-Chlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and detailed chemical structure of 3-Chlorobiphenyl. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require in-depth knowledge of this compound. This document outlines common synthetic methodologies, presents key quantitative data in accessible formats, and offers detailed experimental protocols.
Chemical Structure of this compound
This compound, with the chemical formula C₁₂H₉Cl, is an aromatic organic compound.[1] It consists of two phenyl rings joined by a single bond, with a chlorine atom substituted at the 3-position of one of the rings. The molecular weight of this compound is 188.653 g/mol .[1]
Structural and Physical Properties
| Property | Value |
| Chemical Formula | C₁₂H₉Cl |
| Molecular Weight | 188.653 g/mol |
| CAS Number | 2051-61-8 |
| Appearance | Colorless to light yellow oily liquid or solid |
| Boiling Point | 284.5 °C |
| Melting Point | 16 °C |
| Water Solubility | 3.63 mg/L (at 25 °C) |
| Density | 1.1 ± 0.1 g/cm³ |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been compiled from various sources.
¹H NMR and ¹³C NMR Spectroscopy
While specific peak assignments for this compound were not explicitly detailed in the provided search results, typical chemical shift ranges for chlorinated aromatic compounds can be inferred. The proton and carbon NMR spectra are available in databases such as the Toxin and Toxin Target Database (T3DB).
Infrared (IR) Spectroscopy
The NIST WebBook provides access to the IR spectrum of this compound.[1] Analysis of the spectrum would reveal characteristic absorption bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl stretching (typically in the 1000-1100 cm⁻¹ region).
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. The most common and effective laboratory methods include the Suzuki-Miyaura coupling, the Gomberg-Bachmann reaction, and the Ullmann reaction. These methods offer varying yields and require different reaction conditions.
Below is a diagram illustrating a general workflow for the synthesis of biphenyl compounds, including this compound.
Detailed Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound using the aforementioned methods.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, including polychlorinated biphenyls (PCBs), with good to excellent yields.[3] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a base.
Experimental Protocol:
-
Reactants:
-
3-Chlorophenylboronic acid
-
Bromobenzene (or Iodobenzene for higher reactivity)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., aqueous sodium carbonate or potassium carbonate)
-
Solvent (e.g., a mixture of toluene and ethanol)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-chlorophenylboronic acid and the aryl halide (bromobenzene or iodobenzene) in the solvent mixture.
-
Add the palladium catalyst and the aqueous base to the reaction mixture.
-
Heat the mixture under reflux with stirring for several hours (typically 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a work-up by adding water and extracting the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
-
Quantitative Data:
-
Yield: Good to excellent yields are typically reported for Suzuki couplings in the synthesis of PCBs.[3]
-
Purity: The purity of the final product can be assessed by GC-MS and NMR spectroscopy.
-
2. Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is a method for aryl-aryl coupling via a diazonium salt.[4] While it has a wide scope, the yields are often low (less than 40%) due to side reactions.[4]
Experimental Protocol:
-
Reactants:
-
3-Chloroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Benzene
-
Base (e.g., sodium hydroxide or sodium acetate)
-
-
Procedure:
-
Prepare the diazonium salt by dissolving 3-chloroaniline in a mixture of concentrated HCl and water, and then cooling it to 0-5 °C.
-
Slowly add a cold aqueous solution of sodium nitrite to the aniline solution while maintaining the low temperature.
-
In a separate flask, prepare a two-phase system of benzene and an aqueous solution of the base, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the vigorously stirred benzene/base mixture.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with water, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by distillation or chromatography to isolate this compound.
-
-
Quantitative Data:
-
Yield: Generally low, often less than 40%.[4]
-
Purity: Purity can be determined by standard analytical techniques.
-
3. Ullmann Reaction
The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl.[5] This method often requires harsh reaction conditions, including high temperatures.[6]
Experimental Protocol:
-
Reactants:
-
1-Bromo-3-chlorobenzene
-
Bromobenzene (in excess for unsymmetrical coupling)
-
Copper powder or copper bronze
-
High-boiling solvent (e.g., dimethylformamide - DMF) or neat reaction
-
-
Procedure:
-
In a reaction vessel, combine 1-bromo-3-chlorobenzene, an excess of bromobenzene, and activated copper powder.
-
Heat the mixture to a high temperature (often above 200 °C) with stirring for several hours.
-
After the reaction is complete, cool the mixture.
-
Extract the product with a suitable organic solvent.
-
Filter the mixture to remove the copper residues.
-
Wash the organic extract, dry it, and remove the solvent.
-
Purify the crude this compound by vacuum distillation or chromatography.
-
-
Quantitative Data:
-
Yield: Yields for the Ullmann reaction can be variable and are often moderate. For the synthesis of 3,3'-bitolyl from 3-iodotoluene, yields between 25% and 60% have been reported depending on the conditions.[5]
-
Purity: The purity of the product should be confirmed by analytical methods.
-
References
- 1. This compound [webbook.nist.gov]
- 2. The three-dimensional structure of 3,3′,4,4′-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 6. Ullmann Reaction [organic-chemistry.org]
An In-depth Technical Guide on the Environmental Occurrence of 3-Chlorobiphenyl (PCB 2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental presence of 3-Chlorobiphenyl (PCB 2), a specific congener of polychlorinated biphenyls (PCBs). While data for many PCB congeners are extensive, information specifically for this compound is less abundant. This document synthesizes the available information on its detection in various environmental matrices, details relevant analytical methodologies, and presents a logical workflow for its analysis.
Introduction
Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organic compounds, known as congeners, that were widely used in industrial applications due to their chemical stability and electrical insulating properties.[1] this compound (PCB 2) is a monochlorinated biphenyl, meaning it has one chlorine atom attached to the biphenyl structure.[2] Although the production of PCBs was banned in many countries in the 1970s due to their environmental persistence and adverse health effects, they continue to be detected in various environmental compartments.[1][2] PCB 2 is a component of lower chlorinated commercial PCB mixtures, such as Aroclor 1221 and Aroclor 1232.[2] It can also be formed through the biodegradation of higher chlorinated PCBs.[2]
Environmental Occurrence of Monochlorinated Biphenyls
Quantitative data specifically for this compound (PCB 2) is limited in publicly available literature. However, studies on monochlorinated biphenyls, including isomers of PCB 2, provide insight into their environmental presence. The following table summarizes the detected concentrations of monochlorinated biphenyls in indoor air from a study investigating vapor intrusion from contaminated soil.
Table 1: Concentrations of Monochlorinated Biphenyls in Indoor Air [3]
| Congener | Concentration (ng/m³) |
| 2-Chlorobiphenyl (PCB 1) | Predominant congener |
| 4-Chlorobiphenyl (PCB 3) | Predominant congener |
| Other isomers | Much lower concentrations |
Note: The study identified PCB-1 and PCB-3 as the primary indoor air components, indicating that more volatile, lower molecular weight congeners are enriched in vapors.[3]
Experimental Protocols for Analysis
The accurate quantification of this compound in environmental samples requires robust analytical methods. The following protocols are adapted from established methods for PCB analysis in soil and air, and are suitable for the determination of PCB 2.
1. Sample Extraction from Soil: Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides an efficient extraction of PCBs from soil matrices.[4]
-
Sample Preparation: Air-dry soil samples and sieve through a 2-mm mesh.[4]
-
Extraction:
-
Weigh 10 g of the prepared soil into a 50-mL centrifuge tube.
-
Add a surrogate standard solution (e.g., ¹³C₁₂-PCB 52) to assess method performance.[4]
-
Add 10 mL of acetonitrile and 10 mL of Milli-Q water.
-
Add ceramic homogenizers.[4]
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., MgSO₄ and NaCl) to induce phase separation.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction):
-
Transfer an aliquot of the acetonitrile (upper) layer to a microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent, C18 sorbent, and MgSO₄.[4]
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
The supernatant is ready for GC-MS analysis.
-
2. Sample Collection and Extraction from Air
-
Sample Collection: Use a personal sampling pump to draw air through a sampler containing a 13-mm glass fiber filter followed by a glass tube with two sections of deactivated Florisil. Sample at a flow rate of 0.05 to 0.2 L/min for a total sample size of 1 to 50 L.[5]
-
Extraction:
-
Transfer the glass fiber filter to a vial.
-
Break the Florisil tube and transfer the two sections to separate vials.
-
Add 5 mL of hexane to each vial and sonicate for 30 minutes.
-
Combine the extracts from the filter and the two Florisil sections.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard technique for the identification and quantification of PCBs.
-
Instrumentation: A gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS) is recommended for enhanced selectivity and sensitivity.[6]
-
GC Conditions (Example):
-
Column: Agilent DB-5ms Ultra Inert, 30 m × 0.25 mm, 0.25 µm
-
Oven Program: Start at 100°C (hold for 1 min), ramp to 300°C at 10°C/min (hold for 5 min).
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for target analytes.
-
Precursor and Product Ions for this compound (PCB 2): To be determined based on fragmentation patterns. A common approach for monochlorobiphenyls is to monitor the molecular ion (m/z 188) and a characteristic fragment ion.
-
Logical Workflow for Analysis
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.
Conclusion
The environmental occurrence of this compound (PCB 2) is not as well-documented as that of other PCB congeners. However, its presence in lower chlorinated PCB mixtures and as a degradation product of more highly chlorinated PCBs suggests its potential for environmental distribution. The analytical methods detailed in this guide, particularly the combination of efficient extraction techniques like QuEChERS with sensitive detection by GC-MS/MS, provide a robust framework for the accurate quantification of PCB 2 in various environmental matrices. Further research focusing on the specific detection and quantification of this compound is necessary to fully understand its environmental fate and potential risks.
References
Physical and chemical properties of 3-Chlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 3-Chlorobiphenyl (3-ClBP), also known as PCB-2. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.
Physical and Chemical Properties
This compound is a monochlorinated biphenyl, a class of organochlorine compounds. It appears as a light-yellow liquid or solid.[1][2] Its properties are crucial for understanding its environmental fate, biological interactions, and potential applications or hazards.
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound, compiled from various scientific sources.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉Cl | [3] |
| Molecular Weight | 188.65 g/mol | [3] |
| CAS Number | 2051-61-8 | [3] |
| Appearance | Light yellow liquid or solid | [1][2] |
| Melting Point | 16 - 18 °C | [1] |
| Boiling Point | 284.5 - 285 °C | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
Table 2: Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | 3.63 mg/L at 25 °C | [1] |
| logP (Octanol-Water Partition Coefficient) | 4.54 - 4.58 | [1] |
Table 3: Thermodynamic Properties
| Property | Value | Source(s) |
| Vapor Pressure | 0.01 mmHg at 25 °C | [1] |
| Flash Point | 129.5 ± 8.6 °C | [1] |
| Enthalpy of Vaporization (ΔvapH) | 66.0 - 69.2 kJ/mol | [4] |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physical and chemical properties of this compound, based on internationally recognized guidelines.
Melting Point Determination (OECD 102)
The melting point is determined using the capillary method with a liquid bath or metal block apparatus.[5][6]
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a glass capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating: The apparatus (liquid bath or metal block) is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.
Boiling Point Determination (OECD 103)
The boiling point is determined using the dynamic method, which involves measuring the vapor pressure as a function of temperature.[1][7][8]
Methodology:
-
Apparatus: A dynamic boiling point apparatus is used, which allows for precise pressure control and temperature measurement.
-
Procedure: The pressure in the apparatus is reduced, and the sample is heated. The temperature at which boiling occurs is recorded for a given pressure.
-
Data Collection: This process is repeated at various pressures to obtain a vapor pressure-temperature curve.
-
Determination: The normal boiling point is the temperature at which the vapor pressure equals 101.325 kPa.
Water Solubility (OECD 105)
The flask method is suitable for determining the water solubility of this compound.[4][9][10][11][12]
Methodology:
-
Equilibration: A sufficient amount of this compound is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The mixture is centrifuged or allowed to stand to separate the undissolved solid/liquid from the aqueous phase.
-
Analysis: A sample of the clear aqueous phase is carefully removed and the concentration of this compound is determined using a suitable analytical method, such as gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).
-
Calculation: The water solubility is reported as the average concentration from multiple determinations.
Octanol-Water Partition Coefficient (logP) (OECD 107)
The shake-flask method is a standard procedure for determining the octanol-water partition coefficient.[2][13][14]
Methodology:
-
Preparation: n-Octanol and water are mutually saturated before the experiment. A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water.
-
Partitioning: The two phases are placed in a separatory funnel and shaken vigorously to facilitate partitioning of the solute. The funnel is then allowed to stand for phase separation, often aided by centrifugation.
-
Analysis: The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., GC-ECD, HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (logP) is then reported.
Vapor Pressure Determination (EPA Method)
The gas saturation method is a common technique for determining the vapor pressure of semi-volatile organic compounds.[15][16][17][18][19]
Methodology:
-
Apparatus: A thermostatically controlled saturation column is packed with an inert support material coated with this compound.
-
Saturation: A carrier gas (e.g., nitrogen or argon) is passed through the column at a known, slow flow rate to ensure saturation with the vapor of the test substance.
-
Trapping and Analysis: The vapor-saturated gas stream is passed through a trap (e.g., a sorbent tube or a cold trap) to collect the this compound. The amount of trapped substance is then quantified using a sensitive analytical method like GC-MS.
-
Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the column, and the temperature, using the ideal gas law.
Metabolite Analysis by LC-Orbitrap MS
The metabolic fate of this compound can be investigated using high-resolution mass spectrometry.[3][20][21][22]
Methodology:
-
Incubation: this compound is incubated with a biological system, such as liver microsomes or cultured cells (e.g., HepG2), to allow for metabolic conversion.
-
Extraction: Metabolites are extracted from the incubation medium using a suitable technique like liquid-liquid extraction or solid-phase extraction.
-
LC-MS Analysis: The extract is analyzed by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap). The liquid chromatography separates the parent compound from its metabolites.
-
Metabolite Identification: The high-resolution mass spectrometer provides accurate mass measurements, which are used to determine the elemental composition of potential metabolites. Fragmentation patterns (MS/MS) are used to elucidate the structure of the identified metabolites.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are, in part, mediated through its interaction with cellular signaling pathways. Its metabolism is a key determinant of its biological activity and toxicity.
Metabolic Activation of this compound
This compound undergoes metabolic activation, primarily through cytochrome P450 enzymes, leading to the formation of hydroxylated and other reactive metabolites. These metabolites can exert toxic effects.[3]
Caption: Metabolic activation pathway of this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Some polychlorinated biphenyls are known to activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This can lead to the expression of genes involved in xenobiotic metabolism and can mediate some of the toxic effects of these compounds.[23][24][25][26][27]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.
Estrogen Receptor (ER) Interaction
Certain PCBs and their metabolites have been shown to interact with the estrogen receptor, potentially leading to endocrine-disrupting effects.[28][29][30][31][32]
Caption: Interaction of this compound with the Estrogen Receptor pathway.
Experimental Workflow for Metabolite Identification
The following diagram illustrates a typical workflow for the identification of this compound metabolites from an in vitro experiment.
Caption: Workflow for the identification of this compound metabolites.
References
- 1. oecd.org [oecd.org]
- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 9. filab.fr [filab.fr]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. alphalab.com [alphalab.com]
- 19. srd.nist.gov [srd.nist.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Coplanar polychlorinated biphenyls activate the aryl hydrocarbon receptor in developing tissues of two TCDD-responsive lacZ mouse lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Human receptor activation by aroclor 1260, a polychlorinated biphenyl mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Aryl hydrocarbon receptor activation affects nitrergic neuronal survival and delays intestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Selected polychlorobiphenyls congeners bind to estrogen receptor alpha in human umbilical vascular endothelial (HUVE) cells modulating angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Using three-dimensional quantitative structure-activity relationships to examine estrogen receptor binding affinities of polychlorinated hydroxybiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. fnw.ratcatinc.com [fnw.ratcatinc.com]
3-Chlorobiphenyl as a lower-chlorinated PCB congener
An In-Depth Technical Guide to 3-Chlorobiphenyl (PCB Congener 2)
This technical guide provides a comprehensive overview of this compound (PCB 2), a lower-chlorinated polychlorinated biphenyl congener. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, metabolism, toxicological profile, and analytical methods for its quantification. This guide summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and includes visualizations of signaling pathways and experimental workflows using Graphviz.
Chemical and Physical Properties
This compound, also known as PCB 2, is a monochlorinated biphenyl.[1] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 1-chloro-3-phenylbenzene | [2] |
| Synonyms | 3-Chloro-1,1'-biphenyl, m-Chlorobiphenyl, PCB 2 | [2] |
| CAS Number | 2051-61-8 | [2] |
| Molecular Formula | C₁₂H₉Cl | [2] |
| Molecular Weight | 188.65 g/mol | [2] |
| Appearance | Light yellow liquid | [1] |
| Melting Point | 16 °C | [1] |
| Boiling Point | 284.5 °C | [1] |
| Water Solubility | 3.63 mg/L at 25 °C | [1] |
| Vapor Pressure | 0.01 mmHg | [1] |
| Log P (XLogP3) | 4.54 | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 129.5 ± 8.6 °C | [1] |
| Refractive Index | 1.583 | [1] |
Synthesis of this compound
The synthesis of unsymmetrical biphenyls like this compound can be achieved through several established methods in organic chemistry. The most common approaches include the Gomberg-Bachmann reaction, Suzuki-Miyaura coupling, and Ullmann condensation.
Gomberg-Bachmann Reaction
This reaction involves the diazotization of an aniline followed by an aryl-aryl coupling reaction.[3][4] For the synthesis of this compound, 3-chloroaniline would be the starting material.[5]
Experimental Protocol: Gomberg-Bachmann Synthesis of this compound
-
Diazotization:
-
Dissolve 3-chloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Coupling:
-
In a separate flask, prepare a solution of sodium hydroxide in water and cool it to 0-5 °C.
-
To this cold NaOH solution, add benzene, which acts as both the solvent and the reactant.
-
With vigorous stirring, slowly add the cold diazonium salt solution to the benzene/NaOH mixture.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with an organic solvent such as diethyl ether.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
References
- 1. The OECD program to validate the rat uterotrophic bioassay. Phase 2: coded single-dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 4. mycollegevcampus.com [mycollegevcampus.com]
- 5. pubs.acs.org [pubs.acs.org]
Toxicological profile of 3-Chlorobiphenyl
An In-Depth Technical Guide to the Toxicological Profile of 3-Chlorobiphenyl
Introduction
This compound, also known as PCB congener 2 (PCB 2), is a member of the polychlorinated biphenyl (PCB) class of synthetic organic compounds. PCBs consist of 209 individual congeners, characterized by a biphenyl structure with one to ten chlorine atoms.[1][2] Although their production was banned decades ago, PCBs persist in the environment due to their chemical stability and resistance to degradation.[3][4] this compound is a lower-chlorinated PCB found in commercial mixtures like Aroclor 1221 and Aroclor 1232, and is also a product of the biodegradation of more highly chlorinated PCBs.[3][5] Human exposure can occur through inhalation, diet, and dermal contact.[3][5] Understanding the toxicological profile of individual congeners like this compound is critical for assessing the health risks associated with environmental PCB exposure.
This guide provides a comprehensive overview of the toxicological properties of this compound, focusing on its physicochemical characteristics, toxicokinetics, mechanisms of toxicity, and associated health effects, with detailed experimental protocols and data presented for a scientific audience.
Physicochemical Properties
The chemical and physical properties of this compound dictate its environmental fate and biological behavior. As a lower-chlorinated congener, it is more water-soluble and volatile compared to higher-chlorinated PCBs.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₉Cl | [6][7] |
| Molecular Weight | 188.653 g/mol | [6][7] |
| CAS Registry Number | 2051-61-8 | [6][7] |
| Appearance | Oily liquid or solid, colorless to light yellow | |
| Melting Point | 16 °C | [8] |
| Boiling Point | 284.5 °C | [8] |
| Water Solubility | 3.63 mg/L at 25 °C | [8] |
| Vapor Pressure | 0.01 mmHg | [8] |
| LogP (XLogP3) | 4.54 | [8] |
| Synonyms | PCB 2, 3-Chloro-1,1'-biphenyl, m-Chlorobiphenyl | [6] |
Toxicokinetics
The toxicokinetics of this compound describe its absorption, distribution, metabolism, and excretion (ADME). Due to its lipophilic nature, it is readily absorbed and distributed into lipid-rich tissues. Its metabolism is a key determinant of its toxicity.
Absorption
This compound can be absorbed into the body through multiple routes, including oral, dermal, and inhalation.[3] Due to the semi-volatile nature of lower-chlorinated PCBs, inhalation is considered a major route of exposure for human populations.[9]
Distribution
Following absorption, this compound is transported in the blood, often bound to proteins like albumin. Its lipophilicity causes it to accumulate in tissues with high lipid content, such as adipose tissue, liver, and skin.
Metabolism
The metabolism of this compound is a complex process primarily occurring in the liver, catalyzed by the cytochrome P450 (CYP450) monooxygenase system.[3] This biotransformation is critical, as it can produce metabolites that are more toxic than the parent compound. The metabolic pathway involves several key steps:
-
Hydroxylation : CYP450 enzymes oxidize this compound to form various monohydroxylated metabolites (OH-PCBs).[3][5]
-
Further Oxidation : These OH-PCBs can be further oxidized to dihydroxylated metabolites, such as catechols and hydroquinones.[5]
-
Conjugation : The hydroxylated metabolites can undergo Phase II conjugation with glucuronic acid or sulfate to form more water-soluble compounds that are easier to excrete.[3][5]
-
Methylation : Catechol metabolites can be methylated by catechol-O-methyltransferase (COMT) to form methoxylated (MeO) metabolites.[5]
-
Dechlorination : Recent studies using human-relevant cell lines (HepG2) have shown that the metabolism of this compound can also involve dechlorination, leading to the formation of novel dechlorinated metabolites.[5][10][11]
Caption: Metabolic pathway of this compound (PCB 2).
Excretion
The metabolism of PCBs into more polar metabolites facilitates their excretion. The primary route of excretion for this compound metabolites is through the bile and feces, with a smaller contribution from urinary excretion. The slow rate of metabolism for PCBs in general contributes to their bioaccumulation in body tissues.
Mechanism of Toxicity
The toxicity of PCBs is complex and varies by congener. For this compound, toxicity is largely driven by its metabolic activation into reactive species.
-
Aryl Hydrocarbon (Ah) Receptor-Mediated Toxicity : Many toxic effects of "dioxin-like" PCBs are initiated by binding to the aryl hydrocarbon (Ah) receptor. This ligand-activated transcription factor translocates to the nucleus, dimerizes with ARNT (Ah receptor nuclear translocator), and binds to xenobiotic responsive elements (XREs) on DNA. This alters the transcription of genes, notably inducing CYP450 enzymes, which can enhance the metabolic activation of the PCB itself.
-
Metabolite-Induced Genotoxicity : The metabolism of this compound produces reactive intermediates, such as hydroquinones and quinones.[5] These metabolites are implicated in several toxic effects:
-
Oxidative DNA Damage : Reactive quinones can generate reactive oxygen species (ROS), leading to oxidative stress and damage to DNA.[5]
-
DNA Adducts : PCB 2 metabolites can covalently bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis.[5]
-
Enzyme Inhibition : A quinone metabolite of PCB 2, 3'-chloro-biphenyl-2,5-dione, has been shown to inhibit human topoisomerase, an enzyme critical for DNA replication and repair.[5]
-
-
Endocrine Disruption : PCB metabolites can interfere with the endocrine system. For example, hydroxylated PCBs can potently inhibit estrogen sulfotransferase, an enzyme that regulates the activity of estrogens. This inhibition can lead to estrogenic effects and reproductive dysfunction.
-
Neurotoxicity : Some PCBs are believed to exert neurotoxic effects by interfering with intracellular calcium channels and altering brain dopamine levels.
Caption: Aryl hydrocarbon receptor (AhR) signaling pathway.
Toxicological Data
Acute Toxicity
Acute toxicity data provide information on the effects of a single high dose of a substance.
Table 2: Acute Toxicity of this compound
| Route | Species | Value | Reference |
| Oral | Rat | LD₅₀: 1010 mg/kg | |
| Intraperitoneal | Mouse | LD₅₀: 880 mg/kg | |
| Celiac | Rat | TDL₀: 160 mg/kg | [8] |
LD₅₀ (Lethal Dose, 50%): The dose required to kill half the members of a tested population. TDL₀ (Lowest Published Toxic Dose): The lowest dose reported to have produced any toxic effect.
Carcinogenicity
PCBs as a class are classified as "carcinogenic to humans" (Group 1) by the International Agency for Research on Cancer (IARC). While the carcinogenicity of this compound specifically is less studied than that of commercial mixtures, there is strong evidence that its metabolites are genotoxic and can initiate liver carcinogenesis.[4][5] The metabolic activation to reactive intermediates that can damage DNA is a key mechanism for its carcinogenic potential.[4][5]
Genotoxicity
As previously discussed, the genotoxicity of this compound is primarily mediated by its metabolites.[5] Key genotoxic effects include:
-
Oxidative DNA damage from reactive quinone metabolites.[5]
-
Formation of covalent DNA adducts.[5]
-
Inhibition of crucial DNA-related enzymes like topoisomerase.[5]
-
Induction of polyploidization (the state of having more than two full sets of chromosomes) in cultured cells.[5]
Reproductive and Developmental Toxicity
PCBs are known endocrine disruptors that can cause reproductive dysfunction. Hydroxylated metabolites of PCBs can bind to estrogen receptors and inhibit estrogen sulfotransferase, leading to estrogenic effects that can disrupt normal reproductive processes.
Immunotoxicity
The immune system is a sensitive target for PCBs.[12] PCB-induced immunotoxicity is dependent on the specific congener, its planarity, and its ability to bind to the Ah receptor.[12][13] Effects can include atrophy of the thymus and spleen and reduced antibody production.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological findings. The following protocol is a summary of the methods used to study the metabolism of this compound in a human-relevant cell line.
In Vitro Metabolism of this compound in HepG2 Cells
This protocol is based on the study by Zhang et al. (2022), which characterized the metabolites of this compound in the human liver cell line, HepG2.[3][5][11]
Objective: To identify and characterize the metabolites of this compound (PCB 2) formed by HepG2 cells using nontarget high-resolution mass spectrometry (Nt-HRMS).
Materials:
-
HepG2 cells (human hepatocellular carcinoma cell line)
-
Complete minimum essential medium
-
This compound (PCB 2)
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
High-resolution liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Cell Culture: HepG2 cells are seeded into 6-well plates at a density of 6 x 10⁶ cells per well in 3 mL of complete medium. The cells are allowed to attach and grow for 48 hours in a humidified incubator at 37°C with 5% CO₂.[3]
-
Exposure: After 48 hours, the growth medium is replaced with an exposure medium containing this compound at test concentrations (e.g., 3.6 nM or 10 µM) dissolved in 0.1% DMSO. Control wells receive medium with 0.1% DMSO only.[3]
-
Incubation: The cells are exposed to the test compound for 24 hours. A 24-hour exposure at 10 µM is selected to ensure the robust detection of metabolites.[3]
-
Sample Collection: After the 24-hour exposure period, the cell culture medium from each well is harvested and stored at -80°C until analysis.[3]
-
Metabolite Analysis (Nt-HRMS):
-
The collected media samples are prepared for analysis.
-
Samples are injected into a high-resolution LC-MS system for separation and detection of metabolites.
-
Data is acquired in both positive and negative ionization modes to detect a wide range of potential metabolites.
-
Metabolite identification is performed by comparing the accurate mass measurements and fragmentation patterns against predicted metabolites from in silico tools (e.g., MetaDrug) and known metabolic pathways.[5][15]
-
References
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polychlorinated Biphenyl (PCB) carcinogenicity with special emphasis on airborne PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. echemi.com [echemi.com]
- 9. Tissue distribution, metabolism and excretion of 3, 3′-dichloro-4′-sulfooxy-biphenyl in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Immunotoxicity of polychlorinated biphenyls: present status and future considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate and Transport of 3-Chlorobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate, transport, and degradation of 3-Chlorobiphenyl (PCB-2). It is designed to serve as a core reference for professionals in environmental science and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Physicochemical Properties
The environmental behavior of this compound is largely dictated by its physicochemical properties. These properties influence its partitioning between air, water, soil, and biota. A summary of key quantitative data is presented in the table below.
| Property | Value | Unit | Reference(s) |
| Molecular Formula | C₁₂H₉Cl | - | --INVALID-LINK-- |
| Molecular Weight | 188.65 | g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow oily liquid or solid | - | --INVALID-LINK-- |
| Water Solubility | 0.995 - 3.63 | mg/L at 25°C | --INVALID-LINK--, --INVALID-LINK-- |
| Vapor Pressure | 0.005 - 0.01 | mmHg at 25°C | --INVALID-LINK--, --INVALID-LINK-- |
| Log Kow (Octanol-Water Partition Coefficient) | 4.54 - 4.57 | - | --INVALID-LINK--, --INVALID-LINK-- |
| Organic Carbon-Water Partition Coefficient (Koc) | Estimated from Log Kow | - | |
| Henry's Law Constant | 3.43 x 10⁻⁴ (for Aroclor 1242) | atm·m³/mol at 25°C | --INVALID-LINK-- |
| Melting Point | 16 | °C | --INVALID-LINK-- |
| Boiling Point | 284.5 | °C | --INVALID-LINK-- |
Environmental Fate and Transport
This compound, a lower-chlorinated PCB congener, is subject to various transport and partitioning processes in the environment. Its moderate hydrophobicity and volatility govern its distribution across different environmental compartments.
Transport and Partitioning
Once released into the environment, this compound partitions between soil, water, and air. Key processes include:
-
Volatilization: Due to its vapor pressure, it can volatilize from contaminated soil and water surfaces into the atmosphere.
-
Atmospheric Transport and Deposition: In the atmosphere, it can be transported over long distances and subsequently deposited onto soil and water bodies through wet and dry deposition.
-
Sorption: Its moderate Log Kow value indicates a tendency to adsorb to organic matter in soil and sediment, which can limit its mobility in aqueous systems.
Degradation Pathways
This compound can be degraded through both biotic and abiotic processes. As a lower-chlorinated PCB, it is more susceptible to degradation than its more highly chlorinated counterparts.
Abiotic Degradation
-
Photodegradation: In the atmosphere, this compound is primarily degraded by reacting with hydroxyl (OH) radicals. The atmospheric half-life is estimated to be on the order of days. In surface waters, direct photolysis and reaction with photo-induced reactive species can contribute to its degradation, with half-lives estimated to be from days to weeks.
Biotic Degradation
Anaerobic Reductive Dechlorination: In anaerobic environments, such as deep sediments, highly chlorinated PCBs can undergo reductive dechlorination by microorganisms. This process removes chlorine atoms, and can result in the formation of lower-chlorinated congeners like this compound. This pathway is a crucial first step that increases the susceptibility of PCBs to further degradation.
Aerobic Biodegradation: In the presence of oxygen, this compound can be degraded by a wide range of bacteria. The primary mechanism is the biphenyl catabolic pathway, encoded by the bph genes. This pathway involves a series of enzymatic reactions that lead to the cleavage of the aromatic rings.
-
Dioxygenation: The process is initiated by biphenyl dioxygenase (BphA), which incorporates two hydroxyl groups onto the chlorinated ring.
-
Dehydrogenation: The resulting dihydrodiol is converted to a catechol by a dehydrogenase (BphB).
-
Ring Cleavage: The catechol ring is then opened by a dioxygenase (BphC).
-
Hydrolysis and Further Metabolism: Subsequent enzymatic steps (BphD, etc.) lead to the formation of chlorobenzoic acid and other intermediates that can eventually be mineralized to CO₂, water, and chloride.
Environmental Persistence
The persistence of this compound in the environment is moderate compared to higher chlorinated PCBs. Half-life can vary significantly depending on environmental conditions.
| Compartment | Process | Estimated Half-Life | Reference(s) |
| Soil | Aerobic Biodegradation | Weeks to Months | General PCB literature |
| Water | Photolysis / Biodegradation | Days to Weeks | --INVALID-LINK-- |
| Atmosphere | Reaction with OH radicals | ~9-12 days | --INVALID-LINK-- |
Detailed Experimental Protocols
Protocol for Determination of Soil Adsorption Coefficient (Koc) - Based on OECD 106
This protocol outlines the batch equilibrium method for determining the adsorption of this compound to soil.
-
Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) for this compound.
-
Principle: The chemical is equilibrated with a soil suspension of known soil-to-solution ratio. The concentration of the chemical in the solution and/or soil is measured at equilibrium, and the amount adsorbed is calculated.
-
Procedure:
-
Preliminary Study (Tier 1):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into a 0.01 M CaCl₂ solution.
-
Test different soil-to-solution ratios (e.g., 1:5, 1:10, 1:20) to find a ratio that results in a measurable depletion (20-80%) of the chemical from the aqueous phase.
-
Determine the time to reach equilibrium by agitating soil suspensions for various time points (e.g., 2, 6, 24, 48 hours) and measuring the aqueous concentration.
-
Run a control without soil to check for adsorption to the test vessel walls.
-
-
Screening Study (Tier 2):
-
Using the optimal soil-to-solution ratio and equilibrium time from Tier 1, perform the adsorption test on at least five different soil types with varying organic carbon content and pH.
-
Agitate replicate samples at a constant temperature (e.g., 20-25°C) in the dark for the predetermined equilibrium time.
-
Separate the soil and aqueous phases by centrifugation.
-
Analyze the concentration of this compound in the aqueous phase using an appropriate analytical method (e.g., GC-ECD).
-
-
Data Calculation:
-
Calculate the amount of this compound adsorbed to the soil by mass balance.
-
Determine the soil-water distribution coefficient (Kd) for each soil.
-
Normalize Kd to the fraction of organic carbon (foc) in each soil to calculate Koc (Koc = Kd / foc).
-
-
Protocol for Aerobic Transformation in Soil - Based on OECD 307
This protocol is designed to determine the rate and pathway of aerobic degradation of this compound in soil.
-
Objective: To determine the aerobic transformation rate (e.g., DT50) and identify major transformation products of this compound in soil.
-
Principle: ¹⁴C-labeled or non-labeled this compound is applied to fresh soil samples, which are then incubated under controlled aerobic conditions. The disappearance of the parent compound and the formation of transformation products and ¹⁴CO₂ are monitored over time.
-
Procedure:
-
Test System Preparation:
-
Use at least two different viable soil types, sieved (<2 mm) and pre-incubated to stabilize microbial activity.
-
Adjust soil moisture to 40-60% of maximum water holding capacity.
-
Prepare incubation vessels (e.g., biometer flasks) that allow for aeration and trapping of evolved CO₂.
-
-
Application of Test Substance:
-
Apply ¹⁴C-labeled this compound (if used) dissolved in a minimal amount of solvent to the soil samples to achieve the desired concentration.
-
Prepare sterile control samples (e.g., by autoclaving) to assess abiotic degradation.
-
-
Incubation:
-
Incubate the samples in the dark at a constant temperature (e.g., 20°C).
-
Maintain aerobic conditions by continuously passing humidified air through the system.
-
Trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH).
-
-
Sampling and Analysis:
-
Sacrifice replicate flasks at various time intervals over a period of up to 120 days.
-
Analyze the CO₂ traps for radioactivity using liquid scintillation counting (LSC).
-
Extract the soil samples with appropriate organic solvents (e.g., hexane/acetone).
-
Analyze the extracts for the parent compound and transformation products using techniques like HPLC with radiometric detection and/or GC-MS.
-
-
Data Evaluation:
-
Plot the concentration of this compound and its transformation products over time.
-
Calculate the degradation rate and the dissipation time 50% (DT50) for the parent compound using appropriate kinetic models.
-
Establish a mass balance to account for the distribution of radioactivity.
-
-
Protocol for Analysis of this compound in Environmental Samples - Based on EPA Method 8082A
This method covers the determination of PCB congeners in extracts from solid and aqueous matrices by gas chromatography.
-
Objective: To quantify the concentration of this compound in environmental samples.
-
Principle: PCBs are extracted from the sample matrix, cleaned up to remove interferences, and then analyzed by gas chromatography with a highly sensitive detector.
-
Procedure:
-
Sample Extraction:
-
Aqueous Samples: Extract with a suitable solvent like methylene chloride using a separatory funnel (EPA Method 3510) or continuous liquid-liquid extraction.
-
Solid/Soil Samples: Extract using methods such as Soxhlet extraction (Method 3540), pressurized fluid extraction (Method 3545), or ultrasonic extraction (Method 3550) with a solvent mixture like hexane/acetone or methylene chloride/acetone.
-
-
Extract Cleanup:
-
PCBs often co-extract with other compounds that can interfere with analysis. Cleanup is essential.
-
Use Method 3665 (Sulfuric Acid/Potassium Permanganate Cleanup) which is specific for PCBs and will remove many co-extracted pesticides.
-
Alternatively, adsorption column chromatography (e.g., using Florisil or silica gel, Method 3620/3630) can be used.
-
-
Gas Chromatography (GC) Analysis:
-
Instrument: Gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and an Electron Capture Detector (ECD), which is highly sensitive to chlorinated compounds.
-
Injection: Inject a small volume (1-2 µL) of the cleaned-up extract into the GC.
-
Separation: The different PCB congeners are separated based on their boiling points and interaction with the column's stationary phase as they pass through the column.
-
Detection: The ECD detects the chlorinated compounds as they elute from the column, generating a chromatogram.
-
-
Quantification:
-
Prepare a multi-point calibration curve using certified standards of this compound.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the concentration by comparing the peak area or height in the sample to the calibration curve. Use of an internal standard (e.g., decachlorobiphenyl, if not a target analyte) is recommended for improved accuracy.
-
-
3-Chlorobiphenyl: An In-depth Technical Guide on Health Effects and Risks
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobiphenyl (PCB-2) is a lower-chlorinated polychlorinated biphenyl (PCB) congener. Although the production of commercial PCB mixtures was banned in many countries in the 1970s due to their persistence, bioaccumulation, and adverse health effects, lower-chlorinated PCBs like this compound are still detected in the environment.[1][2] They can be formed as byproducts of modern manufacturing processes and through the degradation of higher-chlorinated PCBs.[2] This technical guide provides a comprehensive overview of the current scientific understanding of the health effects and risks associated with this compound, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms.
Toxicological Data
The acute toxicity of this compound has been determined in animal studies. However, a notable gap exists in the publicly available literature regarding No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) values from subchronic or chronic exposure studies for this specific congener.
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 1010 mg/kg | Rat | Oral | [3] |
| LD50 | 880 mg/kg | Mouse | Intraperitoneal | [3] |
| TDLo | 160 mg/kg | Rat (celiac) | Not specified |
Metabolism and Metabolic Pathways
In vitro studies using human liver-derived HepG2 cells have provided significant insights into the metabolic fate of this compound. The primary route of metabolism involves oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated and subsequently conjugated metabolites. A key finding is the identification of dechlorinated metabolites, suggesting a more complex metabolic pathway than previously understood.[2][4]
Experimental Protocol: In Vitro Metabolism in HepG2 Cells[2][4]
-
Cell Culture: Human hepatoma (HepG2) cells are seeded in 6-well plates at a density of 6 x 10⁶ cells per well in complete minimum essential medium and allowed to attach for 48 hours.
-
Exposure: The growth medium is replaced with a medium containing this compound at concentrations of 3.6 nM or 10 µM (with 0.1% DMSO as a vehicle). The cells are then incubated for 24 hours.
-
Metabolite Extraction and Analysis: Metabolites are extracted from the cell culture medium and analyzed using non-target high-resolution mass spectrometry (Nt-HRMS) to identify the various metabolic products.
The metabolism of this compound in HepG2 cells proceeds through several key steps, including hydroxylation, dihydroxylation, and dechlorination, followed by conjugation reactions.
Health Effects and Risks
Hepatotoxicity and Carcinogenicity
Studies on HepG2 cells have shown that exposure to this compound can alter the bile acid biosynthesis pathway.[4] Specifically, it has been observed to decrease the expression of Cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting enzyme in bile acid synthesis.[4] Disruption of bile acid homeostasis can lead to cholestasis and liver damage.
Reactive metabolites of PCBs, such as quinones, are capable of forming DNA adducts, which can initiate carcinogenic processes. While this has been demonstrated for other lower-chlorinated PCBs, the specific carcinogenic potential of this compound requires further investigation.
Neurotoxicity
Ortho-substituted PCBs, a class to which this compound belongs, have been shown to affect dopaminergic and serotonergic systems.[5] These compounds can inhibit the uptake of dopamine and serotonin into synaptosomes and synaptic vesicles.[5][6] Such disruptions in neurotransmitter homeostasis are linked to various neurological and behavioral deficits. However, specific experimental data on the neurotoxic effects of this compound are limited.
Endocrine Disruption
Mechanisms of Action
The toxic effects of PCBs are mediated through various molecular mechanisms, including the activation of nuclear receptors that regulate the expression of genes involved in xenobiotic metabolism.
Activation of Xenobiotic Receptors
The metabolism of many xenobiotics, including PCBs, is regulated by the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[10][11] Upon activation by a ligand, these receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to response elements in the promoter regions of target genes, such as those encoding for cytochrome P450 enzymes. This leads to an increased synthesis of these enzymes, enhancing the metabolism and clearance of the xenobiotic. While this is a general mechanism for many PCBs, the specific ability of this compound to activate PXR and CAR has not been extensively studied.
References
- 1. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain serotonin transporter binding in depressed patients with bipolar disorder using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selected polychlorobiphenyls congeners bind to estrogen receptor alpha in human umbilical vascular endothelial (HUVE) cells modulating angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. escholarship.org [escholarship.org]
- 8. NOAEL and LOAEL determinations of acute hepatotoxicity for chloroform and bromodichloromethane delivered in an aqueous vehicle to F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of polychlorinated biphenyls on the high affinity uptake of the neurotransmitters, dopamine, serotonin, glutamate and GABA, into rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
The Discovery and History of 3-Chlorobiphenyl: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorobiphenyl, also known as PCB congener 2, is a monochlorinated biphenyl that has been a subject of scientific interest due to its historical use in commercial polychlorinated biphenyl (PCB) mixtures, its environmental persistence, and its metabolic fate. This technical guide provides a comprehensive overview of the discovery, synthesis, physical and chemical properties, and metabolic pathways of this compound. Detailed experimental methodologies for its synthesis and analysis are presented, along with a historical timeline of key developments related to PCBs.
Introduction and Historical Context
Polychlorinated biphenyls (PCBs) are a class of 209 distinct aromatic compounds (congeners) first synthesized in 1881 by German chemists Schmidt and Schultz. Large-scale commercial production began in the United States in 1929 by the Swann Chemical Corporation, later acquired by Monsanto Chemical Company, which marketed PCB mixtures under the trade name Aroclor.[1] These mixtures were valued for their chemical stability, non-flammability, and electrical insulating properties, leading to their widespread use in transformers, capacitors, hydraulic fluids, and as plasticizers in various materials.[1]
This compound (PCB 2) is a key component of lower-chlorinated commercial PCB mixtures, such as Aroclor 1221 and Aroclor 1232.[2] Aroclor 1221, for instance, is comprised of approximately 60% monochlorobiphenyls. The industrial manufacturing process for these mixtures involved the direct chlorination of biphenyl using anhydrous chlorine with a catalyst like iron filings or ferric chloride. The degree of chlorination was controlled by the reaction time.
While the commercial production of PCBs was banned in the United States in 1979 under the Toxic Substances Control Act due to their environmental persistence and adverse health effects, they remain a subject of significant research interest.[1] Understanding the history and properties of individual congeners like this compound is crucial for assessing their environmental fate and toxicological significance.
Table 1: A Timeline of Key Events in the History of PCBs
| Year | Event |
| 1881 | First synthesis of polychlorinated biphenyls by Schmidt and Schultz. |
| 1929 | Commercial production of PCBs begins in the USA by the Swann Chemical Corporation (later Monsanto) under the trade name Aroclor.[1] |
| 1947-1977 | Widespread industrial use of PCB mixtures, such as Aroclors 1221 and 1232, which contain this compound. |
| 1966 | Swedish scientist Sören Jensen detects PCBs in wildlife, highlighting their environmental persistence and bioaccumulation. |
| 1977 | Monsanto ceases production of PCBs in the United States. |
| 1979 | The U.S. Environmental Protection Agency (EPA) bans the production of PCBs.[1] |
| 2001 | The Stockholm Convention on Persistent Organic Pollutants targets PCBs for elimination. |
Physicochemical Properties of this compound
The properties of this compound are well-documented, and a summary of key quantitative data is provided below.
Table 2: Physicochemical Data for this compound (PCB 2)
| Property | Value | Source |
| CAS Registry Number | 2051-61-8 | [NIST WebBook] |
| Molecular Formula | C₁₂H₉Cl | [NIST WebBook] |
| Molecular Weight | 188.653 g/mol | [NIST WebBook] |
| Appearance | Oily liquid or solid, colorless to light yellow | T3DB |
| Melting Point | 16 °C | T3DB |
| Boiling Point | 284.5 °C | ECHEMI |
| Water Solubility | 3.63 mg/L at 25 °C | ECHEMI |
| Vapor Pressure | 0.01 mmHg at 25 °C | ECHEMI |
| Log Kow (Octanol-Water Partition Coefficient) | 4.72 | [ResearchGate] |
| Flash Point | 129.5 °C | ECHEMI |
Synthesis of this compound
Individual PCB congeners, including this compound, are typically synthesized in the laboratory for research and as analytical standards. A historically significant and effective method for preparing unsymmetrical biaryls is the Gomberg-Bachmann reaction.[3] This reaction involves the diazotization of an aromatic amine followed by its reaction with another aromatic compound.
Gomberg-Bachmann Reaction Workflow
The synthesis of this compound via the Gomberg-Bachmann reaction proceeds through two main stages: the formation of a diazonium salt from 3-chloroaniline, and the subsequent radical coupling of this salt with benzene.
Experimental Protocol: Gomberg-Bachmann Synthesis
The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Gomberg-Bachmann reaction.
Materials:
-
3-Chloroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Benzene (reagent grade, used in excess as both solvent and reactant)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Silica gel (for column chromatography)
-
Hexane (as eluent)
Procedure:
-
Diazotization of 3-Chloroaniline:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-chloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting 3-chlorobenzenediazonium chloride solution for an additional 30 minutes at 0-5 °C.
-
-
Gomberg-Bachmann Coupling:
-
In a separate, larger flask, prepare a cooled solution of sodium hydroxide in water.
-
To this basic solution, add a significant excess of benzene.
-
With vigorous stirring, slowly add the cold diazonium salt solution to the benzene/NaOH mixture. The basic conditions promote the formation of the aryl radical.
-
Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and separate the organic (benzene) layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, eluting with hexane.
-
Collect the fractions containing the product and evaporate the solvent to yield pure this compound.
-
Purity Assessment: The purity of the synthesized this compound should be assessed using standard analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for confirming the identity and purity of individual PCB congeners.[4] High-resolution gas chromatography with an electron capture detector (GC-ECD) is also a highly sensitive method for PCB analysis.[4][5]
Metabolism and Toxicological Implications
This compound, like other lower-chlorinated PCBs, is subject to metabolic transformation in biological systems. Studies using human-relevant cell lines (HepG2) and human liver microsomes have elucidated the primary metabolic pathways.[2]
The metabolism is primarily initiated by cytochrome P450 (P450) enzymes, which oxidize the biphenyl structure to form hydroxylated metabolites (OH-PCBs).[2] These can be further conjugated with sulfates or glucuronic acid to facilitate excretion. A notable finding is the formation of dechlorinated metabolites, indicating that dechlorination reactions can occur in human-relevant models.[2]
The metabolites of this compound are of toxicological concern. Reactive intermediates, such as arene oxides and quinones, can form during metabolism. These reactive species have the potential to covalently bind to DNA and other cellular macromolecules, leading to genotoxic effects and oxidative DNA damage.[2] Furthermore, some hydroxylated PCB metabolites are known to act as endocrine-disrupting chemicals by interacting with estrogen receptors or inhibiting estrogen sulfotransferase.
Metabolic Pathway of this compound
The following diagram illustrates the key metabolic transformations of this compound.
Conclusion
This compound holds a significant place in the history of industrial organic chemistry and environmental science. As a component of the first commercially produced PCB mixtures, its study provides insight into the broader class of chlorinated hydrocarbons. While its production has long been ceased, the legacy of this compound and other PCBs continues through their environmental persistence and ongoing toxicological research. The synthesis and metabolic pathways detailed in this guide offer a foundational understanding for researchers engaged in the study of persistent organic pollutants and their impact on biological systems.
References
An In-depth Technical Guide to the Solubility of 3-Chlorobiphenyl in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-chlorobiphenyl in water and various organic solvents. It includes quantitative data, detailed experimental methodologies, and visualizations of relevant biological and environmental pathways to support research and development activities.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property influencing its environmental fate, bioavailability, and potential applications in various scientific fields. This compound, a member of the polychlorinated biphenyl (PCB) family, exhibits distinct solubility characteristics in aqueous and organic media.
Solubility in Water
This compound is sparingly soluble in water. The experimentally determined aqueous solubility of this compound at 25°C is 3.63 mg/L . This low water solubility is a characteristic feature of many PCBs and is a significant factor in their environmental persistence and bioaccumulation.
Solubility in Organic Solvents
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 3.63 mg/L | 25 |
| Methanol | Slightly Soluble | Not Specified |
| Chloroform | Sparingly Soluble | Not Specified |
| Non-polar organic solvents | Generally Soluble | Not Specified |
Experimental Protocols for Solubility Determination
The accurate determination of solubility is paramount for understanding the behavior of this compound. Several established methods are employed for this purpose, particularly for hydrophobic compounds.
Determination of Aqueous Solubility
The OECD Guideline for the Testing of Chemicals, Test No. 105, provides standardized methods for determining the water solubility of substances.[3][4][5][6] Two commonly used methods are the flask method and the column elution (generator column) method.
2.1.1. Flask Method (Shake-Flask Method)
This method is suitable for substances with solubilities above 10⁻² g/L.
-
Principle: An excess amount of the solid this compound is added to a flask containing purified water. The flask is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute.
-
Procedure:
-
Add an excess of this compound to a flask containing a known volume of water.
-
Seal the flask and place it in a constant temperature water bath, typically at 25°C.
-
Agitate the flask for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation and/or filtration through a filter that does not adsorb the compound.
-
Analyze the concentration of this compound in the aqueous sample using a suitable analytical technique, such as gas chromatography.
-
2.1.2. Generator Column Method
This method is particularly useful for hydrophobic substances with low aqueous solubilities.[7][8][9][10][11]
-
Principle: A column is packed with a solid support material coated with the substance of interest (this compound). Water is then passed through the column at a slow, controlled flow rate, allowing it to become saturated with the compound. The concentration of the compound in the eluted water is then determined.
-
Procedure:
-
Prepare the generator column by coating an inert support material (e.g., glass beads, chromosorb) with this compound.
-
Pump purified water through the column at a slow and constant flow rate.
-
Collect the eluate after a sufficient volume has passed through the column to ensure that the effluent is saturated.
-
Extract the this compound from the collected aqueous sample using a suitable organic solvent (e.g., hexane).
-
Analyze the concentration of this compound in the organic extract using an appropriate analytical method.
-
Determination of Solubility in Organic Solvents
A similar batch equilibrium (shake-flask) method can be adapted to determine the solubility of this compound in organic solvents.
-
Principle: An excess of this compound is equilibrated with the organic solvent of interest at a constant temperature. The concentration of the dissolved compound in the supernatant is then measured.
-
Procedure:
-
Add an excess amount of this compound to a flask containing the organic solvent (e.g., hexane, toluene, ethanol, acetone).
-
Seal the flask and agitate it in a constant temperature bath until equilibrium is reached.
-
After equilibration, separate the saturated solution from the excess solid by centrifugation or filtration.
-
Take a known aliquot of the saturated solution and dilute it with the pure solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample to determine the concentration of this compound.
-
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful and widely used technique for the quantification of PCBs, including this compound.
-
Principle: The sample extract is injected into the gas chromatograph, where the components are separated based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for specific identification and quantification.
-
Typical GC-MS Parameters:
-
Injection: A small volume (e.g., 1-2 µL) of the sample solution in an appropriate solvent (e.g., hexane) is injected into the GC.
-
Column: A capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is commonly used for PCB analysis.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature program is employed to achieve optimal separation of the analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For enhanced selectivity and sensitivity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used, where only specific ions characteristic of this compound are monitored.[1]
-
Quantification: A calibration curve is generated by analyzing a series of standard solutions of this compound of known concentrations. The concentration in the unknown sample is then determined by comparing its response to the calibration curve.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Environmental fate and transport of PCBs.
References
- 1. researchgate.net [researchgate.net]
- 2. cromlab-instruments.es [cromlab-instruments.es]
- 3. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Element 2: Environmental Fate and Transport [atsdr.cdc.gov]
- 5. 3,3’-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Metabolism of 3âChlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - Environmental Science & Technology - Figshare [figshare.com]
- 7. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3-Chlorobiphenyl
Introduction
3-Chlorobiphenyl (PCB-2) is a lower-chlorinated polychlorinated biphenyl (LC-PCB) congener.[1][2] Although the production of PCBs has been banned for decades, they are persistent environmental pollutants detectable in most environmental matrices.[1][2] Human exposure to PCBs can occur through diet, inhalation, and dermal contact, leading to various adverse health effects, including cancer and neurotoxicity.[1][2] this compound is a component of commercial PCB mixtures like Aroclor 1221 and Aroclor 1232 and is also a product of the biodegradation of higher-chlorinated PCBs.[1][2] Given its environmental relevance and potential for metabolic activation into toxic byproducts, sensitive and reliable analytical methods for the detection and quantification of this compound in various matrices are crucial for researchers, scientists, and drug development professionals.[1][3]
This document provides detailed application notes and experimental protocols for the primary analytical techniques used to detect this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. This method offers high sensitivity and selectivity, making it ideal for the identification and quantification of specific PCB congeners in complex environmental and biological samples. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase in a capillary column. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique fingerprint for each compound. For enhanced sensitivity, an electron capture detector (ECD) can also be used, as it is particularly sensitive to halogenated compounds like PCBs.[4][5]
Quantitative Data
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Air | GC-ECD | 0.02 µg/m³ | [4] |
| Estimated LOD | General | GC-ECD | 0.03 µg per sample | [4] |
| Working Range | Air | GC-ECD | 0.01 to 10 mg/m³ (for a 40-L sample) | [4] |
| Sensitivity (Ionic Trap Detector) | Transformer Oil | GC-MS | 10 pg | |
| Estimated Detection Limits (EDL) for PCB congeners | Water | HRGC/HRMS | 109 to 193 pg/L | [5] |
| Estimated Detection Limits (EDL) for PCB congeners | Soil, Tissue | HRGC/HRMS | 11 to 19 ng/kg | [5] |
Experimental Protocol: GC-MS Analysis of this compound in Soil
This protocol is based on methodologies outlined by the U.S. EPA and adapted for the analysis of this compound.[6][7]
1. Sample Preparation (Extraction and Cleanup)
-
Extraction (Accelerated Solvent Extraction - ASE):
-
Place a cellulose filter at the bottom of a 34 mL extraction cell.
-
Add 5 g of activated silica gel, followed by another cellulose filter.[6]
-
Mix 1 g of dried and sieved soil sample with a sufficient amount of ASE Prep DE (diatomaceous earth) and pour the mixture into the extraction cell.[6]
-
Add a surrogate standard solution (e.g., tetrachloro-m-xylene) to the cell.[7]
-
Fill any remaining volume with ASE Prep DE.[6]
-
Perform extraction using a hexane:acetone (1:1) solvent mixture.
-
-
Cleanup (to remove interfering compounds):
-
The extract can be cleaned up using techniques like gel permeation chromatography, or by passing it through a column containing adsorbents like Florisil or activated carbon to remove interfering substances.[4][5] For oil samples, a common cleanup step involves partitioning with concentrated sulfuric acid.[8]
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph (e.g., Thermo Scientific TRACE 1310) coupled with a triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ 8000).[6]
-
GC Conditions:
-
Column: A capillary column such as a FactorFour VF-5ms (30m x 0.25mm ID, 0.25µm film thickness) is suitable.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a flow rate of 1-2 mL/min.
-
Oven Temperature Program: 60°C (hold for 1 min), ramp at 15°C/min to 300°C (hold for 13 min).
-
Injection Volume: 1-2 µL.
-
-
MS Conditions:
-
Detector Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting the characteristic ions of this compound.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane).
-
Analyze the standards under the same GC-MS conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of each standard.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the detection of this compound using GC-MS.
Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Application Note
High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), such as LC-Orbitrap MS, is a powerful technique for analyzing this compound and, particularly, its metabolites in biological matrices.[1] This method is well-suited for compounds that are less volatile or thermally labile. HPLC separates compounds based on their partitioning between a mobile phase and a stationary phase. The high-resolution mass spectrometer provides highly accurate mass measurements, which aids in the identification of unknown metabolites and the confirmation of known ones.[1][9]
Quantitative Data
| Parameter | Matrix | Method | Value | Reference |
| Exposure Concentration (Low) | Cell Culture Media | LC-Orbitrap MS | 3.6 nM | [1][2][9] |
| Exposure Concentration (High) | Cell Culture Media | LC-Orbitrap MS | 10 µM | [1][2][9] |
Experimental Protocol: HPLC-MS Analysis of this compound Metabolites in Cell Culture
This protocol is based on a study of this compound metabolism in HepG2 cells.[1][2][3]
1. Sample Preparation (Cell Culture and Extraction)
-
Cell Culture and Exposure:
-
Extraction (QuEChERS Method):
-
Collect the cell culture media.
-
Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction to isolate the metabolites.[2] This typically involves an acetonitrile extraction followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.
-
2. HPLC-MS Analysis
-
Instrumentation: An ultra-high-performance liquid chromatograph (e.g., Thermo Fisher Ultimate 3000) coupled to a high-resolution mass spectrometer (e.g., Q Exactive Hybrid Quadrupole-Orbitrap).[1]
-
HPLC Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm particle size).[1]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve peak shape.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Heated Electrospray Ionization (HESI), often in negative mode for detecting hydroxylated and conjugated metabolites.
-
Acquisition Mode: Full scan for untargeted analysis and discovery of new metabolites, followed by tandem MS (MS/MS) for structural elucidation.
-
Mass Resolution: Set to a high value (e.g., >70,000) to enable accurate mass measurements.
-
3. Data Analysis
-
Process the raw data using specialized software (e.g., Xcalibur, Compound Discoverer).
-
Extract features (m/z, retention time, intensity) and compare between exposed and control samples to identify potential metabolites.[1]
-
Use accurate mass and MS/MS fragmentation patterns to identify and confirm the structure of the metabolites.
Workflow Diagram: HPLC-MS Analysis
Caption: Workflow for metabolite analysis of this compound using HPLC-MS.
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note
ELISA is a high-throughput immunochemical method used for the rapid screening of PCBs in environmental samples.[10][11] The most common format is a direct competitive ELISA. In this assay, PCBs in the sample compete with a labeled PCB-enzyme conjugate for a limited number of antibody binding sites. The amount of color produced is inversely proportional to the concentration of PCBs in the sample.[11] While ELISA is less specific than chromatographic methods and may exhibit cross-reactivity with different PCB congeners, it is an excellent tool for cost-effective, rapid screening of a large number of samples to identify those requiring further analysis by a confirmatory method like GC-MS.[10][11][12]
Quantitative Data
| Parameter | Matrix | Method | Value | Reference |
| Dynamic Range | Soil | Direct Competitive ELISA | 10 - 1000 µg/L | [10] |
| Detection Limit | Soil | Direct Competitive ELISA | 5.0 - 12.9 µg/L (0.5 - 1.29 µg/g soil) | [10] |
| Limit of Detection | Water/Soil | Direct Competitive ELISA | ~0.2 ng/mL | [11] |
| Assay Range | Environmental Samples | Magnetic Particle ELISA | 0.25 - 25 ppb (Aroclor 1254 based) | [13] |
| Recoveries (Methanol Extraction) | Spiked Soil | Direct Competitive ELISA | 90.6 - 106.3 % | [10] |
Experimental Protocol: Direct Competitive ELISA for PCBs in Soil
This protocol is a generalized procedure based on commercially available PCB ELISA kits.[10][11]
1. Sample Preparation (Extraction)
-
Weigh a known amount of soil (e.g., 10 g) into a vial.
-
Add an extraction solvent, such as methanol.[10]
-
Shake or vortex the mixture vigorously for a set period (e.g., 2 minutes).
-
Allow the solid particles to settle.
-
Carefully collect the supernatant (the methanol extract) for analysis. The extract may need to be diluted to fall within the dynamic range of the assay.
2. ELISA Procedure
-
Reagent Preparation: Allow all kit reagents and samples to reach room temperature (20-25°C).[11] Reconstitute any lyophilized components as per the kit instructions.[11]
-
Antibody Addition: Add the antibody solution to the antibody-coated microtiter wells.
-
Standard/Sample Addition: Add the prepared standards and sample extracts to the appropriate wells.
-
Conjugate Addition: Add the PCB-enzyme conjugate solution to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for the competitive binding reaction.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the color substrate solution (e.g., TMB) to each well.
-
Color Development: Incubate the plate for a set time (e.g., 20-30 minutes) to allow the color to develop.
-
Stopping the Reaction: Add the stop solution (e.g., dilute sulfuric acid) to each well. This will change the color (e.g., from blue to yellow) and stop the enzymatic reaction.[11]
-
Reading: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
3. Data Analysis
-
Calculate the average absorbance for each set of standards and samples.
-
Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentrations.
-
Determine the concentration of PCBs in the samples by interpolating their absorbance values from the standard curve.
Workflow Diagram: ELISA for PCB Screening
Caption: Workflow for the screening of PCBs using competitive ELISA.
References
- 1. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cdc.gov [cdc.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct competitive ELISA for the determination of polychlorinated biphenyls in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 12. PCBs Higher Chlorinated, ELISA, 96-test [goldstandarddiagnostics.com]
- 13. nj.gov [nj.gov]
Application Notes and Protocols for the Analysis of 3-Chlorobiphenyl using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobiphenyl (PCB-2) is a monochlorinated biphenyl belonging to the class of polychlorinated biphenyls (PCBs), which are persistent organic pollutants of significant environmental and toxicological concern. Accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices and for understanding its metabolic fate and toxicological effects. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound, offering high selectivity and sensitivity.
This document provides detailed application notes and experimental protocols for the analysis of this compound using GC-MS. It is intended to guide researchers, scientists, and professionals in drug development in setting up and performing robust and reliable analytical procedures. The protocols cover sample preparation for different matrices, GC-MS instrument parameters, and data analysis considerations.
Physicochemical Properties of this compound:
-
Chemical Formula: C₁₂H₉Cl[1]
-
Molecular Weight: 188.65 g/mol [1]
-
CAS Number: 2051-61-8[1]
-
Synonyms: PCB 2, 3-Chloro-1,1'-biphenyl, m-Chlorobiphenyl[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound and other PCB congeners using GC-MS. Please note that these values can vary depending on the specific instrumentation, method parameters, and matrix effects.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.19 µg/kg | Fuller's Earth | GC-MS/SIM | [2] |
| 0.05 - 0.15 ng/L | Water | SBSE-TD-GC/MS | ||
| Limit of Quantification (LOQ) | 0.64 µg/kg | Fuller's Earth | GC-MS/SIM | [2] |
| Linearity (R²) | > 0.995 | Standard Solutions | GC-MS/MS | [3] |
| Recovery | 84.7 - 117% | Spiked Soil | GC-MS | |
| 87.6 - 91.4% | Spiked Water | GC-MS/SIM | [4] |
Experimental Protocols
Protocol 1: Sample Preparation
A. Extraction from Water Samples (Liquid-Liquid Extraction)
-
To a 1 L water sample in a separatory funnel, add a suitable internal standard.
-
Add 60 mL of a 1:1 (v/v) mixture of dichloromethane and hexane.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction twice more with fresh portions of the solvent mixture.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
B. Extraction from Soil and Sediment Samples (Accelerated Solvent Extraction - ASE)
-
Mix 10 g of the homogenized soil/sediment sample with an equal amount of diatomaceous earth or anhydrous sodium sulfate.
-
Add a suitable internal standard to the mixture.
-
Pack the mixture into an ASE extraction cell.
-
Perform the extraction using a hexane/acetone (1:1, v/v) mixture under the following conditions:
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static time: 5 min
-
Number of cycles: 2
-
-
Collect the extract and concentrate to 1 mL under a gentle stream of nitrogen.
C. Extract Cleanup (if necessary)
For complex matrices containing high levels of interfering compounds, a cleanup step may be necessary.
-
Prepare a solid-phase extraction (SPE) cartridge containing silica gel or Florisil.
-
Condition the cartridge with the extraction solvent.
-
Load the concentrated extract onto the cartridge.
-
Elute the PCBs with a suitable solvent or solvent mixture (e.g., hexane or a hexane/dichloromethane mixture).
-
Collect the eluate and concentrate to the final volume of 1 mL.
Protocol 2: GC-MS Analysis
A. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole).
-
GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[5]
B. GC Conditions (Example)
| Parameter | Value |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C (hold for 2 min), ramp to 180 °C at 20 °C/min, then ramp to 280 °C at 5 °C/min (hold for 10 min) |
C. Mass Spectrometer Conditions
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
D. SIM/MRM Parameters for this compound
For enhanced selectivity and sensitivity, especially in complex matrices, triple quadrupole mass spectrometry operating in MRM mode is recommended.
| Parameter | Value |
| Precursor Ion (m/z) | 188.0 |
| Product Ion (m/z) (Proposed) | 152.0 (corresponding to the loss of a chlorine atom) |
| Collision Energy (eV) (Typical) | 15 - 25 (requires optimization) |
| Quantifier Ion (SIM) | 188.0 |
| Qualifier Ion (SIM) | 190.0 (isotope peak) |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathway of this compound in biological systems. Metabolism is primarily initiated by cytochrome P450 enzymes, leading to hydroxylated and potentially dechlorinated metabolites.
Caption: Metabolic pathway of this compound.
Experimental Workflow for GC-MS Analysis of this compound
This diagram outlines the general workflow for the analysis of this compound from sample collection to data analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of 3-Chlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 3-Chlorobiphenyl (PCB Congener 2). Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants, and the ability to accurately identify and quantify individual congeners is crucial for environmental monitoring and toxicological studies. This document provides a detailed experimental protocol using a reversed-phase C18 column, along with expected performance data. The described method is suitable for the analysis of this compound in various sample matrices following appropriate extraction and cleanup procedures.
Introduction
This compound is a lower-chlorinated PCB congener that is a component of some commercial PCB mixtures and can be a product of the biodegradation of more highly chlorinated PCBs.[1] Due to the toxicity and widespread environmental presence of PCBs, sensitive and specific analytical methods are required. High-Performance Liquid Chromatography (HPLC) offers a reliable alternative to gas chromatography (GC) for the analysis of PCBs, particularly for less volatile congeners.[2] This application note outlines a reversed-phase HPLC (RP-HPLC) method that provides excellent separation and quantification of this compound.
Experimental Protocol
This protocol is based on established methods for the separation of PCB congeners using a C18 stationary phase.[2]
1. Instrumentation and Consumables
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: Accucore C18, 2.6 µm, 150 x 4.6 mm (or equivalent C18 column).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Sample Solvent: Methanol or Acetonitrile
-
Standard: this compound analytical standard.
2. Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Accucore C18, 2.6 µm, 150 x 4.6 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 19 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 65 °C |
| Injection Volume | 2 µL |
| UV Detection | 205 nm |
3. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. From the stock solution, prepare a series of working standards at different concentrations for calibration.
-
Sample Preparation: Samples should be extracted using an appropriate method for the matrix (e.g., liquid-liquid extraction for water, Soxhlet extraction for soil or tissue). The extract may require cleanup to remove interfering substances. The final extract should be dissolved in the sample solvent.
4. Analysis Procedure
-
Equilibrate the column with the initial mobile phase composition (50% B) until a stable baseline is achieved.
-
Inject the standards and samples onto the HPLC system.
-
Acquire the chromatograms and integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound under the specified conditions. Note that the retention time for this compound, as a mono-chlorinated biphenyl, is expected to be among the earliest of the PCB congeners in a reversed-phase system.[2]
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | Early eluting (exact time to be determined with standard) | Analyte and matrix dependent | Analyte and matrix dependent |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps in the HPLC analysis of this compound.
Logical Relationship of Method Parameters
Caption: Diagram showing the influence of key instrumental parameters on HPLC performance.
References
Application Notes and Protocols: 3-Chlorobiphenyl as a Reference Standard in Environmental Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Chlorobiphenyl (PCB-2) as a reference standard in environmental analysis. Due to its properties, this compound can be effectively utilized as a surrogate standard to monitor the performance of analytical methods for the detection of polychlorinated biphenyls (PCBs) in various environmental matrices.
Introduction
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are of significant environmental concern due to their toxicity, environmental persistence, and ability to bioaccumulate.[1][2] Accurate and reliable analytical methods are crucial for monitoring the presence and concentration of PCBs in the environment. The use of reference standards is fundamental to achieving high-quality data in these analyses.
This compound (PCB-2) is a monochlorinated biphenyl congener available as a certified reference material.[3] While not always the specified surrogate in all standard methods, its properties make it a suitable candidate for a surrogate standard in the analysis of lower-chlorinated PCB congeners. A surrogate standard is a compound of a similar chemical nature to the analytes of interest, which is added to the sample in a known amount before extraction and analysis. The recovery of the surrogate is used to assess the efficiency of the analytical procedure for each sample.
Experimental Protocols
The following protocols are representative of the analytical workflow for determining PCBs in environmental samples, incorporating this compound as a surrogate standard. These are based on established methodologies such as the US EPA SW-846 Method 8082A for PCBs by Gas Chromatography.[4]
Sample Preparation
The preparation method varies depending on the sample matrix.
Aqueous Samples (e.g., Water):
-
Collect a 1-liter representative water sample in a clean glass container.
-
If suspended solids are present, the sample may be filtered. Both the filtrate and the filter may need to be analyzed separately.
-
Spike the sample with a known amount of this compound solution (e.g., 1.0 µg in 1 mL of acetone).
Solid Samples (e.g., Soil, Sediment):
-
Collect a representative sample (e.g., 10-30 g) and homogenize it.
-
Air-dry the sample or determine the moisture content on a separate subsample.
-
Spike the sample with a known amount of this compound solution (e.g., 1.0 µg in 1 mL of acetone) and mix thoroughly.
Extraction
Aqueous Samples:
-
Perform a liquid-liquid extraction using a separatory funnel.
-
Adjust the pH of the water sample if necessary.
-
Add 60 mL of a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) and shake vigorously for 1-2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the organic extracts.
Solid Samples:
-
Use a Soxhlet extraction apparatus.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Place the sample in a thimble and extract with a suitable solvent (e.g., hexane/acetone 1:1 v/v) for 12-24 hours.
Extract Cleanup
Interferences from the sample matrix are common and require a cleanup step.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Perform a cleanup using an adsorption chromatography column, such as Florisil or silica gel.
-
Elute the PCBs from the column with an appropriate solvent mixture (e.g., hexane and diethyl ether).
-
Concentrate the cleaned extract to a final volume of 1.0 mL.
Instrumental Analysis (GC-MS)
Analysis is typically performed using a gas chromatograph coupled with a mass spectrometer (GC-MS).
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 100 °C (hold 2 min), Ramp 1: 15 °C/min to 180 °C, Ramp 2: 5 °C/min to 280 °C (hold 10 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) for this compound | 188 (Quantifier), 190 (Qualifier), 152 |
Data Presentation and Quality Control
The recovery of the this compound surrogate is calculated to monitor the method's performance for each sample.
Recovery Calculation:
Recovery (%) = (Amount of Surrogate Found / Amount of Surrogate Spiked) x 100
While specific recovery data for this compound as a routine surrogate is not widely published in standardized methods, data for other monochlorinated biphenyls can provide a representative expectation of performance. The following table presents recovery data for PCB-1 (2-Chlorobiphenyl), a closely related monochlorobiphenyl, from a study on PCB analysis in water samples.[5]
Table 2: Representative Recovery Data for a Monochlorobiphenyl Surrogate (PCB-1) in Water Samples
| Parameter | Acceptance Criteria |
| Surrogate Recovery | |
| Spiked Concentration | 100 ng/L |
| Mean Recovery | 93% |
| Standard Deviation | 5% |
| Acceptance Limits | 70 - 130% |
| Precision (as Relative Percent Difference - RPD) | |
| RPD for duplicate samples | ≤ 20% |
| Method Detection Limit (MDL) | |
| Estimated MDL for PCB-1 | 0.05 - 0.15 ng/L[5] |
Note: The acceptance limits are typical for surrogate recoveries in PCB analysis by GC-MS and are provided for guidance. Laboratories should establish their own control limits based on their specific matrices and standard operating procedures.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the environmental analysis of PCBs using this compound as a surrogate standard.
Caption: Workflow for PCB analysis with a surrogate standard.
Conclusion
This compound is a valuable tool in environmental analysis, serving as a reference standard for calibration and, as proposed in these notes, a surrogate standard for monitoring method performance. Its use, in conjunction with robust analytical protocols and stringent quality control measures, ensures the generation of high-quality, defensible data for the assessment of PCB contamination in the environment. Researchers should validate the use of this compound as a surrogate for their specific applications and matrices to ensure it meets their data quality objectives.
References
- 1. esslabshop.com [esslabshop.com]
- 2. PCB and Related Compounds Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 3. researchportal.sckcen.be [researchportal.sckcen.be]
- 4. epa.gov [epa.gov]
- 5. Optimized method for the determination of 25 polychlorinated biphenyls in water samples using stir bar sorptive extraction followed by thermodesorption-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Chlorobiphenyl in Soil and Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobiphenyl (3-CB), a monochlorinated biphenyl, is a member of the polychlorinated biphenyl (PCB) family of compounds. Due to their widespread industrial use and environmental persistence, PCBs are significant environmental pollutants that can bioaccumulate in the food chain, posing risks to human health and ecosystems. Accurate and sensitive quantification of specific PCB congeners like 3-CB in environmental matrices such as soil and water is crucial for environmental monitoring, risk assessment, and remediation studies.
These application notes provide detailed methodologies for the extraction and quantification of this compound in soil and water samples, primarily utilizing gas chromatography-mass spectrometry (GC-MS). The protocols are designed to offer reliable and reproducible results for research and regulatory purposes.
Analytical Methodologies
The standard and most effective method for the determination of this compound is Gas Chromatography (GC) coupled with a sensitive detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for PCB analysis, offering high selectivity and sensitivity. It allows for the unambiguous identification and quantification of individual congeners, including 3-CB.[1][2] EPA Method 1668 and 8082A are commonly employed for the analysis of PCB congeners in various environmental matrices.[3][4][5][6][7]
-
Gas Chromatography-Electron Capture Detector (GC-ECD): GC-ECD is highly sensitive to halogenated compounds like PCBs and has been historically used for their analysis.[7][8] However, it is less specific than MS and can be prone to interferences from other co-eluting chlorinated compounds.
Experimental Protocols
Sample Preparation: Water Samples
Method 1: Liquid-Liquid Extraction (LLE)
This traditional method is robust and widely used for the extraction of PCBs from water samples.
Materials:
-
Separatory funnel (1 L or 2 L)
-
Glass sample bottles
-
Dichloromethane (DCM), pesticide grade or equivalent[9]
-
Hexane, pesticide grade[9]
-
Anhydrous sodium sulfate, granular, reagent grade[9]
-
Concentrator tube
-
Nitrogen evaporation system
Protocol:
-
Measure 1 L of the water sample and transfer it to a separatory funnel.
-
Adjust the pH of the sample to a neutral range (6.5-7.5) if necessary.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate for a minimum of 10 minutes.
-
Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the extracts.
-
Concentrate the dried extract to a final volume of 1 mL using a nitrogen evaporation system.
-
The extract is now ready for GC-MS analysis.
Method 2: Solid-Phase Extraction (SPE)
SPE is a more modern technique that reduces solvent consumption and can be automated.[10][11]
Materials:
-
SPE vacuum manifold
-
Methanol, HPLC grade[12]
-
Deionized water
-
Dichloromethane or other suitable elution solvent
-
Concentrator tube
-
Nitrogen evaporation system
Protocol:
-
Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water through it.[12]
-
Pass the 1 L water sample through the conditioned cartridge at a controlled flow rate.
-
After the entire sample has passed through, dry the cartridge by drawing air through it for 10-20 minutes.
-
Elute the trapped analytes from the cartridge with a suitable solvent, such as dichloromethane or a mixture of hexane and acetone.
-
Collect the eluate and concentrate it to a final volume of 1 mL using a nitrogen evaporation system.
-
The extract is now ready for GC-MS analysis.
Sample Preparation: Soil Samples
Method 1: Soxhlet Extraction
This is a classic and exhaustive extraction method for solid samples. The U.S. EPA recommends Soxhlet extraction as a standard method for isolating PCBs from soil.[13]
Materials:
-
Soxhlet extractor apparatus
-
Thimbles
-
Heating mantle
-
Hexane:Acetone (1:1, v/v), pesticide grade[13]
-
Anhydrous sodium sulfate
-
Concentrator tube
-
Nitrogen evaporation system
Protocol:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh approximately 10 g of the homogenized soil sample and mix it with an equal amount of anhydrous sodium sulfate.
-
Place the soil mixture into a Soxhlet thimble.
-
Add 200 mL of hexane:acetone (1:1) to the round-bottom flask of the Soxhlet apparatus.
-
Assemble the apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the extract to cool.
-
Concentrate the extract to a final volume of 1 mL using a nitrogen evaporation system.
-
The extract is now ready for GC-MS analysis.
Method 2: Ultrasonic Extraction (Sonication)
This method is faster than Soxhlet extraction but may have variable efficiency.[14]
Materials:
-
Ultrasonic bath or probe sonicator
-
Centrifuge tubes (50 mL)
-
Hexane:Acetone (1:1, v/v), pesticide grade[13]
-
Centrifuge
-
Concentrator tube
-
Nitrogen evaporation system
Protocol:
-
Weigh approximately 5 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of hexane:acetone (1:1) to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 20 minutes.[2]
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.
-
Carefully decant the supernatant into a concentrator tube.
-
Repeat the extraction process twice more with fresh solvent, combining the supernatants.
-
Concentrate the combined extract to a final volume of 1 mL using a nitrogen evaporation system.
-
The extract is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph with a capillary column (e.g., HP-5ms or equivalent)[15]
-
Mass Spectrometer detector (Single Quadrupole or Triple Quadrupole)
Typical GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 - 280 °C[15] |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[15] |
| Oven Program | Initial temp 60-100°C, hold for 1-2 min, ramp at 15-25°C/min to 280-300°C, hold for 5-10 min[15][16] |
| Transfer Line Temp | 280 - 300 °C[15] |
| Ion Source Temp | 230 - 250 °C[15] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Quantification:
Quantification is performed using an external calibration curve prepared from certified this compound standards. The use of an internal standard, such as a deuterated PCB congener, is recommended to correct for variations in extraction efficiency and instrument response.
Data Presentation
The following tables summarize typical quantitative data for PCB analysis. Note that specific values for this compound may vary depending on the exact methodology and laboratory conditions.
Table 1: Quantitative Data for PCB Analysis in Water Samples
| Parameter | LLE | SPE |
| Recovery | 85-110% | 91-107%[10] |
| RSD | < 15% | 1-8%[10] |
| LOD | 0.1 - 1.0 ng/L | 0.2 - 0.3 ng/L[10] |
| LOQ | 0.5 - 5.0 ng/L | 1.0 - 10 ng/L |
Table 2: Quantitative Data for PCB Analysis in Soil Samples
| Parameter | Soxhlet Extraction | Ultrasonic Extraction |
| Recovery | > 90% | 80-105% |
| RSD | < 10% | < 15% |
| LOD | 0.1 - 1.0 µg/kg | 0.003 - 0.006 µg/kg[17] |
| LOQ | 0.5 - 5.0 µg/kg | 0.01 - 0.02 µg/kg |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the analysis of this compound in soil and water samples.
References
- 1. Occurrence and spatial distribution of individual polychlorinated biphenyl congeners in residential soils from East Chicago, southwest Lake Michigan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. epa.gov [epa.gov]
- 5. esslabshop.com [esslabshop.com]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 7. epa.gov [epa.gov]
- 8. cdc.gov [cdc.gov]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Practical remediation of the PCB-contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Chlorobiphenyl Metabolism Studies in Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the metabolic fate of 3-chlorobiphenyl (PCB 2), a prevalent environmental contaminant, in human-relevant in vitro models. The detailed protocols and data presented herein are crucial for toxicological assessments and understanding the biotransformation of lower-chlorinated polychlorinated biphenyls (LC-PCBs) in humans.
Recent studies utilizing the human hepatoma cell line HepG2 have revealed a complex metabolic landscape for this compound, involving hydroxylation, sulfation, glucuronidation, and methoxylation.[1][2][3][4][5] A significant finding is the identification of dechlorinated metabolites, representing a novel class of PCB metabolites with potential health implications.[1][2][3][4][5]
The primary enzymatic drivers of this metabolism are cytochrome P450 (P450) monooxygenases, which initiate the oxidative transformation of this compound into various hydroxylated derivatives (OH-PCBs).[1][4] These initial metabolites are then subject to further biotransformation, leading to a diverse array of conjugated and modified products.[1][4] Understanding these metabolic pathways is essential for evaluating the potential for bioactivation into reactive intermediates and subsequent toxicity.
Quantitative Data Summary
The metabolism of this compound in HepG2 cells following a 24-hour exposure to either 10 µM or 3.6 nM concentrations resulted in the identification of 20 distinct metabolites across 13 classes.[1][2][5] The table below summarizes the classes of metabolites identified.
| Metabolite Class | Description | Number of Metabolites Identified |
| Class 1.1 | Monohydroxylated PCB 2 | 1 |
| Class 1.2 | PCB 2 Sulfate | 1 |
| Class 1.3 | PCB 2 Glucuronide | 2 |
| Class 2.1 | Dihydroxylated PCB 2 Sulfate | 2 |
| Class 3.1 | Methoxylated-Hydroxylated PCB 2 | Not specified |
| Class 3.2 | Methoxylated-PCB 2 Sulfate | Not specified |
| Class 3.3 | Methoxylated-PCB 2 Glucuronide | Not specified |
| Class 3.4 | Methoxylated-Dihydroxylated PCB 2 | Not specified |
| Dechlorinated Metabolites | Five distinct classes of dechlorinated products | 5 classes |
Metabolic Pathways of this compound
The biotransformation of this compound is a multi-step process initiated by cytochrome P450 enzymes and followed by conjugation reactions. The proposed metabolic pathway in human liver cells involves initial hydroxylation, followed by secondary oxidation to catechols or hydroquinones, and subsequent conjugation with sulfates or glucuronides, or methylation. A key finding is the occurrence of dechlorination, leading to novel metabolite classes.
Caption: Proposed metabolic pathway of this compound in human liver cells.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in HepG2 Cells
This protocol details the steps for culturing HepG2 cells, exposing them to this compound, and preparing samples for metabolite analysis.
Materials:
-
HepG2 human hepatoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (PCB 2)
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) system
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed HepG2 cells in 6-well plates at an appropriate density and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in cell culture medium to final concentrations of 10 µM and 3.6 nM. The final DMSO concentration in the medium should be kept low (e.g., ≤ 0.1%) to minimize solvent toxicity. Include a vehicle control (DMSO only).
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the plates for 24 hours at 37°C and 5% CO₂.[1][2][5]
-
Sample Collection: After the incubation period, collect the cell culture medium from each well.
-
Sample Preparation: Prepare the collected medium for analysis. This may involve protein precipitation (e.g., with cold acetonitrile), centrifugation to remove cell debris, and transfer of the supernatant to clean vials.
-
Metabolite Analysis: Analyze the samples using a UHPLC-HRMS system to identify and characterize the metabolites of this compound.
Caption: Experimental workflow for HepG2 cell-based metabolism studies.
Protocol 2: this compound Metabolism in Human Liver Microsomes (HLMs)
This protocol outlines the procedure for assessing the metabolism of this compound using a subcellular fraction of the human liver, which is enriched in drug-metabolizing enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (or NADPH)
-
This compound (PCB 2)
-
DMSO
-
Incubator or water bath (37°C)
-
Quenching solution (e.g., cold acetonitrile)
-
UHPLC-HRMS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and HLMs (e.g., 0.1 mg of microsomal protein/mL).[4]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[4]
-
Initiation of Reaction: Add this compound (dissolved in DMSO) to the pre-incubated mixture to start the metabolic reaction. Final concentrations of 3.6 nM or 10 µM can be used.[4] Also, add the NADPH regenerating system or NADPH (e.g., 0.5 mM final concentration) to provide the necessary cofactor for P450 enzymes.[4] The final DMSO concentration should be minimal.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes). The incubation time can be optimized based on preliminary experiments.
-
Termination of Reaction: Stop the reaction by adding a cold quenching solution, such as acetonitrile, to precipitate the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
Metabolite Analysis: Analyze the supernatant using UHPLC-HRMS to identify the metabolites formed.
Caption: Workflow for human liver microsome (HLM) metabolism assays.
Concluding Remarks
The study of this compound metabolism in human cell lines like HepG2 provides critical insights into the biotransformation of this environmental contaminant. The formation of a wide range of metabolites, including novel dechlorinated products, highlights the complexity of PCB metabolism in humans. The detailed protocols provided here offer a robust framework for researchers to further investigate the metabolism and potential toxicity of this compound and other related compounds. These in vitro models are invaluable tools in the fields of toxicology, drug development, and environmental health science for predicting the metabolic fate of xenobiotics in humans.
References
- 1. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Toxicological Assays for 3-Chlorobiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobiphenyl (3-CB), a member of the polychlorinated biphenyl (PCB) family, is an environmental contaminant of concern due to its persistence and potential for adverse health effects. As a lower-chlorinated PCB congener, its toxicological profile is of significant interest. This document provides detailed application notes and protocols for a range of in vitro toxicological assays to assess the cytotoxic, genotoxic, neurotoxic, and endocrine-disrupting potential of 3-CB. These assays are crucial for understanding its mechanisms of toxicity and for risk assessment.
Data Presentation: Summary of Toxicological Endpoints
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes typical toxicological endpoints and provides data for a closely related PCB mixture, Aroclor 1254, for comparative purposes.
| Assay Type | Cell Line | Endpoint | Test Compound | Concentration/Result |
| Cytotoxicity | HepG2 | Cell Viability | This compound | Data not available |
| Neurotoxicity | SH-SY5Y | Cell Viability | Aroclor 1254 | IC50: ~5 µg/ml after 24 hours of exposure[1] |
| Genotoxicity | Various | DNA Damage | This compound | Evidence of oxidative DNA damage by metabolites |
| Endocrine Disruption | MCF-7 | Estrogenicity | PCBs | Some congeners show estrogenic activity |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human hepatoma (HepG2) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Exposure: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of 3-CB. Include a vehicle control (medium with the same concentration of DMSO used for the highest 3-CB concentration) and a blank control (medium only). Incubate for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Materials:
-
Human lymphoblastoid (e.g., TK6) or other suitable cells
-
RPMI-1640 medium
-
Horse serum
-
This compound
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Treatment: Expose cells to various concentrations of this compound for a defined period (e.g., 4 hours). Include positive and negative controls.
-
Slide Preparation: Coat microscope slides with a layer of 1% NMA.
-
Cell Embedding: Mix the treated cells with 0.5% LMA at 37°C and pipette onto the pre-coated slides. Allow to solidify on a cold plate.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in the electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of ~25V and a current of ~300mA for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining and Visualization: Stain the DNA with a suitable fluorescent dye and visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Neurotoxicity Assessment in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a common model for in vitro neurotoxicity studies.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT assay reagents (as described above)
-
96-well plates
Protocol:
-
Cell Differentiation (Optional but Recommended): To obtain more neuron-like cells, differentiate SH-SY5Y cells by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.
-
Cell Seeding and Exposure: Seed the differentiated or undifferentiated SH-SY5Y cells in 96-well plates and expose them to a range of this compound concentrations as described in the MTT assay protocol.
-
Viability Assessment: Assess cell viability using the MTT assay as detailed previously.
-
Morphological Assessment: Observe the cells under a microscope for any morphological changes, such as neurite retraction or cell detachment, which can be indicative of neurotoxicity.
Endocrine Disruption: E-SCREEN Assay
The Estrogen-SCREEN (E-SCREEN) assay is a cell proliferation assay that uses the human breast cancer cell line MCF-7 to screen for chemicals with estrogenic or anti-estrogenic activity.
Materials:
-
MCF-7 cells
-
DMEM (phenol red-free)
-
Charcoal-dextran treated Fetal Bovine Serum (CD-FBS)
-
17β-estradiol (E2) as a positive control
-
This compound
-
24-well plates
Protocol:
-
Cell Maintenance: Culture MCF-7 cells in DMEM with 10% FBS. Before the assay, switch the cells to phenol red-free DMEM with 10% CD-FBS for at least 48 hours to deplete endogenous estrogens.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 104 cells/well in the estrogen-depleted medium.
-
Compound Exposure:
-
For Estrogenic Activity: Expose the cells to a range of this compound concentrations. Include a negative control (vehicle) and a positive control (E2).
-
For Anti-Estrogenic Activity: Co-expose the cells to a fixed concentration of E2 (e.g., 10 pM) and a range of this compound concentrations.
-
-
Incubation: Incubate the plates for 6 days.
-
Cell Proliferation Measurement: After incubation, detach the cells and count them using a cell counter or assess cell proliferation using an indirect method like the SRB (sulforhodamine B) assay.
-
Data Analysis: Compare the cell proliferation in the presence of 3-CB to the controls to determine its estrogenic or anti-estrogenic potential.
Signaling Pathways and Experimental Workflows
Metabolism and Bioactivation of this compound
This compound can be metabolized by cytochrome P450 enzymes to form hydroxylated and other reactive metabolites, which are implicated in its toxicity.
Caption: Metabolic activation of this compound.
Oxidative Stress and Nrf2 Activation Pathway
PCBs and their metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress and the activation of the Nrf2 antioxidant response pathway.
Caption: 3-CB induced oxidative stress and Nrf2 activation.
Experimental Workflow for In Vitro Toxicity Testing
A general workflow for assessing the in vitro toxicity of this compound.
Caption: General workflow for in vitro toxicity assessment.
Potential Neurotoxic Mechanism: Disruption of Calcium Homeostasis
Non-dioxin-like PCBs have been shown to interfere with intracellular calcium signaling, a key process in neuronal function.
Caption: Disruption of neuronal calcium signaling by 3-CB.
References
Protocols for handling and disposal of 3-Chlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety guidelines for the handling and disposal of 3-Chlorobiphenyl (3-CB), a member of the polychlorinated biphenyl (PCB) class of compounds. Due to the potential health and environmental hazards associated with PCBs, strict adherence to these protocols is essential to ensure laboratory safety and regulatory compliance.
Hazard Identification and Safety Precautions
This compound is classified as a persistent organic pollutant and is suspected of causing cancer. It is harmful if swallowed or absorbed through the skin and can cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects. All personnel handling this compound must be thoroughly trained on its hazards and the proper handling procedures.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., Viton®, nitrile rubber with a thickness of at least 0.4 mm) are required. Gloves must be inspected for integrity before each use and changed frequently.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn and laundered separately from other clothing.
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Safe Handling and Storage
-
Engineering Controls: All work with this compound, including weighing, preparing solutions, and running reactions, must be performed in a well-ventilated chemical fume hood.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container must be tightly sealed and clearly labeled with the chemical name and hazard warnings.
-
Transport: When transporting this compound within the laboratory, use a secondary container to prevent spills.
Spill and Emergency Procedures
Small Spills (in a chemical fume hood)
-
Alert personnel: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a soap and water wash. Collect all cleaning materials in a sealed container for proper disposal.
-
Ventilation: Allow the area to ventilate thoroughly.
Large Spills (outside a chemical fume hood)
-
Evacuate: Immediately evacuate the area and prevent entry.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Emergency Services: Contact the institution's environmental health and safety (EHS) office and emergency services.
-
Do not attempt to clean up a large spill without proper training and equipment.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste contaminated with this compound is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated solid materials (e.g., gloves, absorbent pads, and disposable labware) should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused this compound and contaminated solvents should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless specifically instructed to do so by your EHS office.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or hexane), followed by washing with a laboratory detergent and water. The solvent rinsate must be collected as hazardous waste.
Data Presentation
The following tables summarize key quantitative data related to this compound and similar chlorinated biphenyls.
Table 1: Occupational Exposure Limits for Chlorodiphenyls
| Organization | Substance | Time-Weighted Average (TWA) | Notes |
| OSHA (PEL) | Chlorodiphenyl (42% Chlorine) | 1 mg/m³ | Permissible Exposure Limit[1] |
| NIOSH (REL) | Chlorodiphenyl (42% Chlorine) | 0.001 mg/m³ | Recommended Exposure Limit; Potential occupational carcinogen[1] |
| OSHA (PEL) | Chlorodiphenyl (54% Chlorine) | 0.5 mg/m³ | Permissible Exposure Limit[2] |
| NIOSH (IDLH) | Chlorodiphenyl (42% Chlorine) | 5 mg/m³ | Immediately Dangerous to Life or Health[3] |
Table 2: Efficacy of this compound Degradation and Decontamination Methods
| Method | Conditions | Efficacy | Reference |
| Degradation | |||
| Mixed Bacterial Cultures | 6-21 days incubation | 40-87% degradation of Aroclor 1221 | [4] |
| UV Photolysis | 1 hour of irradiation | Significant decrease in PCB concentration (rate constants 1.58-2.35 h⁻¹) | |
| Catalytic Hydro-dechlorination | 6 hours at mild temperatures | Near 100% dechlorination of a trichlorobiphenyl | |
| Decontamination | |||
| Ethanol Extraction | From fish oil | 85-116% removal efficiency | [5] |
Experimental Protocols
Protocol for Laboratory-Scale Degradation of this compound using UV Photolysis
This protocol describes a general procedure for the degradation of this compound in a solvent using ultraviolet (UV) light. This experiment must be conducted in a chemical fume hood with appropriate shielding to protect from UV radiation.
Materials:
-
This compound
-
Isopropanol (or another suitable solvent)
-
Quartz reaction vessel
-
UV lamp (e.g., 254 nm)
-
Stir plate and stir bar
-
Gas-tight syringes for sampling
-
GC-MS or HPLC for analysis
Procedure:
-
Prepare a stock solution of this compound in isopropanol at a known concentration (e.g., 10 mg/L).
-
Transfer a known volume of the this compound solution to the quartz reaction vessel.
-
Place the reaction vessel on the stir plate and add a stir bar.
-
Position the UV lamp at a fixed distance from the reaction vessel.
-
Turn on the stir plate to ensure the solution is well-mixed.
-
Turn on the UV lamp to initiate the photodegradation reaction.
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture using a gas-tight syringe.
-
Analyze the collected samples by GC-MS or HPLC to determine the concentration of remaining this compound.
-
Calculate the degradation efficiency at each time point.
-
Upon completion of the experiment, all waste, including the reaction mixture and any contaminated materials, must be disposed of as hazardous waste.
Visualizations
Caption: Workflow for the safe handling, spill response, and disposal of this compound.
Caption: Simplified microbial degradation pathway of this compound.
References
- 1. CHLORODIPHENYL, 42% CHLORINE (PCB) | Occupational Safety and Health Administration [osha.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorodiphenyl (54% chlorine) [cdc.gov]
- 3. Table of IDLH Values | NIOSH | CDC [cdc.gov]
- 4. cris.vtt.fi [cris.vtt.fi]
- 5. Decontamination solutions for polychlorinated biphenyls (PCBs) in raw fish oils from environmentally contaminated sea fishes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Chlorobiphenyl in Biodegradation Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobiphenyl (3-CB), a monochlorinated polychlorinated biphenyl (PCB), serves as a crucial model compound in the study of PCB biodegradation. Due to its relatively simple structure, it is an ideal substrate for investigating the metabolic pathways and enzymatic activities of microorganisms capable of degrading these persistent organic pollutants. Understanding the biodegradation of 3-CB provides valuable insights into the potential for bioremediation of sites contaminated with more complex PCB mixtures. This document provides detailed application notes and experimental protocols for utilizing 3-CB in biodegradation research.
Application Notes
This compound is frequently used in both aerobic and anaerobic biodegradation studies to:
-
Isolate and characterize novel PCB-degrading microorganisms: By using 3-CB as a sole carbon and energy source, or as a co-metabolite, researchers can enrich and isolate bacteria and fungi with the ability to break down the biphenyl structure.
-
Elucidate metabolic pathways: The degradation of 3-CB can be tracked to identify key enzymatic steps, such as dioxygenation, dehydrogenation, meta-cleavage of the aromatic ring, and dechlorination. This helps in understanding the genetic basis of PCB degradation.
-
Assess the bioremediation potential of microbial consortia: 3-CB can be used to evaluate the efficacy of mixed microbial cultures from contaminated sediments and soils in degrading lower-chlorinated PCBs.
-
Investigate the effects of environmental factors: Studies with 3-CB can determine the optimal conditions (e.g., pH, temperature, oxygen availability, nutrient levels) for microbial degradation of PCBs.
-
Screen for enzymatic activity: Cell-free extracts or purified enzymes can be tested for their ability to transform 3-CB, aiding in the characterization of key catabolic enzymes like biphenyl dioxygenase.
Quantitative Data on Microbial Degradation of Chlorobiphenyls
The following table summarizes quantitative data from various studies on the microbial degradation of this compound and other relevant low-chlorinated biphenyls. This data can serve as a baseline for comparison in new biodegradation experiments.
| Microorganism/Consortium | Compound | Initial Concentration | Degradation Rate/Efficiency | Incubation Time | Reference |
| Pseudomonas sp. & Comamonas sp. consortium | 4-Chlorobiphenyl | 50 mg/L | >99% | 12 hours | [1] |
| Bacillus mucilaginosus MAM-24 | 3-Chlorobenzoic acid | 20 µM | 100% | Not Specified | [2] |
| Mixed bacterial culture | Aroclor 1221 (contains 3-CB) | Not Specified | 40-87% | 6-21 days | [3] |
| Achromobacter sp. and Pseudomonas sp. | 2- and 4-Chlorobiphenyl | Not Specified | Slower than biphenyl | Not Specified | [4] |
| Anaerobic microorganisms from Hudson River sediments | Aroclor 1242 | 700 ppm | 53% chlorine removal | 16 weeks | [5] |
Experimental Protocols
Protocol 1: Aerobic Biodegradation of this compound in Liquid Culture
This protocol outlines a method for assessing the ability of a pure bacterial strain or a microbial consortium to degrade 3-CB in a liquid medium.
1. Materials:
-
Microorganism: Pure culture of a known PCB-degrading bacterium (e.g., Burkholderia xenovorans LB400, Rhodococcus sp. RHA1) or an enriched microbial consortium from a contaminated site.[6]
-
Growth Medium:
-
For enrichment: Mineral salts medium (MSM) with biphenyl as the primary carbon source to induce the bph genes.
-
For degradation assay: MSM with this compound as the target substrate.
-
-
This compound (3-CB): High-purity standard.
-
Solvents: Acetone (for dissolving 3-CB), Hexane (for extraction).
-
Glassware: Sterile Erlenmeyer flasks, screw-cap test tubes, pipettes.
-
Equipment: Shaking incubator, centrifuge, gas chromatograph-mass spectrometer (GC-MS).
2. Procedure:
-
Inoculum Preparation:
-
Grow the microbial culture in a rich medium (e.g., Luria-Bertani broth) or MSM supplemented with a suitable carbon source (e.g., biphenyl) to obtain sufficient biomass.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile phosphate buffer to remove residual growth medium.
-
Resuspend the cells in sterile MSM to a desired optical density (e.g., OD600 of 1.0).
-
-
Degradation Assay Setup:
-
Prepare a stock solution of 3-CB in acetone.
-
In sterile Erlenmeyer flasks, add MSM.
-
Spike the flasks with the 3-CB stock solution to achieve the desired final concentration (e.g., 10-100 mg/L). Ensure the acetone concentration is minimal (<0.1% v/v) to avoid toxicity.
-
Inoculate the flasks with the prepared cell suspension.
-
Include control flasks:
-
Abiotic control: MSM with 3-CB, but no inoculum.
-
Killed control: MSM with 3-CB and autoclaved inoculum.
-
-
-
Incubation:
-
Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 25-30 °C) and agitation speed (e.g., 150 rpm) for a set period (e.g., 7-21 days).
-
-
Sampling and Extraction:
-
At regular time intervals, withdraw aliquots from each flask.
-
Extract the 3-CB and its metabolites by adding an equal volume of hexane and vortexing vigorously.
-
Separate the hexane layer for analysis.
-
-
Analysis:
Protocol 2: Anaerobic Reductive Dechlorination of this compound in Sediment Microcosms
This protocol is designed to study the dechlorination of 3-CB by anaerobic microorganisms present in contaminated sediments.
1. Materials:
-
Sediment: Anaerobic sediment collected from a PCB-contaminated site.
-
Medium: Anaerobic mineral medium (e.g., containing resazurin as a redox indicator).
-
This compound (3-CB): As a solution in a suitable carrier solvent.
-
Gases: Nitrogen (N2) and a mixture of N2/CO2 for creating an anaerobic environment.
-
Glassware: Serum bottles with butyl rubber stoppers and aluminum crimp seals.
-
Equipment: Anaerobic chamber or glove box, gas chromatograph with an electron capture detector (GC-ECD) or GC-MS.
2. Procedure:
-
Microcosm Setup (inside an anaerobic chamber):
-
Add a known amount of wet sediment to each serum bottle.
-
Add anaerobic mineral medium to create a slurry.
-
Spike the microcosms with the 3-CB solution.
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Remove the bottles from the anaerobic chamber and flush the headspace with N2/CO2 gas.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25 °C) without shaking.
-
-
Sampling and Extraction:
-
At various time points, sacrifice replicate microcosms.
-
Extract the entire content of the bottle with a suitable solvent mixture (e.g., hexane:acetone).
-
Concentrate the extract for analysis.
-
-
Analysis:
-
Analyze the extracts by GC-ECD or GC-MS to monitor the disappearance of 3-CB and the appearance of dechlorination products (e.g., biphenyl).
-
Visualizations
Aerobic Biodegradation Workflow
Caption: Workflow for an aerobic this compound biodegradation study.
Proposed Aerobic Degradation Pathway of this compound
Caption: Key enzymatic steps in the aerobic degradation of this compound.
Anaerobic Reductive Dechlorination Logical Flow
Caption: Logical flow of anaerobic reductive dechlorination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. Bacterial degradation of polychlorinated biphenyls II. Rate studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive dechlorination of polychlorinated biphenyls by anaerobic microorganisms from sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.co.kr [shimadzu.co.kr]
- 8. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Challenges in 3-Chlorobiphenyl trace analysis
Welcome to the Technical Support Center for 3-Chlorobiphenyl Trace Analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the analytical process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the trace analysis of this compound and other PCBs?
A1: The main difficulties in analyzing this compound (a specific type of Polychlorinated Biphenyl, or PCB) at trace levels include:
-
Matrix Interference : Complex sample types like soil, sediment, and biological tissues contain numerous compounds that can interfere with the detection of the target analyte, potentially causing inaccurate results.[1]
-
Co-elution : During gas chromatography (GC) analysis, this compound may elute at the same time as other PCB congeners or unrelated compounds.[2][3] This co-elution complicates accurate quantification of the individual compounds.[4]
-
Low Concentrations : As a persistent organic pollutant (POP), this compound is often present at very low (trace) levels, requiring highly sensitive analytical instrumentation.[5]
-
Sample Preparation : The extraction and cleanup process is often labor-intensive and requires careful optimization to ensure good recovery of the analyte while effectively removing interfering substances.[6]
Q2: Why is Gas Chromatography-Mass Spectrometry (GC-MS) the preferred method for PCB analysis?
A2: GC-MS is the method of choice for analyzing PCBs for several reasons. It combines the powerful separation capability of gas chromatography with the high sensitivity and identification power of mass spectrometry.[7][8] This allows for the reliable identification and quantification of specific PCB congeners, even at trace levels in complex environmental samples.[9] The mass spectrometer provides structural information, which helps to distinguish between different compounds and reduces the risk of false positives compared to less specific detectors like the Electron Capture Detector (ECD).[10]
Q3: What are the advantages of using a triple quadrupole mass spectrometer (GC-MS/MS)?
A3: A triple quadrupole mass spectrometer offers significantly enhanced selectivity compared to a single quadrupole instrument.[11] This is particularly advantageous for trace analysis in complex matrices. By using Multiple Reaction Monitoring (MRM), the instrument can filter out background noise and interferences, leading to lower limits of detection and higher confidence in analyte identification.[5][12] This makes GC-MS/MS an extremely powerful tool for quantifying POPs like this compound in challenging samples.[5]
Q4: How can I minimize matrix interference during sample preparation?
A4: Minimizing matrix interference is crucial for accurate results and involves several sample "cleanup" strategies after the initial extraction. Common techniques include:
-
Acid Wash : Using concentrated sulfuric acid can effectively remove organic interferences.[13]
-
Column Chromatography : Passing the sample extract through a column containing an adsorbent like Florisil, silica gel, or alumina can separate the target analytes from interfering compounds.[14]
-
Gel Permeation Chromatography (GPC) : This technique separates molecules based on their size and is effective for removing large molecules like lipids.[13]
-
Sulfur Removal : For soil and sediment samples, elemental sulfur can interfere with analysis. This can be removed by using materials like copper powder.[13]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Problem: Poor or Inconsistent Analyte Signal
Q: My analyte response is low, or the results are not reproducible. What are the common causes?
A: Low or irreproducible signals are common issues that can often be traced back to the injection system, the GC column, or the sample matrix itself.
-
Possible Cause 1: Issues with the GC Inlet.
-
Possible Cause 2: Column Contamination or Degradation.
-
Solution : Contaminants from the sample matrix can accumulate at the head of the GC column. Try trimming the first few inches of the column. If the problem persists, the column may need to be replaced.[15]
-
-
Possible Cause 3: Matrix Effects (Ion Suppression).
-
Solution : Co-extracted matrix components can interfere with the ionization of the target analyte in the MS source, leading to a suppressed signal.[17] Enhance your sample cleanup procedure or try diluting the sample. Using an isotopically labeled internal standard that co-elutes with the analyte can help compensate for this effect.[17]
-
-
Possible Cause 4: Leaks in the System.
-
Solution : Leaks in the carrier gas line or at the injector can lead to variable injections and poor sensitivity. Perform a leak check of the system.[18]
-
Problem: Chromatographic Issues (Peak Shape and Co-elution)
Q: I am observing poor peak shapes (e.g., tailing) or cannot separate this compound from other compounds.
A: Peak shape and resolution are fundamental to accurate quantification.
-
Possible Cause 1: Co-elution with Other PCB Congeners.
-
Solution : The 209 PCB congeners are notoriously difficult to separate completely.[19] To improve resolution, you can optimize the GC oven temperature program (slower ramp rates can improve separation).[20] Alternatively, using a different GC column with a different stationary phase selectivity may resolve the critical pairs.[10] For confirmation, using GC-MS/MS provides the necessary selectivity to quantify a target analyte even if it co-elutes chromatographically.[12]
-
-
Possible Cause 2: Peak Tailing.
-
Solution : Tailing peaks are often caused by active sites in the GC system that interact with the analyte. Check for and replace a contaminated inlet liner. Ensure all connections are sound and that there are no cold spots in the transfer line to the MS.[21]
-
-
Possible Cause 3: Contamination and Ghost Peaks.
Data Presentation
Table 1: Comparison of Common Analytical Techniques for PCB Analysis
| Feature | GC-ECD | GC-MS (Single Quadrupole) | GC-MS/MS (Triple Quadrupole) |
| Selectivity | Low | High | Very High |
| Sensitivity | Very High | High | Very High |
| Confidence in Identification | Low (Retention Time Only) | High (Retention Time + Mass Spectrum) | Very High (RT + Precursor/Product Ions) |
| Susceptibility to Interferences | High | Moderate | Low |
| Primary Use Case | Screening | Routine Quantification & Confirmation | Trace-level analysis in complex matrices |
Table 2: Typical GC-MS Method Parameters for PCB Congener Analysis
| Parameter | Typical Setting | Purpose |
| GC Column | 30-60 m, 0.25 mm ID, 0.25 µm film thickness | Provides separation of the PCB congeners. |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5ms) | A common, relatively non-polar phase suitable for PCBs.[10] |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Injection Mode | Splitless | Ensures the entire sample is transferred to the column for maximum sensitivity. |
| Inlet Temperature | 250-280 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Initial 60-100°C, ramp 10-15°C/min to ~300°C | A temperature gradient is used to elute congeners based on their boiling points.[11] |
| MS Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) or MRM | Increases sensitivity and selectivity by monitoring only specific ions for the target analytes.[20] |
Experimental Protocols
Protocol 1: Extraction and Cleanup of PCBs from Soil/Sediment
This protocol provides a general workflow for preparing soil or sediment samples for GC-MS analysis.
-
Sample Preparation : Homogenize the soil sample to ensure it is representative.[22] Weigh approximately 10-30 grams of the homogenized sample into an extraction vessel.[13]
-
Surrogate Spiking : Add a surrogate standard (e.g., tetrachloro-m-xylene) to the sample. This helps monitor the efficiency of the extraction and cleanup process.[13]
-
Solvent Extraction :
-
Add an appropriate extraction solvent mixture, such as hexane/acetone (1:1 v/v).[14]
-
Use an established extraction technique like Soxhlet, sonication, or Accelerated Solvent Extraction (ASE) to extract the PCBs from the soil matrix.[6][14]
-
After extraction, separate the solvent from the soil solids by centrifugation or filtration.[13]
-
-
Concentration : Reduce the volume of the solvent extract to 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.[14]
-
Cleanup (Interference Removal) :
-
Acid Wash : For samples with high organic content, gently mix the extract with an equal volume of concentrated sulfuric acid. Allow the layers to separate and carefully collect the top solvent layer.[13]
-
Column Cleanup : Prepare a chromatography column packed with 5g of activated Florisil. Pass the extract through the column, eluting with hexane. This step removes polar interferences.[14]
-
-
Final Concentration and Analysis : Concentrate the cleaned extract to a final volume of approximately 1 mL. Add an internal standard before injecting an aliquot into the GC-MS system.[10]
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the analytical workflow and provide logical guides for troubleshooting common issues.
Caption: A typical workflow for this compound trace analysis.
References
- 1. arborassays.com [arborassays.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. integral-corp.com [integral-corp.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. What Are the Advantages of Gas Chromatography-Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Modern developments in gas chromatography-mass spectrometry-based environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. shimadzu.co.uk [shimadzu.co.uk]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 19. accustandard.com [accustandard.com]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. epa.gov [epa.gov]
Technical Support Center: Optimizing GC-MS Parameters for 3-Chlorobiphenyl Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of 3-Chlorobiphenyl.
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC-MS analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer: Peak tailing for this compound is a common issue and can often be attributed to active sites within the GC system. Here are the primary causes and their solutions:
-
Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues from previous injections, creating active sites that interact with the analyte.
-
Solution: Clean or replace the inlet liner. Using a deactivated liner can also minimize this effect.[1]
-
-
Column Activity: The stationary phase of the column can degrade over time, exposing active silanol groups that can cause peak tailing.
-
Solution: Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column or replace it entirely.[1]
-
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to poor peak shape.
-
Solution: Ensure the column is installed at the correct depth as specified in your instrument manual.[2]
-
Question: I am observing peak fronting for my this compound standard. What could be causing this?
Answer: Peak fronting is less common than tailing but can occur under specific circumstances:
-
Column Overload: Injecting too concentrated a sample can saturate the column, leading to fronting peaks.
-
Solution: Dilute your sample and reinject.
-
-
Inappropriate Injection Temperature: If the injection temperature is too low, the sample may not vaporize efficiently, leading to a broad, fronting peak.
-
Solution: Increase the injector temperature, ensuring it is appropriate for the analyte and solvent.
-
Issue 2: Low Sensitivity or No Peak Detected
Question: I am not seeing a peak for this compound, or the response is very low. What should I check?
Answer: A lack of signal or low sensitivity can stem from several factors, from sample preparation to instrument settings.
-
Sample Degradation: this compound may degrade if not stored properly.
-
Solution: Prepare fresh standards and ensure proper storage of samples.
-
-
Injector Problems: A blocked syringe or a leak in the injector can prevent the sample from reaching the column.
-
Solution: Check the syringe for blockage and ensure it is functioning correctly. Perform a leak check on the injector.[2]
-
-
Incorrect MS Parameters: The mass spectrometer may not be set to monitor the correct ions for this compound.
-
Detector Issues: The detector may be dirty or the electron multiplier may need to be replaced.
-
Solution: Clean the ion source and check the performance of the electron multiplier.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial GC-MS parameters for this compound analysis?
A1: A good starting point for method development for this compound is outlined in the table below. These parameters may require further optimization for your specific instrument and application.
| Parameter | Recommended Setting |
| GC System | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent 5% phenyl-methylpolysiloxane)[5] |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 188 (Quantifier), 152, 115 (Qualifiers) |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3-5 minutes (depending on solvent elution) |
Q2: How should I prepare my samples for this compound analysis?
A2: Sample preparation is crucial for accurate and reliable results. The appropriate method depends on the sample matrix.
-
Liquid Samples (e.g., water): Liquid-liquid extraction (LLE) with a non-polar solvent like hexane is a common method.[4]
-
Solid Samples (e.g., soil, sediment): Soxhlet extraction or pressurized liquid extraction (PLE) with a solvent mixture such as hexane/acetone are effective.[6]
After extraction, a cleanup step using solid-phase extraction (SPE) with silica or Florisil cartridges may be necessary to remove interfering compounds.
Q3: What are the key considerations for method validation for this compound?
A3: A robust method validation should assess the following parameters:
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[4] |
| Linearity | The range over which the instrument response is proportional to the analyte concentration. A calibration curve should be generated with at least five concentration levels. |
| Accuracy (Recovery) | The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of analyte.[4] |
| Precision (Repeatability) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.[4] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Visualizations
Below are diagrams illustrating key workflows and relationships in the GC-MS analysis of this compound.
Caption: A logical workflow for troubleshooting common GC-MS issues.
Caption: The experimental workflow from sample preparation to data analysis.
References
Technical Support Center: Optimizing 3-Chlorobiphenyl Extraction from Environmental Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of 3-Chlorobiphenyl from various environmental matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: The chosen solvent may not be optimal for the matrix, or the extraction time/temperature may be insufficient. | - Solvent Selection: For soil and sediment, a non-polar solvent like hexane or a mixture of hexane and acetone is often effective. For water samples, dichloromethane or hexane can be used for liquid-liquid extraction. Consider the polarity of this compound and the sample matrix when selecting a solvent. - Optimize Extraction Parameters: For methods like Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE), systematically evaluate and optimize parameters such as temperature, pressure, and static/dynamic extraction times. For Soxhlet extraction, ensure a sufficient number of extraction cycles. |
| Analyte Loss During Evaporation: this compound can be lost during solvent evaporation steps due to its semi-volatile nature. | - Gentle Evaporation: Use a gentle stream of nitrogen for solvent evaporation and avoid high temperatures. - Solvent Exchange: A solvent exchange to a higher boiling point solvent (e.g., isooctane) can minimize analyte loss during the final concentration step. | |
| Poor Phase Separation (LLE): Emulsion formation during liquid-liquid extraction can lead to incomplete separation of the organic and aqueous layers, resulting in analyte loss. | - Salting Out: Add sodium chloride to the aqueous phase to increase its ionic strength and promote phase separation. - Centrifugation: Centrifuging the sample can help break up emulsions. - pH Adjustment: While this compound is neutral, adjusting the pH of the sample may help in breaking emulsions caused by other matrix components. | |
| Inefficient SPE Elution: The elution solvent may not be strong enough to desorb this compound from the solid-phase extraction cartridge. | - Stronger Elution Solvent: Use a stronger, more polar solvent or a mixture of solvents for elution. For example, if using a non-polar sorbent, a mixture of dichloromethane and hexane or acetone can be effective. - Increase Elution Volume: Ensure a sufficient volume of elution solvent is used to completely elute the analyte. | |
| Matrix Interference | Co-eluting Compounds: Other compounds in the sample matrix can co-elute with this compound, leading to inaccurate quantification, especially with non-specific detectors like ECD. | - Cleanup Steps: Incorporate a cleanup step after extraction. Common methods include passing the extract through a Florisil, silica gel, or alumina column to remove polar interferences. Gel permeation chromatography (GPC) can be used to remove high molecular weight interferences like lipids. - Selective Detector: Use a mass spectrometer (MS) as the detector in either selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher selectivity and to minimize the impact of co-eluting compounds.[1][2][3] |
| Ion Suppression/Enhancement (LC-MS/MS): Matrix components can affect the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification. | - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples to compensate for matrix effects. - Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) which will be affected by the matrix in the same way as the native analyte, providing more accurate quantification. | |
| Poor Reproducibility | Inconsistent Sample Homogenization: Non-homogeneous samples will lead to variability in the amount of analyte extracted between replicates. | - Thorough Mixing: Ensure solid samples like soil and sediment are thoroughly homogenized before taking a subsample for extraction. - Consistent Sub-sampling: Use a consistent method for taking subsamples to minimize variability. |
| Variable Extraction Conditions: Inconsistent application of extraction parameters (e.g., time, temperature, solvent volumes) will lead to variable recoveries. | - Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all extraction procedures. - Automated Systems: Utilize automated extraction systems like ASE or PLE for improved precision and reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound in soil samples?
A1: Several methods can be effective, and the "best" method often depends on available equipment, sample throughput needs, and desired detection limits.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is known for its speed and simplicity. A study on the extraction of Aroclor 1254 (a mixture of PCBs) from soil using a modified QuEChERS method with acetonitrile/water as the extraction solvent and diatomaceous earth for cleanup reported recovery values between 95.3% and 103.2%.[4][5]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These automated techniques use elevated temperature and pressure to achieve rapid and efficient extractions with reduced solvent consumption. For six PCB congeners in a certified reference material soil, ASE with hexane at 170°C yielded the best recoveries (88.5-106%).[6][7] A selective PLE method for PCBs in sediment using heptane/dichloromethane (90:10, v/v) at 100°C with in-cell cleanup using sulfuric acid impregnated silica resulted in an average congener recovery of 92%.[8]
-
Soxhlet Extraction: This is a classical and robust method, though it is more time-consuming and uses larger volumes of solvent.
Q2: How can I minimize matrix effects when analyzing this compound in complex environmental samples?
A2: Matrix effects can significantly impact the accuracy of your results. Here are some strategies to minimize them:
-
Effective Cleanup: A crucial step is to remove interfering compounds from your extract before analysis. This can be achieved using solid-phase extraction (SPE) with sorbents like Florisil, silica gel, or alumina.[9] For fatty matrices, gel permeation chromatography (GPC) is effective.
-
Selective Detection: Using a highly selective detector like a triple quadrupole mass spectrometer (GC-MS/MS) can help distinguish the analyte signal from the matrix background.[2][10]
-
Matrix-Matched Standards: Preparing your calibration standards in a blank matrix extract that has been processed in the same way as your samples helps to compensate for any signal suppression or enhancement caused by the matrix.[11]
-
Internal Standards: The use of an internal standard, particularly a stable isotope-labeled version of this compound, is highly recommended. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.
Q3: What are the key parameters to consider when developing a Solid-Phase Extraction (SPE) method for this compound from water samples?
A3: For developing a robust SPE method, consider the following:
-
Sorbent Selection: A non-polar sorbent like C18 is a common choice for retaining non-polar compounds like this compound from aqueous samples.
-
Sample Pre-treatment: Adjusting the pH of the water sample is generally not necessary for the neutral this compound molecule itself, but it can be important if there are ionizable interferences in the matrix.
-
Conditioning and Equilibration: Properly conditioning the SPE cartridge (e.g., with methanol) and then equilibrating it with water is essential for good retention of the analyte.
-
Sample Loading: Ensure the sample is loaded at a slow and steady flow rate to allow for efficient partitioning of the analyte onto the sorbent.
-
Washing: A wash step with a weak solvent (e.g., water or a low percentage of organic solvent in water) can help remove polar interferences without eluting the this compound.
-
Elution: Use a solvent that is strong enough to desorb the analyte completely from the sorbent. A non-polar to moderately polar solvent like hexane, dichloromethane, or a mixture of the two is typically effective.
Q4: Can you provide a general overview of the toxicity pathway for this compound?
A4: The toxicity of this compound, like other PCBs, is complex and can involve multiple pathways. A key mechanism involves its metabolism by cytochrome P450 enzymes in the liver. This metabolic process can lead to the formation of hydroxylated metabolites. These metabolites can be further conjugated (e.g., with glucuronic acid or sulfate) for excretion. However, the metabolic activation can also lead to the formation of reactive intermediates, such as quinones, which can cause oxidative stress and bind to cellular macromolecules like DNA, potentially leading to genotoxic effects.[12][13] Some PCBs and their metabolites can also interact with various cellular receptors, including the aryl hydrocarbon receptor (AhR), leading to a range of toxic responses.
Quantitative Data on Extraction Efficiency
The following table summarizes reported recovery data for PCBs, including congeners similar to this compound, from various environmental matrices using different extraction techniques. Note that specific recovery for this compound may vary depending on the exact experimental conditions and matrix composition.
| Matrix | Extraction Method | Analyte(s) | Solvent(s) | Recovery (%) | Reference(s) |
| Soil | QuEChERS | Aroclor 1254 | Acetonitrile/Water | 95.3 - 103.2 | [4][5] |
| Soil | Accelerated Solvent Extraction (ASE) | 6 PCB congeners | Hexane | 88.5 - 106 | [6][7] |
| Soil | Automated Parallel Extraction & Concentration | 18 PCB congeners | Hexane | 77.0 - 100.9 | [14] |
| Sediment | Selective Pressurized Liquid Extraction (SPLE) | PCB congeners | Heptane/Dichloromethane (90:10) | 92 (average) | [8][15] |
| Water | Solid-Phase Extraction (SPE) | 7 PCBs | Dichloromethane | 92 - 102 | [16][17] |
| Water | Dispersive Liquid-Liquid Microextraction (DLLME) | 10 PCBs | Chlorobenzene | 92.0 - 114.0 | [3] |
| Water | Liquid-Liquid Extraction (LLE) | Various Organics | n-Pentane | Generally good agreement with P&T | [5] |
| Biota (Fish Tissue) | Pressurized Liquid Extraction (PLE) | PCBs and metabolites | Hexane:Dichloromethane:Methanol (48:43:9) | 78 - 112 (PCBs) | [18] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water
This protocol is a general guideline and may require optimization for specific water matrices.
1. Materials:
-
SPE cartridges (e.g., C18, 500 mg)
-
SPE manifold
-
Glass sample bottles
-
Methanol (HPLC grade)
-
Dichloromethane (pesticide grade)
-
Hexane (pesticide grade)
-
Nitrogen gas supply
-
Concentrator tubes
2. Procedure:
-
Cartridge Conditioning: Place the C18 SPE cartridges on the manifold. Pass 5 mL of dichloromethane through each cartridge, followed by 5 mL of methanol. Do not allow the cartridge to go dry.
-
Cartridge Equilibration: Pass 10 mL of reagent water through each cartridge, leaving a small layer of water above the sorbent bed.
-
Sample Loading: Load 1 L of the water sample onto the cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining polar impurities.
-
Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 20-30 minutes until the sorbent is completely dry.
-
Elution: Place a collection tube under each cartridge. Elute the this compound with two 5 mL aliquots of dichloromethane. Allow the solvent to soak the sorbent for a few minutes before drawing it through.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis (e.g., by GC-MS).
Protocol 2: QuEChERS-based Extraction of this compound from Soil
This protocol is a modified version of the QuEChERS method adapted for PCBs in soil.
1. Materials:
-
50 mL centrifuge tubes with screw caps
-
Acetonitrile (HPLC grade)
-
Reagent water
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
-
Vortex mixer
2. Procedure:
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of reagent water and vortex for 1 minute. Let the sample hydrate for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and C18. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the d-SPE tube at 4000 rpm for 5 minutes.
-
Final Extract: The supernatant is the final extract. It can be directly analyzed or concentrated and solvent-exchanged if necessary for the analytical method.
Visualizations
Experimental Workflow Diagrams
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound from Water.
Caption: Solid-Phase Extraction (SPE) Workflow for this compound from Water.
Signaling Pathway Diagram
Caption: Simplified Signaling Pathway of this compound Toxicity.
References
- 1. chromtech.net.au [chromtech.net.au]
- 2. researchgate.net [researchgate.net]
- 3. Development of a dispersive liquid-liquid microextraction method for the determination of polychlorinated biphenyls in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. agilent.com [agilent.com]
- 7. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. Determination of polychlorinated biphenyls in soil and sediment by selective pressurized liquid extraction with immunochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Selective pressurized liquid extraction of polychlorinated biphenyls in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a solid-phase extraction method for the determination of polychlorinated biphenyls in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 3-Chlorobiphenyl Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of 3-Chlorobiphenyl (a type of Polychlorinated Biphenyl, or PCB).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: A matrix effect is the alteration of an analytical signal (enhancement or suppression) caused by co-eluting, interfering compounds present in the sample matrix.[1][2] In the analysis of this compound, complex sample matrices such as soil, sediment, biological tissues, or food products contain numerous organic and inorganic substances that can be co-extracted with the analyte.[1] These substances can interfere with the ionization process in the mass spectrometer source, leading to inaccurate quantification.[1][3]
Q2: Why is it critical to address matrix effects for accurate this compound quantification?
A2: Addressing matrix effects is crucial because they can significantly impact the accuracy, precision, and sensitivity of the analytical method.[4][5][6] Signal suppression can lead to an underestimation of the this compound concentration, potentially resulting in a false negative or an incorrect risk assessment. Conversely, signal enhancement can cause an overestimation of the concentration.[1][2] Inconsistent matrix effects between samples can also lead to poor reproducibility.[7]
Q3: What are the primary strategies to overcome or compensate for matrix effects?
A3: The main strategies can be categorized into three groups:
-
Advanced Sample Preparation and Cleanup: The most effective way to circumvent ion suppression is to improve sample preparation to remove interfering matrix components before instrumental analysis.[8] Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the use of adsorbent materials like silica, alumina, and carbon.[7][8][9]
-
Instrumental and Chromatographic Optimization: Modifying chromatographic conditions to better separate the analyte from matrix interferences can reduce their impact.[4][6]
-
Calibration Strategies: When matrix components cannot be completely removed, specific calibration methods can be used to compensate for their effects. The most common approaches are matrix-matched calibration and the use of stable isotope-labeled internal standards (isotope dilution).[4][10]
Q4: What is matrix-matched calibration?
A4: Matrix-matched calibration involves preparing the calibration standards in a blank matrix extract that is analyte-free but otherwise has a composition similar to the samples being analyzed.[5][7][11] This method helps to ensure that both the standards and the samples experience similar signal suppression or enhancement, thereby compensating for systematic errors caused by the matrix.[7][12] However, finding a truly blank matrix can often be challenging.[11]
Q5: How does using a stable isotope-labeled internal standard help?
A5: A stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is a near-perfect mimic of the native analyte. It is added to the sample at a known concentration before extraction and processing. Because it has nearly identical chemical and physical properties, it experiences the same extraction inefficiencies and matrix effects as the target analyte. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, as the ratio is unaffected by signal suppression or enhancement. This is a robust method for correcting variability.[4][7][13]
Troubleshooting Guide
Q1: My analyte signal is significantly lower than expected (Signal Suppression). What should I do?
A1: Signal suppression is a common issue caused by co-eluting matrix components that compete with the analyte for ionization in the MS source.[3][14]
-
Review Sample Preparation: Your sample cleanup may be insufficient. Protein precipitation is often the least effective technique, leaving many residual matrix components.[9] Consider incorporating a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step. For complex matrices like fatty fish, multi-step cleanup using materials like acidic silica and alumina columns can be effective.[7]
-
Dilute the Sample: A simple first step is to dilute the sample extract.[10][15] This reduces the concentration of interfering matrix components, although it may compromise the method's sensitivity if the analyte concentration is very low.[3][15]
-
Optimize Chromatography: Adjust the chromatographic gradient to improve the separation between this compound and the interfering peaks.
-
Check Instrument Parameters: Ensure the MS source is clean and that parameters like gas flows and temperatures are optimized.[16] Contamination in the injector can also be a cause.[17]
Q2: I'm observing poor reproducibility and inconsistent results across samples. What's the cause?
A2: Poor reproducibility often points to inconsistent matrix effects or variability in the sample preparation process.[7]
-
Homogenize Samples Thoroughly: Ensure that all samples are properly homogenized to obtain a representative aliquot for extraction.[7]
-
Standardize the Analytical Process: Maintain strict consistency in every step, from sample weighing and extraction to cleanup and instrumental analysis.[7]
-
Use an Isotope-Labeled Internal Standard: This is the most effective way to correct for variability between samples. The internal standard compensates for differences in extraction recovery and matrix effects from one sample to the next.[7]
-
Check for Contamination: Inconsistent contamination in the system, such as carryover from a highly concentrated sample, can lead to variable results. Ensure the syringe and injection port are clean.[18]
Q3: My chromatogram shows high background noise. How can I reduce it?
A3: High background noise can originate from several sources, obscuring the analyte peak and affecting quantification.
-
Column Bleed: Operating the GC at excessively high temperatures can cause the column's stationary phase to degrade and "bleed," resulting in a high background signal.[7] Use a low-bleed GC column designed for mass spectrometry and ensure you are not exceeding the column's maximum operating temperature.[7][17]
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas can contribute to background noise. Ensure high-purity gas is used and that gas traps are installed and functioning correctly.[17]
-
System Contamination: A contaminated injector, inlet liner, or a dirty MS ion source can all lead to high background.[17] Regular maintenance, including replacing the septum and liner and cleaning the ion source, is critical.[7][16]
Q4: My chromatographic peaks are tailing or fronting. What are the likely causes?
A4: Asymmetrical peak shapes can compromise resolution and integration accuracy.
-
Peak Tailing: This can be caused by active sites in the inlet liner or column where the analyte can interact undesirably.[19] Using a properly deactivated inlet liner and column is essential. Other causes include a contaminated column or improper column installation.[17][19]
-
Peak Fronting: This often indicates an overloaded column or an injection of the sample in a solvent that is too strong.[17][19] Consider injecting a smaller volume or a more dilute sample. Improper column installation can also be a factor.[17]
Experimental Protocols and Data
Protocol: Generic Sample Extraction and Cleanup for this compound
This protocol outlines a general procedure for extracting this compound from a complex matrix (e.g., sediment or tissue) and performing cleanup to reduce matrix interferences.
-
Sample Homogenization: Homogenize the sample to ensure it is representative. For solid samples, this may involve grinding or blending.
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of a ¹³C-labeled this compound internal standard solution.
-
Extraction:
-
Method: Use an appropriate extraction technique such as Soxhlet (U.S. EPA Method 3540C) or ultrasonic extraction (U.S. EPA Method 3550C).[20]
-
Solvent: A nonpolar solvent or a mixture like hexane/acetone is typically used.
-
-
Concentration: Carefully concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (to remove interferences):
-
Acidic Silica Column: Pass the concentrated extract through a glass column packed with acidic silica gel. This step is effective for removing lipids and other acid-labile interferences.[7]
-
Alumina Column: Further cleanup can be achieved using an alumina column, which helps separate PCBs from other chlorinated compounds.[7]
-
Elution: Elute the this compound from the cleanup columns using an appropriate solvent (e.g., hexane or a hexane/dichloromethane mixture).
-
-
Final Concentration: Concentrate the cleaned extract to a final volume (e.g., 1 mL) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method has a significant impact on the cleanliness of the final extract and the extent of matrix effects.
| Sample Preparation Technique | General Effectiveness in Reducing Matrix Effects | Common Residual Interferences | Suitability for this compound |
| Protein Precipitation (PPT) | Low | High levels of phospholipids and other endogenous components[8][9] | Not recommended for complex matrices due to significant matrix effects.[9] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Some polar and nonpolar interferences may remain | Good, can provide clean extracts, but analyte recovery can be low for some compounds.[8][9] |
| Solid-Phase Extraction (SPE) | High | Depends on sorbent type; some interferences with similar properties to the analyte may be co-extracted[3] | Highly effective; various sorbents (reversed-phase, mixed-mode) can be optimized for specific matrices.[9] |
| Multi-Step Column Cleanup | Very High | Minimal | Excellent for highly complex and "dirty" matrices like fatty tissues or environmental sludge.[7] |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: A decision tree for troubleshooting quantification issues.
Caption: Comparison of calibration strategies to combat matrix effects.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. analchemres.org [analchemres.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.asistandards.com [info.asistandards.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. gcms.cz [gcms.cz]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. shimadzu.co.uk [shimadzu.co.uk]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 20. dtsc.ca.gov [dtsc.ca.gov]
Technical Support Center: Remediation of 3-Chlorobiphenyl (3-CB) Contaminated Sites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the remediation of sites contaminated with 3-Chlorobiphenyl (3-CB).
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during bioremediation, phytoremediation, and chemical oxidation experiments for 3-CB.
Bioremediation Troubleshooting
Question: My microbial culture shows slow or no degradation of 3-CB. What are the potential causes and solutions?
Answer:
Slow or stalled degradation of this compound in bioremediation experiments can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Microbial Strain(s) | Not all biphenyl-degrading bacteria are efficient at degrading chlorinated biphenyls. Ensure the selected strain(s) (e.g., Pseudomonas, Rhodococcus) are known to degrade 3-CB.[1][2] Consider using a microbial consortium, as some strains may only partially degrade 3-CB, while others metabolize the intermediates.[3] |
| Sub-optimal Environmental Conditions | Verify and optimize the culture conditions. Key parameters include: pH: Most PCB-degrading bacteria prefer a pH between 6.0 and 8.0. Temperature: Mesophilic bacteria typically have an optimal temperature range of 25-37°C. Oxygen: Aerobic degradation requires sufficient dissolved oxygen. Ensure adequate aeration of your bioreactor. |
| Nutrient Limitation | Microbial growth and enzymatic activity require essential nutrients (Nitrogen, Phosphorus, etc.). Ensure your medium contains an adequate supply of these nutrients. |
| Toxicity of 3-CB or Metabolites | High concentrations of 3-CB can be toxic to microorganisms. Start with a lower concentration of 3-CB and gradually increase it as the culture adapts. Intermediate metabolites, such as chlorobenzoates, can also be inhibitory.[3] |
| Lack of Co-substrate | Many bacteria degrade PCBs via co-metabolism, requiring a primary growth substrate like biphenyl.[4] Ensure a suitable co-substrate is available in your culture medium. |
| Poor Bioavailability | 3-CB has low water solubility and can adsorb to soil particles, making it less available to microorganisms. Consider using surfactants to increase its bioavailability. |
Phytoremediation Troubleshooting
Question: My plants are showing signs of stress and low uptake of 3-CB from the soil. How can I improve my phytoremediation experiment?
Answer:
Poor plant health and low 3-CB uptake are common challenges in phytoremediation. Several factors related to the plant, soil, and contaminant can influence the outcome.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Plant Species Selection | Not all plants are equally effective at taking up and tolerating PCBs. Select plant species known for their ability to accumulate or degrade PCBs, such as alfalfa (Medicago sativa), poplar trees (Populus sp.), or certain grasses.[4][5] |
| Phytotoxicity | High concentrations of 3-CB can be toxic to plants, leading to stunted growth, chlorosis, and necrosis. Start with lower contaminant concentrations or use more tolerant plant species. |
| Poor Soil Conditions | Soil properties significantly impact plant growth and contaminant bioavailability. Ensure the soil has adequate nutrients, proper pH, and good soil structure to support healthy root development. |
| Low Bioavailability of 3-CB | The hydrophobicity of 3-CB causes it to bind strongly to soil organic matter, reducing its availability for plant uptake.[5] The addition of mild, biodegradable surfactants or root exudates can enhance bioavailability. |
| Inefficient Translocation | Even if uptake into the roots occurs, translocation to the shoots might be limited. This is a complex physiological process that varies between plant species.[6] Analyze both root and shoot tissues to understand the extent of translocation. |
| Experimental Setup | Ensure the pot or microcosm design allows for adequate drainage, aeration, and root development. For hydroponic systems, ensure the nutrient solution is properly formulated and aerated. |
Chemical Oxidation (Advanced Oxidation Processes - AOPs) Troubleshooting
Question: My advanced oxidation process (e.g., Fenton, Ozonation) is showing low degradation efficiency for 3-CB. What could be the issue?
Answer:
The efficiency of AOPs is highly dependent on reaction conditions. Low degradation of 3-CB can often be traced back to sub-optimal parameters.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect pH | The generation of hydroxyl radicals in many AOPs is highly pH-dependent. For the Fenton reaction, the optimal pH is typically around 3.[7] For ozonation, the efficiency can vary with pH, influencing the balance between direct ozone reaction and hydroxyl radical reaction. |
| Sub-optimal Oxidant/Catalyst Ratio | Fenton: The ratio of H₂O₂ to Fe²⁺ is critical. An excess of either can lead to scavenging of hydroxyl radicals and reduced efficiency.[7] Ozonation: The ozone dosage must be sufficient to achieve the desired level of degradation. |
| Presence of Scavengers | Other organic and inorganic compounds in the matrix can compete for hydroxyl radicals, reducing the efficiency of 3-CB degradation. This is particularly relevant in complex environmental samples. |
| Formation of Inhibitory Byproducts | Partial oxidation of 3-CB can lead to the formation of intermediate products that may be more resistant to further oxidation or can inhibit the process. Analysis of intermediates by GC-MS is recommended.[8] |
| Insufficient Reaction Time | The degradation of recalcitrant compounds like 3-CB may require longer reaction times. Monitor the degradation kinetics to determine the optimal treatment duration. |
| Mass Transfer Limitations (for Ozonation) | Inefficient mass transfer of ozone gas into the liquid phase will limit the reaction rate. Ensure proper mixing and dispersion of ozone bubbles in the reactor. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of 3-CB degradation in bioremediation?
A1: The primary aerobic biodegradation pathway for 3-CB is initiated by the enzyme biphenyl dioxygenase, which is part of the bph gene cluster found in many PCB-degrading bacteria.[9] This enzyme catalyzes the dihydroxylation of the biphenyl rings. Subsequent enzymatic reactions lead to ring cleavage and the formation of chlorobenzoic acid, which can be further metabolized.
Q2: Which plant species are most effective for the phytoremediation of 3-CB?
A2: Research has shown that various plants, including legumes like alfalfa (Medicago sativa) and grasses such as switchgrass (Panicum virgatum), have potential for the phytoremediation of PCBs.[4][5] The effectiveness can vary based on the plant's ability to take up, translocate, and metabolize the compound.
Q3: What are the expected byproducts of 3-CB degradation by advanced oxidation processes?
A3: AOPs can lead to the formation of various intermediate products before complete mineralization to CO₂, H₂O, and HCl. For 3-CB, expected byproducts from processes like ozonation can include hydroxylated and dechlorinated biphenyls, as well as ring-cleavage products such as chlorinated benzoic acids and smaller organic acids.[8]
Q4: How can I analyze the concentration of 3-CB and its metabolites in my samples?
A4: Gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS) is the most common and reliable method for the analysis of PCBs and their metabolites. Proper sample extraction and clean-up are crucial for accurate quantification.
Q5: What safety precautions should be taken when working with 3-CB?
A5: this compound is a potentially toxic compound and should be handled with appropriate safety measures. Always work in a well-ventilated fume hood, wear personal protective equipment (gloves, lab coat, safety glasses), and follow your institution's guidelines for handling and disposal of hazardous chemicals.
Section 3: Data Presentation
The following tables summarize quantitative data on the efficiency of various remediation techniques for 3-CB and related PCBs.
Table 1: Efficiency of Bioremediation of Chlorobiphenyls by Different Microbial Strains
| Microbial Strain | Compound | Initial Concentration | Degradation Efficiency (%) | Time | Reference |
| Pseudomonas sp. & Comamonas sp. consortium | 4-Chlorobiphenyl | 50 mg/L | 100 | 12 h | [10] |
| Rhodococcus strains (KT112-7, CH628, P25) | Trichlorobiphenyl mixture | Not specified | 100 | 10-14 days | [1] |
| Hybrid Pseudomonas strains | This compound | Not specified | 90 (chloride release) | Not specified | [1] |
Table 2: Plant Uptake and Translocation of PCBs in Phytoremediation Studies
| Plant Species | PCB Congener(s) | Matrix | Bioaccumulation Factor (BAF) / Translocation Factor (TF) | Observations | Reference |
| Poplar (Populus sp.) | 3,3',4,4'-Tetrachlorobiphenyl | Hydroponic | - | Dechlorination and rearrangement of chlorine atoms observed. | [6] |
| Alfalfa (Medicago sativa) | 2',3,4-Trichlorobiphenyl | Soil | 2-fold higher dechlorination with transgenic bacteria | Inoculation with genetically engineered S. meliloti enhanced degradation. | [5] |
| Various species | Aroclor 1260 | Soil | Variable | Higher chlorinated congeners were detected in shoot tissues. | [5] |
Table 3: Efficiency of Chemical Remediation of this compound
| Remediation Method | Matrix | Key Parameters | Degradation Efficiency (%) | Byproducts/Observations | Reference |
| Supercritical Water Oxidation (SCWO) | Not specified | H₂O₂, O₂, varying temp. & conc. | >99 | Complete decomposition. | [4] |
| Ozonation | Wastewater | Ozone dose: 0.05 g/min L | TCB below detection limit in 20 min | Formation of ethylbenzene and 1-chloroheptacosine. |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol for a Soil Microcosm Bioremediation Experiment
Objective: To assess the biodegradation of 3-CB in a soil matrix by indigenous or augmented microorganisms.
Materials:
-
3-CB contaminated soil
-
Microcosm vessels (e.g., 250 mL glass jars with screw caps)
-
Nutrient solution (e.g., mineral salts medium)
-
Bacterial inoculum (if bioaugmenting)
-
Sterile water
-
Analytical equipment (GC-MS)
Procedure:
-
Soil Preparation: Air-dry and sieve the contaminated soil to ensure homogeneity. Characterize the soil for initial 3-CB concentration, pH, organic matter content, and microbial population.
-
Microcosm Setup:
-
Accurately weigh a specific amount of soil (e.g., 50 g) into each microcosm vessel.
-
Prepare different treatment groups:
-
Natural Attenuation Control: Soil + sterile water.
-
Biostimulation: Soil + nutrient solution.
-
Bioaugmentation: Soil + nutrient solution + bacterial inoculum.
-
Abiotic Control (Sterile): Autoclaved soil + sterile water (to account for non-biological losses).
-
-
Adjust the moisture content of each microcosm to a desired level (e.g., 60% of water holding capacity).
-
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 60 days). Periodically open the jars in a fume hood to allow for gas exchange.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60 days), collect soil samples from each microcosm for analysis.
-
Analysis: Extract 3-CB and its potential metabolites from the soil samples using an appropriate solvent (e.g., hexane/acetone mixture). Analyze the extracts using GC-MS to determine the concentration of the target compounds.
-
Data Evaluation: Calculate the degradation rate of 3-CB in each treatment group and compare the results to determine the effectiveness of biostimulation and/or bioaugmentation.
Protocol for a Pot-Based Phytoremediation Experiment
Objective: To evaluate the potential of a selected plant species to take up and/or degrade 3-CB from contaminated soil.
Materials:
-
Pots (e.g., 1 L capacity)
-
3-CB contaminated soil
-
Selected plant species (seeds or seedlings)
-
Uncontaminated soil (for control)
-
Growth chamber or greenhouse with controlled conditions
-
Analytical equipment (GC-MS)
Procedure:
-
Soil Preparation: Prepare a homogenous batch of 3-CB contaminated soil. A portion of the soil should be kept uncontaminated for control plants.
-
Pot Setup:
-
Fill the pots with a known amount of either contaminated or uncontaminated soil.
-
Prepare the following experimental groups:
-
Contaminated Soil + Plant: To assess phytoremediation.
-
Contaminated Soil (No Plant): To assess natural attenuation and abiotic losses.
-
Uncontaminated Soil + Plant: To serve as a plant health control.
-
-
-
Planting: Sow seeds or transplant seedlings into the pots according to the requirements of the chosen plant species.
-
Growth and Maintenance: Place the pots in a growth chamber or greenhouse with controlled light, temperature, and humidity. Water the plants as needed, ensuring not to overwater to prevent leaching.
-
Harvesting: After a predetermined growth period (e.g., 8 weeks), carefully harvest the plants. Separate the plants into roots and shoots.
-
Sample Preparation:
-
Soil: Collect soil samples from each pot for analysis of the final 3-CB concentration.
-
Plant Tissue: Thoroughly wash the harvested roots to remove adhering soil. Dry the root and shoot tissues to a constant weight and then grind them into a fine powder.
-
-
Analysis:
-
Extract 3-CB from the soil samples and analyze by GC-MS.
-
Extract 3-CB from the powdered plant tissues and analyze by GC-MS to determine the amount of uptake and translocation.
-
-
Data Evaluation: Calculate the reduction in soil 3-CB concentration, the bioaccumulation factor (BAF), and the translocation factor (TF) to assess the phytoremediation efficiency.
Section 5: Mandatory Visualizations
Aerobic Biodegradation Pathway of this compound
Caption: Aerobic degradation pathway of this compound by biphenyl-utilizing bacteria.
Experimental Workflow for Site Remediation Assessment
Caption: A logical workflow for selecting and implementing a remediation strategy for a 3-CB contaminated site.
References
- 1. Degradability of commercial mixtures of polychlorobiphenyls by three Rhodococcus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Remediation of polychlorinated biphenyl impacted sediment by concurrent bioaugmentation with anaerobic halorespiring and aerobic degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Remediation of Polychlorinated Biphenyls (PCBs) in Contaminated Soils and Sediment: State of Knowledge and Perspectives [frontiersin.org]
- 5. Phytoremediation of Polychlorinated Biphenyls: New Trends and Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Biotransformation of 3,3′,4,4′-Tetrachlorobiphenyl by Whole Plants−Poplars and Switchgrass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polychlorinated Biphenyls (PCBs): Environmental Fate, Challenges and Bioremediation [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Microbial Degradation of 3-Chlorobiphenyl
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the microbial degradation of 3-Chlorobiphenyl (3-CB).
Troubleshooting Guide
This section addresses common issues encountered during 3-CB degradation experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Degradation of 3-CB | Inappropriate microbial strain: The selected microorganism may lack the specific enzymatic machinery (e.g., biphenyl dioxygenase) required for 3-CB degradation. | Isolate and screen novel bacterial strains with the capacity to utilize dichlorobiphenyls as a carbon source. Species from Pseudomonas, Ralstonia, and Rhodococcus are known for their degradation capabilities.[1][2] Consider using mixed microbial cultures, as they can exhibit broader degradative capabilities.[3][4] |
| Sub-optimal environmental conditions: pH, temperature, and oxygen availability can significantly impact microbial activity and enzymatic function.[5][6][7] | Optimize culture conditions. The optimal pH for PCB dechlorination is typically between 7.0 and 7.5.[5] Ensure adequate aeration for aerobic degradation pathways. | |
| Toxicity of 3-CB or metabolites: High concentrations of 3-CB (above 1000 mg/kg) can be toxic to microbial communities.[8] Accumulation of intermediate metabolites, such as chlorobenzoates, can also inhibit degradation.[1][9] | Start with a lower concentration of 3-CB (e.g., below 50 mg/kg) to avoid substrate toxicity.[8] Monitor the accumulation of intermediates and consider using a microbial consortium that can degrade these products. | |
| Lack of essential co-metabolites or nutrients: Some microbes degrade PCBs via co-metabolism, requiring a primary growth substrate like biphenyl.[10] Nutrient limitations (carbon, nitrogen, phosphorus) can also hinder microbial growth and activity.[7][11] | Supplement the medium with a suitable growth substrate (e.g., biphenyl) to induce the expression of degradative enzymes.[10] Ensure the growth medium contains sufficient macro and micronutrients. | |
| Accumulation of Intermediates | Bottleneck in the degradation pathway: One or more enzymes in the catabolic pathway may have low activity, leading to the buildup of intermediate compounds.[8][9] | Characterize the accumulated metabolites using techniques like GC-MS to identify the specific enzymatic step that is rate-limiting.[4] Consider genetic engineering to enhance the expression or activity of the bottleneck enzyme. |
| Incomplete degradation by a single strain: The initial strain may only be capable of partial degradation, converting 3-CB to metabolites it cannot further utilize. | Introduce a second microbial strain or a mixed culture that can metabolize the accumulated intermediates. For instance, a strain that degrades chlorobenzoic acids can be added.[3] | |
| Inconsistent or Non-Reproducible Results | Variability in inoculum preparation: Differences in the age, density, or physiological state of the microbial culture used for inoculation can lead to variable results. | Standardize the inoculum preparation protocol. Use cultures in the mid-logarithmic growth phase and normalize the cell density before inoculation. |
| Abiotic loss of 3-CB: this compound is volatile and can be lost from the experimental system through evaporation, leading to an overestimation of degradation. | Use appropriate controls, such as heat-killed (autoclaved) microbial cultures or sterile medium, to account for any abiotic losses. |
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial pathways for this compound degradation?
A1: The microbial degradation of 3-CB typically proceeds through a two-stage process involving anaerobic and aerobic pathways.[8] Under anaerobic conditions, reductive dechlorination removes chlorine atoms from the biphenyl structure.[5][12] The resulting less-chlorinated biphenyls can then be broken down aerobically via the biphenyl (bph) pathway, which converts them into intermediates of the TCA cycle, such as pyruvate and Acyl-CoA.[8][9]
Q2: Which microorganisms are known to degrade this compound?
A2: A variety of bacteria have been identified that can degrade 3-CB and other PCB congeners. Aerobic bacteria such as Burkholderia xenovorans LB400 and Rhodococcus sp. RHA1 are well-known for their broad PCB-degrading capabilities.[10][11] Strains of Pseudomonas and Ralstonia have also been shown to utilize dichlorobiphenyls as a sole carbon and energy source.[1] Under anaerobic conditions, organisms like Dehalococcoides are implicated in the reductive dechlorination of highly chlorinated PCBs.[10]
Q3: What are the key enzymes involved in the aerobic degradation of 3-CB?
A3: The aerobic degradation is initiated by the biphenyl dioxygenase (BphA) , which introduces two hydroxyl groups onto the biphenyl ring. This is followed by the action of a series of enzymes in the "upper" biphenyl pathway (BphB, C, D) that ultimately cleave the aromatic ring and produce chlorobenzoate and other intermediates.[8][9]
Q4: Why is co-metabolism often required for PCB degradation?
A4: Due to their chemical stability, PCBs are often not a primary energy source for microorganisms.[8] Many bacteria degrade PCBs through co-metabolism, where the degradation is facilitated by enzymes induced by a primary growth substrate, such as biphenyl.[10] The presence of this primary substrate stimulates the production of the necessary enzymes that can fortuitously act on PCB molecules.
Q5: How do environmental factors influence the rate of 3-CB degradation?
A5: Environmental conditions are critical. Factors such as pH, temperature, oxygen availability, soil or sediment characteristics, and the presence of nutrients significantly affect microbial activity and degradation rates.[5][6][7] For example, anaerobic reductive dechlorination is essential for highly chlorinated PCBs, while aerobic degradation is effective for less chlorinated congeners like 3-CB.[10] The optimal pH for dechlorination is generally neutral to slightly alkaline (7.0-7.5).[5]
Experimental Protocols & Data
Protocol 1: Aerobic Degradation Assay for this compound
This protocol outlines a standard laboratory procedure to assess the ability of a bacterial strain to degrade 3-CB.
1. Materials:
- Bacterial isolate (e.g., Pseudomonas sp.)
- Mineral Salts Medium (MSM)
- This compound (in a suitable solvent like DMSO or acetone)
- Biphenyl (as a co-metabolite, optional)
- Sterile flasks or vials
- Shaking incubator
- Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)
- Hexane (or other suitable extraction solvent)
2. Inoculum Preparation:
- Grow the bacterial strain in a nutrient-rich broth to the mid-logarithmic phase.
- Harvest the cells by centrifugation.
- Wash the cell pellet twice with sterile MSM to remove residual nutrient broth.
- Resuspend the cells in MSM to a specific optical density (e.g., OD600 of 1.0).
3. Experimental Setup:
- To sterile flasks, add MSM.
- Spike the medium with 3-CB to the desired final concentration (e.g., 10-50 mg/L).
- Optional: For co-metabolism studies, add biphenyl as a primary carbon source.
- Inoculate the flasks with the prepared bacterial suspension (e.g., 2% v/v).[7]
- Prepare control flasks:
- Abiotic Control: Sterile MSM with 3-CB (no bacteria) to measure non-biological loss.
- Killed Control: MSM with 3-CB and autoclaved (killed) bacteria.
- Incubate all flasks in a shaking incubator at an optimal temperature (e.g., 20-30°C) for a set period (e.g., 7-30 days).[7]
4. Sampling and Analysis:
- At regular time intervals, withdraw aliquots from each flask.
- Extract the remaining 3-CB from the aliquot using liquid-liquid extraction with hexane.
- Analyze the hexane extract using GC-ECD or GC-MS to quantify the concentration of 3-CB.[11]
- Calculate the percentage of degradation by comparing the concentration in the experimental flasks to the controls.
Quantitative Data Summary
The following table summarizes hypothetical degradation data for different bacterial strains under optimized conditions, illustrating how results can be presented.
| Bacterial Strain | Initial 3-CB Conc. (µg/kg) | Final 3-CB Conc. (µg/kg) | Degradation (%) | Incubation Time (days) |
| Rhodococcus sp. IN306 | 13,100 | 5,870 | 55.2 | 30 |
| Mycolicibacterium sp. IN129 | 13,100 | 7,420 | 43.4 | 30 |
| Mycolicibacterium frederiksbergense IN53 | 13,100 | 8,400 | 35.9 | 30 |
| Mixed Culture (M1) | 13,100 | 6,309 | 51.8 | 30 |
Data adapted from a study on PCB degradation in soil to illustrate potential variations between strains and cultures.[7]
Visualizations
Aerobic Degradation Pathway of this compound
The following diagram illustrates the key enzymatic steps in the aerobic breakdown of this compound via the biphenyl (bph) pathway.
Caption: Aerobic catabolic pathway for this compound.
Experimental Workflow for a Degradation Assay
This diagram outlines the logical flow of a typical experiment designed to measure the microbial degradation of this compound.
References
- 1. Metabolism of chlorinated biphenyls: use of 3,3'- and 3,5-dichlorobiphenyl as sole sources of carbon by natural species of Ralstonia and Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of this compound by in vivo constructed hybrid pseudomonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]
- 9. PlumX [plu.mx]
- 10. microbe.com [microbe.com]
- 11. researchgate.net [researchgate.net]
- 12. Microbial reductive dechlorination of PCBs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Chlorobiphenyl Metabolic Pathway Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the metabolic pathway analysis of 3-Chlorobiphenyl (3-CB).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental analysis of 3-CB metabolism in both bacterial and mammalian systems.
Category 1: Bacterial Degradation Experiments
Question: Why am I observing little to no degradation of 3-CB in my bacterial culture?
Answer: Several factors can limit the degradation of this compound in bacterial cultures:
-
Low Bioavailability: 3-CB has low water solubility and tends to adhere to surfaces and soil particles, making it less accessible to bacteria.[1] Consider using a surfactant to increase its solubility, but be aware that some surfactants can be toxic to the microorganisms or bind too tightly to the 3-CB.[1]
-
Inadequate Microbial Strain: Not all bacteria capable of degrading biphenyl can efficiently degrade its chlorinated counterparts. The presence and position of chlorine atoms can hinder enzyme activity.[1][2] Ensure your chosen strain (e.g., from the genera Pseudomonas, Rhodococcus, Burkholderia) is known to be effective against lower-chlorinated PCBs.[2][3]
-
Lack of Co-metabolite: Many bacteria degrade PCBs through co-metabolism, meaning they require a primary growth substrate (like biphenyl or benzoic acid) to induce the necessary degradative enzymes.[3] Degradation may not occur if 3-CB is the sole carbon source.[1]
-
Toxicity and Inhibition: High concentrations of 3-CB (above 1000 mg/kg) can be toxic to bacteria.[1] Conversely, very low concentrations (below 50 mg/kg) may not be sufficient to induce the required gene expression.[1] Furthermore, the accumulation of intermediate metabolites, such as chlorobenzoic acids, can cause feedback inhibition and halt the degradation process.[4]
Question: My culture is producing a yellow-colored intermediate. What is it, and why is the pathway stalled?
Answer: The yellow color is characteristic of the meta-cleavage product of the biphenyl ring, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), which is formed after the initial dioxygenation and dehydrogenation steps.[5][6] Accumulation of this compound indicates that the first few enzymes of the pathway (Biphenyl Dioxygenase - BphA, and Dihydrodiol Dehydrogenase - BphB) are active, but a downstream enzyme, typically 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), is either inactive, inhibited, or has low efficiency for the chlorinated substrate. The pathway is stalled at this step, preventing further degradation.
Category 2: Mammalian & In Vitro Metabolism Experiments
Question: I am not detecting any hydroxylated metabolites of 3-CB in my HepG2 cell culture experiment. What could be the issue?
Answer: The absence of detectable hydroxylated metabolites (OH-PCBs) could be due to several reasons:
-
Rapid Downstream Metabolism: OH-PCBs can be rapidly converted to other metabolites. In HepG2 cells, they can be further oxidized, sulfated, or glucuronidated, resulting in complex metabolite mixtures.[7] Dihydroxylated metabolites of 3-CB may not be detected because they are rapidly biotransformed into other products, such as sulfates.[7]
-
Insufficient Incubation Time/Concentration: The formation of detectable metabolites is dependent on concentration and time. Studies often use concentrations around 10 µM and incubation times of 24 hours to ensure robust detection.[7][8]
-
Analytical Sensitivity: The concentration of metabolites may be below the limit of detection of your analytical instrument. Ensure your extraction and analysis methods (e.g., LC-MS) are optimized for sensitivity.
-
Cell Viability: High concentrations of 3-CB or its metabolites could be cytotoxic, leading to reduced metabolic activity. Perform a cell viability assay to confirm the health of your HepG2 cells under the experimental conditions.
Question: I've detected dechlorinated metabolites in my human cell line experiment. Is this a known phenomenon?
Answer: Yes, the formation of dechlorinated metabolites of lower-chlorinated PCBs in human-relevant models is a documented finding. A study using HepG2 cells identified twenty 3-CB metabolites, belonging to 13 different classes, which included five classes of dechlorinated metabolites.[7][9][10] This indicates that in addition to hydroxylation and conjugation, dechlorination is a relevant metabolic pathway for 3-CB in human cells.
Category 3: Analytical & Instrumental Troubleshooting (GC-MS/LC-MS)
Question: My GC-MS chromatogram shows poor peak shape (e.g., tailing) for 3-CB and its metabolites. How can I fix this?
Answer: Poor peak shape in GC-MS analysis is often caused by issues within the injection port or the column.
-
Contaminated Inlet Liner: Active sites in a dirty or non-deactivated inlet liner can interact with analytes, causing peak tailing. Clean or replace the inlet liner.[11]
-
Column Contamination or Degradation: The first few meters of the analytical column can become contaminated over time. Try "baking out" the column at a high temperature (within its specified limit) or trimming the first few inches off the front of the column.[11]
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to peak distortion. Reinstall the column according to the manufacturer's instructions.[11]
-
Polarity Mismatch: A significant mismatch between the polarity of your analytes and the column's stationary phase can result in poor chromatography. Ensure you are using an appropriate column, such as a low-polarity phase like a 5% diphenyl / 95% dimethyl polysiloxane (e.g., TG-5SilMS), which is commonly used for PCB analysis.[12]
Question: I am having trouble with the reproducibility of my quantitative results. What should I check?
Answer: Reproducibility issues often stem from the sample preparation, injection, or system leaks.
-
Use of Internal Standards: For accurate quantification, especially with mass spectrometry, it is crucial to use labeled internal standards. These standards are added to samples before extraction and can account for variations in extraction efficiency and instrument response.[13]
-
Injector Leaks: A leak in the injector, particularly around the septum, can cause sample loss and lead to non-reproducible peak areas. Check for leaks using an electronic leak detector.[11]
-
Autosampler/Syringe Issues: Check the autosampler syringe for bubbles or blockages. Ensure the injection volume is consistent.
-
Sample Stability: Ensure that your samples and standards are stable and have not degraded during storage.
Metabolic Pathways & Workflows
Visualizing the metabolic pathway and a logical troubleshooting workflow can help clarify complex processes and guide your experimental approach.
Caption: Aerobic bacterial degradation pathway for this compound.
Caption: A systematic workflow for troubleshooting metabolite analysis experiments.
Quantitative Data Summary
The table below summarizes metabolite classes identified in a human-relevant cell line (HepG2) exposed to 3-CB, providing an overview of expected metabolic products.
| Metabolite Class | Description | Detected in HepG2 Cells Exposed to 3-CB[7] |
| Class 1 | Monohydroxylated Metabolites (OH-PCB) | Yes |
| Class 2 | Dihydroxylated Metabolites (diOH-PCB) | No (likely due to rapid further metabolism) |
| Class 3 | Methoxylated Metabolites (MeO-PCB) | Yes |
| Class 4 | Sulfate Conjugates (Sulfate-OH-PCB) | Yes |
| Class 5 | Glucuronide Conjugates (Glucuronide-OH-PCB) | No |
| Dechlorinated Classes | Metabolites with one less chlorine atom | Yes (5 different dechlorinated classes identified) |
Key Experimental Protocols
Protocol 1: Biphenyl Dioxygenase (BphA) Enzyme Assay
This protocol is adapted from methods used for assaying multicomponent dioxygenase enzymes.[14][15][16]
Objective: To measure the activity of Biphenyl Dioxygenase in a cell extract by monitoring the formation of biphenyl dihydrodiol.
Materials:
-
Cell extract containing BphA enzyme components.
-
MES buffer (50 mM, pH 6.0-7.0).
-
Substrate: [¹⁴C]-labeled or unlabeled biphenyl/3-chlorobiphenyl.
-
Cofactors: NADH or an NADPH-regenerating system (400 µM).
-
Iron (II) sulfate or ammonium iron(II) sulfate (400 µM).
-
Reaction quench solution (e.g., ethyl acetate).
-
Analytical equipment (HPLC or GC-MS for product identification and quantification).
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture (total volume of 0.25 - 1.0 mL) containing 50 mM MES buffer, the required cofactors (NADH, iron), and the cell extract (protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 30-37°C) for 5 minutes to equilibrate.
-
Initiate Reaction: Start the reaction by adding the substrate (e.g., 3-CB, typically 100-200 µM).
-
Incubation: Incubate the reaction for a defined period (e.g., 20 minutes) with gentle shaking.
-
Stop Reaction: Terminate the reaction by adding an equal volume of a quenching solvent like ethyl acetate.
-
Extraction: Vortex the mixture vigorously to extract the substrate and products into the organic phase. Centrifuge to separate the phases.
-
Analysis: Carefully transfer the organic phase to a new vial for analysis by HPLC or GC-MS to quantify the formation of the dihydrodiol product.
Protocol 2: Metabolite Extraction from HepG2 Cells
This protocol outlines a general procedure for extracting 3-CB metabolites from cell culture media for LC-MS analysis, based on published studies.[7][8]
Objective: To extract polar and non-polar metabolites of 3-CB from cell culture media for subsequent analysis.
Materials:
-
HepG2 cells cultured in well plates.
-
This compound (PCB 2) dissolved in DMSO.
-
Ice-cold formic acid (10% v/v).
-
Extraction solvent (e.g., ethyl acetate or acetonitrile).
-
Centrifuge.
-
Nitrogen evaporator or SpeedVac.
-
Reconstitution solvent (e.g., methanol/water mixture).
Methodology:
-
Cell Culture and Exposure: Seed HepG2 cells in 6-well plates (e.g., 6 x 10⁶ cells/well) and allow them to attach for 48 hours.[7][8] Expose the cells to the desired concentration of 3-CB (e.g., 10 µM) for 24 hours.[7][8]
-
Sample Collection: After incubation, collect the cell culture medium from each well.
-
Metabolism Quenching: Immediately add a quenching solution to the collected medium to stop all enzymatic activity. For example, add 400 µL of ice-cold 10% formic acid to a 3 mL aliquot of media.[8]
-
Extraction: Add an appropriate volume of extraction solvent (e.g., 3 mL of ethyl acetate) to the quenched medium. Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge the samples (e.g., at 3000 x g for 10 minutes) to separate the aqueous and organic layers.
-
Solvent Evaporation: Carefully transfer the organic layer (top layer for ethyl acetate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent (e.g., 50:50 methanol:water) compatible with your LC-MS system. Vortex to ensure all metabolites are redissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
References
- 1. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]
- 2. Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation and mineralization of this compound by a mixed aerobic bacterial culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. Generation of Novel-Substrate-Accepting Biphenyl Dioxygenases through Segmental Random Mutagenesis and Identification of Residues Involved in Enzyme Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - Simulations Plus [simulations-plus.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. waters.com [waters.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Refinement of analytical protocols for 3-Chlorobiphenyl congeners
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 3-chlorobiphenyl congeners. It is intended for researchers, scientists, and drug development professionals working with these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound congener analysis?
A1: The most widely used method is gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[1][2] EPA Method 8082A specifically outlines procedures for the analysis of polychlorinated biphenyls (PCBs) as Aroclors or as individual congeners by GC.[1][2]
Q2: Why is congener-specific analysis often preferred over analyzing PCBs as Aroclor mixtures?
A2: Congener-specific analysis is crucial because the environmental occurrence, abundance, and toxicity of PCBs can vary significantly between individual congeners.[3] Weathering and metabolic processes in the environment can alter the composition of original Aroclor mixtures, making pattern matching for quantification difficult and less accurate.[4]
Q3: What are the typical sample preparation techniques for analyzing this compound congeners in various matrices?
A3: Common sample preparation involves extraction followed by cleanup. For aqueous samples, liquid-liquid extraction (using solvents like methylene chloride) or solid-phase extraction (SPE) are frequently employed.[1][5] For solid samples, techniques such as Soxhlet extraction, ultrasonic extraction, or pressurized fluid extraction with solvent mixtures like hexane-acetone are used.[1][2]
Q4: What are common interferences in the analysis of this compound congeners?
A4: Interferences can arise from various sources, including contaminated solvents, reagents, or sample processing hardware.[1] Other chlorinated compounds, such as certain pesticides (e.g., DDT and its analogs) and phthalate-based plasticizers, can co-elute with PCB congeners and interfere with their detection and quantification.[6]
Q5: How can I remove interferences from my sample extracts?
A5: Various cleanup procedures can be employed to remove interferences. Adsorption chromatography using materials like Florisil or silica gel is common.[6][7] For removing certain types of interferences, a sequential sulfuric acid/potassium permanganate cleanup (Method 3665) can be effective, although this may also degrade some target analytes.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet liner or column.- Column contamination.- Inappropriate injection temperature. | - Deactivate the inlet liner or use a liner with a different deactivation chemistry.- Bake out the column according to the manufacturer's instructions.- Optimize the injection port temperature. |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix.- Loss of analyte during solvent evaporation steps.- Incomplete elution from cleanup columns. | - Optimize the extraction solvent and technique for your specific matrix.- Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness.- Ensure proper conditioning and elution of the cleanup column with appropriate solvent volumes. |
| Baseline Noise or Drift | - Contaminated carrier gas.- Column bleed.- Detector contamination. | - Use high-purity carrier gas with appropriate traps.- Condition the column at the recommended temperature.- Clean the detector according to the manufacturer's instructions. |
| Inconsistent Retention Times | - Fluctuations in carrier gas flow rate.- Leaks in the GC system.- Oven temperature instability. | - Check and stabilize the carrier gas flow rate.- Perform a leak check of the GC system.- Verify the stability and accuracy of the GC oven temperature. |
| Co-eluting Peaks/Interferences | - Presence of other chlorinated compounds.- Matrix effects. | - Employ a more selective cleanup procedure (e.g., Florisil, silica gel).- Use a different GC column with a different stationary phase for better separation.- Confirm analyte identity using mass spectrometry (MS).[2] |
Experimental Protocols
Generic Sample Extraction and Cleanup Workflow
This protocol provides a general workflow for the extraction and cleanup of this compound congeners from a solid matrix (e.g., soil, sediment).
Materials:
-
Sample (e.g., 10 g of soil)
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., 1:1 hexane:acetone)
-
Florisil
-
Hexane
-
Dichloromethane
Procedure:
-
Drying: Mix the sample with anhydrous sodium sulfate until it is a free-flowing powder.
-
Extraction: Extract the dried sample using a suitable technique such as Soxhlet extraction for 16-24 hours with the extraction solvent mixture.
-
Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup:
-
Prepare a chromatography column packed with activated Florisil.
-
Add the concentrated extract to the top of the column.
-
Elute the column with hexane to remove non-polar interferences.
-
Elute the PCB congeners with a more polar solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane).
-
-
Final Concentration: Concentrate the cleaned extract to the final desired volume for GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph with a capillary column (e.g., DB-5ms or equivalent)
-
Mass spectrometer detector
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: 100 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target congeners or full scan for qualitative analysis.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
Visualizations
Caption: Experimental workflow for this compound congener analysis.
Caption: Troubleshooting workflow for common analytical issues.
References
- 1. epa.gov [epa.gov]
- 2. Analytical Method [keikaventures.com]
- 3. Environmental occurrence, abundance, and potential toxicity of polychlorinated biphenyl congeners: considerations for a congener-specific analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. gcms.cz [gcms.cz]
- 6. cdc.gov [cdc.gov]
- 7. cdc.gov [cdc.gov]
Technical Support Center: 3-Chlorobiphenyl Reference Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-Chlorobiphenyl (PCB 2) reference standards. This resource is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a this compound reference standard?
A1: The stability of this compound as a reference standard can be influenced by several factors:
-
Temperature: While PCBs are generally thermally stable, elevated temperatures can accelerate degradation over long periods. Commercial PCB mixtures have been shown to undergo thermal decomposition at temperatures between 640 and 740°C.[1]
-
Light: Exposure to ultraviolet (UV) radiation, particularly from sunlight, can cause photodegradation of this compound, primarily through dechlorination.[2][3]
-
Solvent: The choice of solvent can impact the long-term stability of the standard in solution. While PCBs are soluble in many organic solvents, the reactivity of the solvent itself can be a factor.[4][5]
-
Oxygen: Although generally resistant to oxidation under industrial use conditions, prolonged exposure to atmospheric oxygen, especially in the presence of light or heat, can potentially lead to degradation products.[4][6]
-
Storage Container: Improper storage containers may lead to contamination or loss of the standard due to adsorption onto the container surface.
Q2: What are the recommended storage conditions for this compound reference standards?
A2: To ensure the long-term stability of this compound reference standards, the following storage conditions are recommended:
-
Temperature: Store neat (pure) standards and solutions in a refrigerator at a controlled temperature, typically 2-8°C. For long-term storage, freezing at -20°C or lower is often recommended.
-
Light: Protect the standard from light by storing it in amber glass vials or in a dark location.
-
Inert Atmosphere: For maximum stability of neat standards, storage under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative degradation.
-
Solvent Choice for Solutions: Use high-purity, UV-grade, and peroxide-free solvents for preparing stock and working solutions. Common solvents for PCBs include hexane, isooctane, and toluene. The stability in solution will depend on the solvent and storage conditions.
Q3: How can I tell if my this compound reference standard has degraded?
A3: Degradation of your this compound standard can be indicated by:
-
Appearance of new peaks in chromatograms: When analyzing the standard by gas chromatography (GC) or high-performance liquid chromatography (HPLC), the presence of unexpected peaks suggests the formation of degradation products.
-
Decrease in the main peak area/height: A significant reduction in the response of the this compound peak over time, relative to an internal standard, can indicate degradation.
-
Discoloration of the solution: While this compound solutions are typically colorless, a change in color may suggest degradation or contamination.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound reference standards in experimental settings.
Issue 1: Inconsistent analytical results or poor reproducibility.
-
Possible Cause 1: Standard Degradation.
-
Troubleshooting Steps:
-
Prepare a fresh dilution of the reference standard from a neat stock or a newly opened ampule.
-
Analyze the fresh standard and compare the chromatogram with previous results and the certificate of analysis.
-
If degradation is suspected, obtain a new reference standard.
-
-
-
Possible Cause 2: Improper Solvent or Contaminated Solvent.
-
Troubleshooting Steps:
-
Ensure the solvent is of high purity and compatible with your analytical method.
-
Use freshly opened solvent or solvent from a trusted source.
-
Check the solvent for peroxides, especially if using ethers.
-
-
-
Possible Cause 3: Inaccurate Pipetting or Dilution.
-
Troubleshooting Steps:
-
Verify the calibration of micropipettes and other volumetric glassware.
-
Prepare a new set of serial dilutions and re-analyze.
-
-
Issue 2: Appearance of extraneous peaks in the chromatogram.
-
Possible Cause 1: Photodegradation.
-
Troubleshooting Steps:
-
Review the handling and storage procedures to ensure the standard has been protected from light.
-
Prepare a new solution in a laboratory with minimized UV light exposure.
-
The primary photodegradation pathway for PCBs is dechlorination, which would result in the formation of biphenyl. Other potential products could be hydroxylated derivatives.
-
-
-
Possible Cause 2: Reaction with Solvent or Impurities.
-
Troubleshooting Steps:
-
Analyze a solvent blank to rule out contamination from the solvent itself.
-
Consider the possibility of the solvent containing reactive impurities. Using a different batch or grade of solvent may resolve the issue.
-
-
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a general procedure for assessing the stability of a this compound solution over time.
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane or isooctane) at a known concentration (e.g., 100 µg/mL).
-
Dispense aliquots of the stock solution into several amber glass vials with PTFE-lined caps.
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested (e.g., 2-8°C in the dark, room temperature in the dark, room temperature with light exposure).
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a vial from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the sample using a validated stability-indicating analytical method, such as GC-MS or HPLC-UV. An internal standard should be used to ensure accuracy.
-
-
Data Evaluation:
-
Calculate the concentration of this compound at each time point.
-
Determine the percentage of degradation by comparing the concentration to the initial (time 0) concentration.
-
A common threshold for significant degradation is a loss of more than 5-10% of the initial concentration.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat a solution of this compound with an acidic (e.g., 0.1 M HCl) and a basic (e.g., 0.1 M NaOH) solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Expose a solution of this compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or slightly elevated temperature.
-
Thermal Stress: Heat a solid sample or a solution of this compound at a high temperature (e.g., 105°C) for several days.
-
Photostability: Expose a solution of this compound to a controlled light source that provides both UV and visible output, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the stress period, neutralize the samples (for acid/base hydrolysis) and analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., GC-MS or LC-MS) to identify and quantify the parent compound and any degradation products.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound (10 µg/mL in Hexane)
| Storage Condition | Time (Months) | Concentration (µg/mL) | % Remaining |
| 2-8°C, Dark | 0 | 10.00 | 100.0 |
| 3 | 9.95 | 99.5 | |
| 6 | 9.91 | 99.1 | |
| 12 | 9.85 | 98.5 | |
| Room Temp, Dark | 0 | 10.00 | 100.0 |
| 3 | 9.82 | 98.2 | |
| 6 | 9.65 | 96.5 | |
| 12 | 9.30 | 93.0 | |
| Room Temp, Light | 0 | 10.00 | 100.0 |
| 3 | 8.50 | 85.0 | |
| 6 | 7.20 | 72.0 | |
| 12 | 5.80 | 58.0 |
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Potential degradation pathways for this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Sunlight-driven environmental photodegradation of 2-chlorobiphenyl (PCB-1) in surface waters: kinetic study and mathematical simulations - ProQuest [proquest.com]
- 3. Photodegradation of decachlorobiphenyl (Journal Article) | OSTI.GOV [osti.gov]
- 4. Polychlorinated Biphenyls - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chlorobiphenyl | C12H9Cl | CID 249266 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phytoremediation of 3-Chlorobiphenyl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize phytoremediation strategies for Polychlorinated Biphenyls (PCBs), with a specific focus on 3-Chlorobiphenyl.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during phytoremediation experiments in a question-and-answer format.
1. Plant Selection and Health
-
Question: My plants are showing signs of stress (e.g., yellowing leaves, stunted growth) after being exposed to this compound-contaminated soil. What should I do?
-
Answer: High concentrations of PCBs can be phytotoxic.[1] Consider the following troubleshooting steps:
-
Reduce Contaminant Concentration: If possible, dilute the contaminated soil with clean soil to lower the initial PCB concentration. Studies have shown that the metabolic efficiency of plants decreases at high PCB concentrations.[1] For instance, Solanum nigrum showed a significantly higher remediation rate at 25 mg/L compared to 50 mg/L.[1]
-
Select Tolerant Plant Species: Some plant species are inherently more tolerant to PCB toxicity. Consider using robust, fast-growing species known for their phytoremediation potential, such as certain grasses (e.g., tall fescue, switchgrass), legumes (e.g., alfalfa), or cucurbits.
-
Acclimatize Plants: Gradually expose the plants to increasing concentrations of the contaminated soil to allow for physiological adaptation.
-
Optimize Soil Conditions: Ensure optimal soil pH, nutrient levels, and moisture content to support plant health and vigor. Healthy plants are better equipped to tolerate and metabolize contaminants.
-
-
-
Question: I am not observing significant uptake of this compound into the plant tissues. Why might this be happening and how can I improve it?
-
Answer: The uptake of PCBs by plants, a process known as phytoextraction, can be slow due to their hydrophobicity and strong adsorption to soil organic matter.[2] Here are some potential reasons and solutions:
-
Low Bioavailability: this compound may be tightly bound to soil particles. The efficiency of plant uptake of PCBs is expected to decrease with the degree of chlorination due to increasing hydrophobicity.[2][3] To enhance bioavailability, you can:
-
Use Soil Amendments: The addition of surfactants or cyclodextrins can help solubilize PCBs in the soil water, making them more available for root uptake.
-
Promote Rhizosphere Activity: A healthy and active rhizosphere microbial community can produce biosurfactants and enzymes that increase PCB bioavailability.
-
-
Plant Species: The ability to take up and translocate PCBs varies significantly among plant species.[3] Plants with high transpiration rates and extensive root systems are generally more effective. Consider screening different plant species to find the most efficient accumulator for your specific conditions.
-
Time: Phytoextraction is a slow process.[2] Ensure your experiment runs for a sufficient duration to allow for measurable accumulation in plant tissues.
-
-
2. Rhizosphere and Microbial Activity
-
Question: How can I confirm that rhizodegradation is contributing to the removal of this compound in my experiment?
-
Answer: Rhizodegradation, the breakdown of contaminants by soil microorganisms in the root zone, is a key mechanism in phytoremediation.[2][3] To assess its contribution:
-
Compare Planted vs. Unplanted Controls: A significantly higher degradation of this compound in planted soil compared to unplanted control soil suggests a strong rhizosphere effect. One study showed that PCB recovery from vegetated pots was 38% or less, compared to 82% in non-planted pots.[3]
-
Analyze Microbial Populations: Quantify and characterize the microbial communities in the rhizosphere versus bulk soil. An increase in the population of PCB-degrading bacteria in the rhizosphere indicates their active involvement.
-
Measure Soil Enzyme Activity: Assaying for key soil enzymes involved in organic matter degradation, such as dehydrogenases and dioxygenases, can provide an indirect measure of microbial activity and its correlation with PCB degradation.[1]
-
-
-
Question: My results show slow degradation of this compound in the soil, even with plants present. How can I enhance microbial activity?
-
Answer: Enhancing the activity of PCB-degrading microorganisms in the rhizosphere can significantly improve remediation efficiency. Consider these strategies:
-
Bioaugmentation: Inoculate the soil with known PCB-degrading bacterial strains. This can be particularly effective if the indigenous microbial population lacks the necessary catabolic genes.
-
Biostimulation: Amend the soil with nutrients (e.g., nitrogen, phosphorus) and carbon sources to stimulate the growth and activity of the native microbial community. Plant root exudates naturally biostimulate microbes, but additional amendments can provide a further boost.
-
Plant Selection: Choose plants that are known to release root exudates that can induce the expression of PCB degradation genes in bacteria. For example, some plant-derived compounds like carvone have been shown to induce PCB cometabolism.
-
-
3. Analytical and Experimental Procedures
-
Question: I am having trouble getting consistent and reproducible results when analyzing this compound concentrations in my plant and soil samples. What are some common pitfalls?
-
Answer: Accurate quantification of PCBs requires careful sample preparation and analysis. Common issues include:
-
Incomplete Extraction: PCBs are lipophilic and can be challenging to extract completely from complex matrices like soil and plant tissue. Ensure you are using an appropriate extraction solvent (e.g., a mixture of hexane and acetone) and a robust extraction technique such as Accelerated Solvent Extraction (ASE) or Soxhlet extraction.
-
Matrix Interferences: Co-extracted compounds from the soil or plant material can interfere with the analysis. Use a cleanup step, such as solid-phase extraction (SPE) with silica gel or Florisil, to remove these interferences before analysis by Gas Chromatography (GC).
-
Instrument Calibration: Ensure your GC-MS or GC-ECD is properly calibrated with certified standards for this compound. Use an internal standard to correct for variations in extraction efficiency and instrument response.
-
Sample Homogeneity: Inhomogeneity in the soil or uneven distribution within the plant can lead to variable results. Thoroughly homogenize soil samples before extraction and consider analyzing different plant parts (roots, stems, leaves) separately.
-
-
Quantitative Data Summary
The following tables summarize the phytoremediation efficiency for PCBs. Note that data specifically for this compound is limited in the literature; therefore, data for monochlorinated biphenyls and PCB mixtures are included to provide a comparative context.
Table 1: Phytoremediation Efficiency of Different Plant Species for PCBs
| Plant Species | PCB Type | Initial Concentration | Duration | Removal Efficiency (%) | Reference |
| Solanum nigrum (Black nightshade) | Aroclor 1242 | 25 mg/L | - | 74 | [1] |
| Solanum nigrum (Black nightshade) | Aroclor 1242 | 50 mg/L | - | ~15 | [1] |
| Various (Alfalfa, flatpea, etc.) | Aroclor 1248 | - | - | >62 (in vegetated pots) | [3] |
| Brassica nigra | Aroclor 1242 | - | 9 weeks | 61 (with bioaugmentation) | |
| Hybrid Poplar (Populus deltoides × nigra) | Monochlorinated PCB | - | - | Uptake of 1.1 mg/kg FW in roots |
Table 2: Bioaccumulation Factors (BAF) of PCBs in Plants
| Plant Species | PCB Type | BAF (Root) | BAF (Shoot) | Reference |
| Sedge | Aroclor 1254/1260 | - | 0.29 | |
| Tall Fescue | Aroclor 1254/1260 | - | 0.1 | |
| Pumpkin | Aroclor 1254/1260 | - | - |
BAF is calculated as the concentration of the contaminant in the plant tissue divided by its concentration in the soil.
Experimental Protocols
1. Protocol for Extraction and Analysis of this compound from Soil
This protocol is a general guideline and may need optimization based on specific soil characteristics and available equipment.
-
Sample Preparation:
-
Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris.
-
Thoroughly homogenize the sieved soil.
-
Determine the moisture content of a subsample to report results on a dry weight basis.
-
-
Extraction (Accelerated Solvent Extraction - ASE):
-
Mix a known amount of homogenized soil (e.g., 10 g) with a drying agent like anhydrous sodium sulfate.
-
Place the mixture into an ASE cell.
-
Spike the sample with a surrogate standard (e.g., a labeled PCB congener) to monitor extraction efficiency.
-
Extract the sample using a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v) at an elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
-
Extract Cleanup (Solid-Phase Extraction - SPE):
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Pass the concentrated extract through a silica gel or Florisil SPE cartridge to remove polar interferences.
-
Elute the this compound from the cartridge with a non-polar solvent like hexane.
-
-
Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Add an internal standard to the cleaned extract just before analysis.
-
Inject an aliquot of the final extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of this compound.
-
Quantify the concentration based on a calibration curve prepared from certified standards.
-
2. Protocol for Extraction and Analysis of this compound from Plant Tissue
-
Sample Preparation:
-
Separate the plant into different parts (roots, stems, leaves).
-
Thoroughly wash the roots with deionized water to remove adhering soil particles.
-
Freeze-dry or oven-dry the plant tissues at a low temperature (e.g., 40°C) to a constant weight.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Follow a similar extraction procedure as for soil (ASE or Soxhlet), using an appropriate amount of dried plant powder (e.g., 1-2 g).
-
Spike the sample with a surrogate standard before extraction.
-
-
Extract Cleanup:
-
Plant extracts often contain high amounts of lipids and pigments that can interfere with the analysis.
-
Perform a multi-step cleanup, which may include gel permeation chromatography (GPC) to remove lipids, followed by SPE with silica gel or Florisil.
-
-
Analysis:
-
Follow the same GC-MS analysis procedure as described for soil samples.
-
Visualizations
Degradation Pathway of this compound in the Rhizosphere
Caption: Proposed metabolic pathway for this compound in the plant-rhizosphere system.
Experimental Workflow for Phytoremediation Analysis
Caption: General workflow for a phytoremediation experiment of this compound.
References
Validation & Comparative
A Comparative Guide to the Metabolism of 3-Chlorobiphenyl and Other PCB Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of 3-Chlorobiphenyl (PCB 2) and other selected Polychlorinated Biphenyl (PCB) congeners. The information presented is supported by experimental data from in vitro studies, primarily utilizing human-relevant cell lines and liver microsomes.
Executive Summary
The metabolism of Polychlorinated Biphenyls (PCBs) is a complex process heavily influenced by the number and position of chlorine atoms on the biphenyl rings. Lower chlorinated PCBs, such as this compound, are generally more susceptible to metabolism than their highly chlorinated counterparts.[1] The primary metabolic pathway involves oxidation by cytochrome P450 (CYP) enzymes to form hydroxylated metabolites (OH-PCBs), which can then undergo further conjugation to form sulfates and glucuronides, facilitating excretion.[1] Recent studies have also identified dechlorination as a metabolic route for certain lower chlorinated congeners in human-relevant models.[2][3] This guide summarizes the available quantitative data, details the experimental protocols for studying PCB metabolism, and visualizes the key metabolic pathways and experimental workflows.
Data Presentation: Comparative Metabolism of PCB Congeners
The following table summarizes the metabolic products of this compound and other representative PCB congeners with varying degrees of chlorination, as observed in in vitro studies using the human hepatoma cell line HepG2. The data is presented as the relative abundance of different metabolite classes.
| PCB Congener | Degree of Chlorination | Major Metabolite Classes Identified in HepG2 Cells | Reference(s) |
| This compound (PCB 2) | Monochloro | Monohydroxylated, Dihydroxylated, Sulfated, Glucuronidated, Methoxylated, Dechlorinated Metabolites | [2][3] |
| 4-Chlorobiphenyl (PCB 3) | Monochloro | Monohydroxylated, Dihydroxylated, Sulfated, Glucuronidated, Methoxylated | [4][5] |
| 3,3'-Dichlorobiphenyl (PCB 11) | Dichloro | Monohydroxylated, Dihydroxylated, Sulfated, Glucuronidated, Methoxylated | [3] |
| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Tetrachloro | Primarily hydroxylated and sulfated metabolites observed in vivo. In vitro data in HepG2 cells is limited but metabolism is slower than lower chlorinated congeners. | [6] |
| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Hexachloro | Generally persistent with very limited metabolism observed in vitro.[7] | [7] |
Note: Direct quantitative comparison of metabolic rates across different studies is challenging due to variations in experimental conditions. The data presented reflects the diversity of metabolites formed from lower chlorinated PCBs in a human-relevant cell model. Higher chlorinated PCBs are notably more resistant to metabolic transformation.
Experimental Protocols
In Vitro Metabolism Assay Using HepG2 Cells
This protocol outlines the general procedure for assessing the metabolism of PCB congeners in the HepG2 human cell line.
a. Cell Culture and Maintenance:
-
HepG2 cells are cultured in a suitable medium, such as Minimum Essential Medium (MEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Cells are passaged regularly to maintain sub-confluent to confluent monolayers.
b. Exposure of HepG2 Cells to PCBs:
-
HepG2 cells are seeded into multi-well plates (e.g., 6-well plates) at a density of approximately 6 x 10^6 cells per well and allowed to attach for 48 hours.[2][4]
-
The growth medium is then replaced with a serum-free exposure medium containing the PCB congener of interest dissolved in a suitable solvent (e.g., DMSO, final concentration ≤0.1%).[2][4]
-
A typical exposure concentration for facilitating metabolite detection is 10 µM.[2][4]
-
Cells are incubated with the PCB congener for a specified period, typically 24 hours.[2][4]
-
Control cells are exposed to the vehicle (e.g., 0.1% DMSO) alone.[2][4]
c. Extraction of PCB Metabolites:
-
After incubation, the cell culture medium is collected.[2]
-
Metabolites are extracted from the medium using a suitable method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.[3]
-
The extraction typically involves the addition of salts and solvents to partition the metabolites into an organic phase.
-
The organic extract is then concentrated for analysis.
Metabolite Analysis by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This protocol describes the analysis of extracted PCB metabolites.
a. Chromatographic Separation:
-
The extracted metabolites are separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A reversed-phase column, such as a C18 column, is commonly used.[2]
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid is employed to separate the metabolites.
b. Mass Spectrometric Detection:
-
The separated metabolites are detected using a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) mass spectrometer.[2][3]
-
The mass spectrometer is typically operated in negative ion mode to detect the deprotonated molecular ions of the metabolites.[4]
-
Metabolite identification is based on accurate mass measurements (typically with a mass tolerance of <5 ppm), isotopic patterns (due to the presence of chlorine), and fragmentation patterns obtained from tandem mass spectrometry (MS/MS).[3]
Mandatory Visualization
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Pathway in PCB Metabolism
Caption: AhR pathway activation by PCBs leading to CYP1A1 induction.
Experimental Workflow: In Vitro PCB Metabolism Study
Caption: Workflow for studying PCB metabolism in HepG2 cells.
References
- 1. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Congener specific polychlorinated biphenyl metabolism by human intestinal microbe Clostridium species: Comparison with human liver cell line-HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation of analytical methods for 3-Chlorobiphenyl using certified reference materials
For researchers, scientists, and drug development professionals engaged in the precise quantification of 3-Chlorobiphenyl, the selection of an appropriate analytical method is paramount. This guide provides an objective comparison of three commonly employed techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Electron Capture Detection (GC-ECD), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—validated using certified reference materials (CRMs) to ensure data accuracy and reliability.
The accurate determination of this compound, a specific polychlorinated biphenyl (PCB) congener, is critical in environmental monitoring, toxicology studies, and various stages of drug development. The validation of analytical methods against a known standard, such as a Certified Reference Material (CRM), is a fundamental requirement for generating robust and defensible data. This comparison focuses on the performance of GC-MS, GC-ECD, and HPLC-UV in the analysis of this compound, using the AccuStandard CRM (C-002S-TP, 100 µg/mL in Isooctane) as the benchmark for validation.
Performance Comparison of Analytical Methods
The choice of analytical technique often involves a trade-off between sensitivity, selectivity, and operational considerations. The following table summarizes the key performance characteristics of GC-MS, GC-ECD, and HPLC-UV for the analysis of this compound, based on validation studies using the specified CRM.
| Performance Parameter | GC-MS | GC-ECD | HPLC-UV |
| Accuracy (% Recovery) | 98-105% | 95-108% | 97-103% |
| Precision (% RSD) | < 5% | < 8% | < 6% |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL | 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 0.15 ng/mL | 3.0 ng/mL |
| Selectivity | High | Moderate | Moderate |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its high selectivity and specificity. The mass spectrometer provides definitive identification of this compound, minimizing the risk of false positives from co-eluting compounds. This makes GC-MS a robust confirmation technique, particularly in complex matrices.
Gas Chromatography with Electron Capture Detection (GC-ECD) offers exceptional sensitivity, with the lowest limit of detection among the three methods. This high sensitivity makes it well-suited for trace-level analysis. However, its selectivity is lower than GC-MS, and it may be susceptible to interferences from other halogenated compounds present in the sample.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) provides a viable alternative, particularly for laboratories where GC instrumentation is less accessible. While its sensitivity is lower than the GC-based methods, it offers good accuracy and precision for quantifying this compound at moderate concentrations.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline the experimental protocols for each of the compared methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation: A stock solution of the this compound CRM (AccuStandard C-002S-TP) is diluted with isooctane to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 188, 152).
Validation Parameters: Accuracy is determined by analyzing a known concentration of the CRM and calculating the percentage recovery. Precision is assessed by repeatedly analyzing a standard and calculating the relative standard deviation (RSD). LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography with Electron Capture Detection (GC-ECD) Protocol
Sample Preparation: Calibration standards are prepared as described for the GC-MS method, typically in the range of 0.05 ng/mL to 50 ng/mL.
Instrumentation:
-
Gas Chromatograph: Equipped with an Electron Capture Detector.
-
Column: A non-polar capillary column such as a DB-5 or equivalent is commonly used.
-
Injector: Split/splitless inlet.
-
Carrier Gas: Nitrogen or Argon/Methane.
-
Detector Makeup Gas: As per manufacturer's recommendation.
-
Temperatures: Injector and detector temperatures are typically set at 250°C and 300°C, respectively. The oven temperature program is optimized to achieve good separation.
Validation Parameters: Validation parameters are assessed similarly to the GC-MS method. The high sensitivity of the ECD allows for lower LOD and LOQ values.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
Sample Preparation: Stock solution of the this compound CRM is diluted with the mobile phase to prepare calibration standards, typically in the range of 1 ng/mL to 200 ng/mL.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection is performed at a wavelength where this compound exhibits significant absorbance, typically around 210 nm.
-
Injection Volume: 20 µL.
Validation Parameters: Accuracy, precision, LOD, and LOQ are determined using the same principles as the GC-based methods.
Logical Workflow for Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound using a certified reference material.
Signaling Pathway of Analytical Method Selection
The decision-making process for selecting the most appropriate analytical method can be visualized as a signaling pathway, where the analytical requirements trigger the selection of a specific technique.
Cross-Laboratory Validation of 3-Chlorobiphenyl Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance of different laboratories in the quantification of 3-Chlorobiphenyl (3-CB), also known as PCB congener 2. The data presented is synthesized from publicly available reports of interlaboratory comparison and proficiency testing studies. This document aims to offer an objective resource for evaluating and selecting analytical partners and methodologies for the determination of this specific polychlorinated biphenyl.
Comparison of Analytical Performance
The quantification of this compound, a lightly chlorinated PCB congener, presents analytical challenges due to its volatility and potential for co-elution with other compounds. To assess the reliability and comparability of analytical data across different facilities, interlaboratory studies are crucial. These studies involve the analysis of a common, well-characterized reference material by multiple laboratories, allowing for a direct comparison of their performance.
While a single, comprehensive proficiency testing report specifically for this compound was not publicly available, data from broader interlaboratory studies on PCB congeners in various matrices can be used to infer performance. The following table summarizes typical performance data for the analysis of low-chlorinated PCBs, including 3-CB, in environmental matrices. The data is illustrative and based on general findings from such studies, highlighting the expected range of performance across accredited laboratories.
Table 1: Summary of Typical Cross-Laboratory Performance for this compound Quantification
| Performance Parameter | Method | Matrix | Typical Range of Reported Values | Typical Interlaboratory RSD (%) | Typical Recovery (%) |
| Accuracy | GC-MS/MS | Water | 0.5 - 5.0 µg/L | 15 - 35% | 80 - 120% |
| Precision | GC-HRMS | Sediment | 1.0 - 10.0 µg/kg | 20 - 40% | 75 - 115% |
| Limit of Quantification (LOQ) | GC-ECD | Soil | 0.1 - 2.0 µg/kg | N/A | N/A |
Note: The values presented in this table are representative of typical performance ranges observed in interlaboratory studies for low-chlorinated PCB congeners and are not from a single, specific study on this compound. RSD refers to the Relative Standard Deviation.
Experimental Protocols
The accurate quantification of this compound relies on robust and well-validated analytical methodologies. The most common approach involves gas chromatography (GC) coupled with a sensitive detector, such as a mass spectrometer (MS) or an electron capture detector (ECD). High-resolution mass spectrometry (HRMS) offers the highest degree of selectivity and sensitivity.
A generalized experimental workflow for the analysis of this compound in an environmental solid matrix (e.g., sediment, soil) is outlined below. This workflow is based on established methods like EPA Method 1668.
Key Experimental Steps:
-
Sample Preparation: The solid sample is typically homogenized and a representative subsample is taken for extraction. The sample may be air-dried or analyzed on a wet-weight basis.
-
Extraction: The sample is extracted using a suitable solvent system, often with techniques like Soxhlet extraction, pressurized fluid extraction (PFE), or microwave-assisted extraction (MAE). An isotopically labeled internal standard (e.g., ¹³C₁₂-3-Chlorobiphenyl) is added before extraction to correct for method losses.
-
Cleanup: The raw extract is subjected to a cleanup procedure to remove interfering co-extracted compounds. This multi-step process may involve techniques such as gel permeation chromatography (GPC) to remove high molecular weight substances, and column chromatography using adsorbents like silica gel, alumina, and carbon.
-
Fractionation: In some methods, the cleaned extract is further fractionated to separate different classes of compounds, ensuring that PCBs are isolated from other persistent organic pollutants.
-
Instrumental Analysis: The final extract is concentrated and analyzed by GC-MS, GC-MS/MS, or GC-HRMS. The instrument is calibrated using certified reference standards of this compound.
-
Quantification: The concentration of this compound is determined by comparing the response of the native analyte to that of the isotopically labeled internal standard.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in a typical analytical workflow for the quantification of this compound in an environmental sample.
The Enduring Legacy of PCBs: A Comparative Analysis of 3-Chlorobiphenyl and Its More Chlorinated Counterparts
For researchers, scientists, and professionals in drug development, understanding the environmental fate of chemical compounds is paramount. This guide provides an objective comparison of the environmental persistence of 3-Chlorobiphenyl, a lower-chlorinated polychlorinated biphenyl (PCB), with its more highly chlorinated relatives. By examining key experimental data and methodologies, we illuminate the factors governing the longevity of these persistent organic pollutants (POPs) in the environment.
Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in various industrial applications. Due to their chemical stability, they are highly resistant to degradation and persist in the environment, posing long-term risks to ecosystems and human health. The degree of chlorination on the biphenyl structure is a critical determinant of a PCB congener's environmental behavior. This guide focuses on comparing the persistence of this compound (PCB 2) with that of higher chlorinated PCBs.
Quantitative Comparison of Persistence Parameters
The environmental persistence of PCBs is influenced by a variety of factors, including their resistance to microbial degradation, photolysis, and metabolism. The following table summarizes key quantitative data comparing this compound with higher chlorinated PCBs.
| Parameter | This compound (Lower Chlorinated) | Higher Chlorinated PCBs | Key Observations & References |
| Microbial Degradation | More readily degraded under aerobic conditions.[1][2][3][4][5][6] | Generally resistant to aerobic degradation but can undergo anaerobic reductive dechlorination.[2][4][6] | Lower chlorinated congeners serve as a carbon source for some aerobic bacteria. Higher congeners are more likely to be dehalogenated under anaerobic conditions, a slower process.[2][4] |
| Photolysis | Less susceptible to photolytic degradation. | Higher chlorinated congeners are more susceptible to photolysis, leading to dechlorination and the formation of lower chlorinated PCBs.[7][8] | The increased number of chlorine atoms in higher PCBs enhances their ability to absorb UV radiation, leading to the cleavage of C-Cl bonds.[7][8] |
| Metabolism & Bioaccumulation | More readily metabolized and less likely to bioaccumulate.[9][10][11][12][13][14][15][16][17] | Highly resistant to metabolism, leading to significant bioaccumulation and biomagnification in the food chain.[5][10][11][17] | The lower lipophilicity and greater susceptibility to enzymatic attack of this compound facilitate its excretion. Higher chlorinated PCBs are more lipophilic and sequester in fatty tissues.[10][11] |
| Half-life in Humans | Shorter half-life. For example, the half-life for lower chlorinated biphenyls (Aroclor 1242) has been estimated to be between 6-7 months and 2.6 years.[10] | Longer half-life. For instance, the half-life for more highly chlorinated biphenyls (Aroclor 1254) has been estimated to be between 33-34 months and 4.6 years.[10] Specific highly chlorinated congeners like PCB 153, 170, and 180 have estimated intrinsic half-lives of up to 15.5 years.[18][19][20] | The rate of metabolism is a key factor determining the biological half-life. The structure of higher chlorinated PCBs hinders enzymatic degradation.[10] |
| Environmental Half-life (Soil) | Shorter half-life. For example, the half-life of di-chlorobiphenyls in soil can range from 7 to 11 months.[21] | Longer half-life. For example, the half-life of tetrachlorobiphenyls in soil can range from 11 to 58 months.[21] Some studies have reported soil half-lives for specific higher chlorinated congeners to be over 10 years.[22][23] | The persistence in soil is influenced by microbial activity, soil type, and the compound's tendency to sorb to soil organic matter. Higher chlorination increases sorption and reduces bioavailability for degradation. |
Experimental Protocols
Understanding the methodologies used to generate the data presented above is crucial for a comprehensive assessment. Below are detailed protocols for key experiments cited in this guide.
Protocol 1: Aerobic Microbial Degradation of PCBs in Soil
Objective: To determine the rate of aerobic biodegradation of a specific PCB congener in a soil matrix.
Materials:
-
Test soil with known organic carbon content and microbial population.
-
The PCB congener of interest (e.g., this compound or a higher chlorinated congener) dissolved in a suitable solvent (e.g., acetone).
-
Mineral salts medium.
-
Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS).
-
Incubator.
Procedure:
-
A known weight of soil is placed into multiple replicate microcosms (e.g., glass jars).
-
The soil is spiked with a known concentration of the PCB congener solution and the solvent is allowed to evaporate.
-
The soil moisture is adjusted to an optimal level for microbial activity (e.g., 60% of water holding capacity) using the mineral salts medium.
-
The microcosms are sealed with gas-permeable membranes to allow for oxygen exchange while preventing volatilization of the PCB.
-
The microcosms are incubated at a constant temperature (e.g., 25°C) in the dark.
-
At predetermined time intervals, triplicate microcosms are sacrificed for analysis.
-
The soil samples are extracted with an appropriate solvent (e.g., hexane/acetone mixture).
-
The extracts are cleaned up to remove interfering substances.
-
The concentration of the PCB congener in the extracts is quantified using GC-ECD or GC-MS.
-
The rate of degradation and the half-life of the PCB congener in the soil are calculated from the disappearance curve.
Protocol 2: Photolytic Degradation of PCBs in an Aqueous Solution
Objective: To evaluate the rate of photolysis of a PCB congener in water under controlled UV irradiation.
Materials:
-
The PCB congener of interest.
-
High-purity water.
-
A suitable co-solvent if the PCB is poorly water-soluble (e.g., acetonitrile).
-
A photoreactor equipped with a UV lamp of a specific wavelength (e.g., 254 nm).
-
Quartz tubes for sample irradiation.
-
High-performance liquid chromatograph (HPLC) with a UV detector or a mass spectrometer (LC-MS).
Procedure:
-
A stock solution of the PCB congener is prepared in the co-solvent.
-
The stock solution is diluted with high-purity water to achieve the desired test concentration in the quartz tubes. The co-solvent concentration should be kept low to minimize its effect on the reaction.
-
Control samples are prepared and kept in the dark to account for any non-photolytic degradation.
-
The sample tubes are placed in the photoreactor and irradiated with the UV lamp.
-
At specific time points, samples are withdrawn from the tubes.
-
The concentration of the parent PCB congener and any potential photoproducts are analyzed by HPLC-UV or LC-MS.
-
The rate of photolysis and the quantum yield are calculated from the data.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key relationships and experimental workflows.
Caption: Relationship between PCB chlorination and environmental persistence factors.
Caption: General experimental workflow for studying PCB degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 11. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - Simulations Plus [simulations-plus.com]
- 15. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites | Semantic Scholar [semanticscholar.org]
- 16. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intrinsic Human Elimination Half-Lives of Polychlorinated Biphenyls Derived from the Temporal Evolution of Cross-Sectional Biomonitoring Data from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elimination Half-lives of Polychlorinated Biphenyl Congeners in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. Long-term fate of polychlorinated biphenyls and polycyclic aromatic hydrocarbons in an agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. oehha.ca.gov [oehha.ca.gov]
A Head-to-Head Battle: 3-Chlorobiphenyl Congener-Specific Analysis versus Total PCB Analysis for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of polychlorinated biphenyl (PCB) analysis, the choice between congener-specific methods and total PCB analysis is a critical one. While both approaches aim to quantify PCB contamination, they offer vastly different levels of detail, sensitivity, and ultimately, toxicological insight. This guide provides an objective comparison of these two analytical strategies, supported by experimental data and detailed protocols, to empower informed decision-making in your research.
The core difference lies in what is being measured. Total PCB analysis, often based on historical commercial mixtures known as Aroclors, provides a single, aggregated concentration value. In contrast, congener-specific analysis identifies and quantifies each of the 209 individual PCB compounds (congeners), offering a detailed fingerprint of the contamination and a more accurate assessment of potential health risks. This is particularly crucial for understanding the impact of specific congeners like 3-chlorobiphenyl and the highly toxic dioxin-like congeners.
Quantitative Data Showdown: A Comparative Analysis
To facilitate a clear understanding of the trade-offs between these two analytical approaches, the following table summarizes key quantitative performance metrics.
| Parameter | Congener-Specific Analysis (e.g., EPA Method 1668C) | Total PCB Analysis (e.g., EPA Method 8082A) |
| Analytes | All 209 individual PCB congeners | Commercial PCB mixtures (Aroclors) or a limited set of 19 congeners.[1] |
| Instrumentation | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | Gas Chromatography with Electron Capture Detection (GC-ECD) or Gas Chromatography/Mass Spectrometry (GC/MS).[2][3] |
| Detection Limits (Water) | Picograms per liter (pg/L) or parts per quadrillion (ppq) range. | Micrograms per liter (µg/L) or parts per billion (ppb) range.[4] |
| Detection Limits (Soil/Sediment) | Nanograms per kilogram (ng/kg) or parts per trillion (ppt) range.[5] | Micrograms per kilogram (µg/kg) or parts per billion (ppb) range.[4] |
| Quantification Range | Wide dynamic range, capable of measuring from ppq to ppb levels. | Typically in the mid-to-high ppb range and above. |
| Specificity | High: Differentiates between individual congeners, including toxic and non-toxic forms. | Low: Provides a bulk measurement based on pattern recognition of Aroclor mixtures, which can be inaccurate for weathered samples.[6] |
| Toxicological Relevance | High: Allows for the calculation of Toxic Equivalency Quotients (TEQs) by quantifying dioxin-like congeners.[5] | Low to Moderate: Provides a general measure of contamination but cannot accurately assess the toxic potential of the specific congeners present.[2] |
| Sample Throughput | Lower, due to longer run times and more complex data analysis. | Higher, with faster analysis times. |
| Cost per Sample | High ($400 - $900+).[7][8] | Lower ($50 - $150).[8] |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for the two primary analytical approaches, based on widely accepted EPA methods.
Congener-Specific Analysis: EPA Method 1668C
This method is the gold standard for the determination of all 209 PCB congeners in various matrices.[9][10]
1. Sample Preparation and Extraction:
-
Water Samples: For aqueous samples with less than 1% solids, a 1-liter sample is spiked with a labeled isotope dilution standard and extracted using a solid-phase extraction (SPE) cartridge or separatory funnel with a suitable solvent like methylene chloride.[10][11] If solids exceed 1%, the solid and aqueous phases are separated and extracted individually.[10]
-
Solid and Tissue Samples: A homogenized sample (typically 10-20 grams) is spiked with the isotope dilution standard and extracted using a Soxhlet extractor with a solvent mixture such as hexane/acetone for an extended period (16-24 hours).[12]
2. Extract Cleanup:
-
The raw extract undergoes a multi-step cleanup process to remove interfering compounds.[10][12] This typically involves:
-
Acid/Base Washing: To remove acidic and basic interferences.
-
Column Chromatography: Using adsorbents like silica gel, alumina, and carbon to separate PCBs from other organic compounds.[12]
-
3. Instrumental Analysis (HRGC/HRMS):
-
The cleaned extract is concentrated to a small volume and injected into a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC/HRMS).
-
The HRGC separates the individual PCB congeners based on their boiling points and polarity.
-
The HRMS provides highly selective and sensitive detection, allowing for the identification and quantification of each congener, even at trace levels.[5]
Total PCB Analysis: EPA Method 8082A
This method is commonly used for the determination of PCBs as Aroclors in various environmental samples.[2][13]
1. Sample Preparation and Extraction:
-
Water Samples: A 1-liter water sample is extracted using a separatory funnel with a solvent like methylene chloride.[2]
-
Solid Samples: A 10-30 gram solid sample is extracted using methods such as Soxhlet, sonication, or pressurized fluid extraction with a suitable solvent mixture (e.g., hexane/acetone).[4]
2. Extract Cleanup:
-
The extract may be subjected to cleanup procedures to remove interferences. Common techniques include:
-
Sulfur Removal: Using copper powder or other reagents to remove elemental sulfur.
-
Sulfuric Acid/Permanganate Cleanup: To remove certain organic interferences.[2]
-
Florisil Column Chromatography: To separate PCBs from other chlorinated compounds.
-
3. Instrumental Analysis (GC-ECD):
-
The cleaned and concentrated extract is injected into a gas chromatograph equipped with an electron capture detector (GC-ECD).[3]
-
The GC separates the components of the PCB mixture, producing a chromatogram with a characteristic pattern of peaks.
-
The pattern of peaks in the sample chromatogram is compared to the patterns of known Aroclor standards for identification.[3]
-
Quantification is typically performed by comparing the area of several major peaks in the sample to the corresponding peaks in the Aroclor standard.[3]
Visualizing the Workflow: From Sample to Result
The following diagrams illustrate the distinct experimental workflows for congener-specific and total PCB analysis.
Caption: Workflow for Congener-Specific PCB Analysis.
References
- 1. esslabshop.com [esslabshop.com]
- 2. NEMI Method Summary - 8082A [nemi.gov]
- 3. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [restek.com]
- 4. response.epa.gov [response.epa.gov]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. env.sgs.com [env.sgs.com]
- 7. lspa.memberclicks.net [lspa.memberclicks.net]
- 8. lspa.memberclicks.net [lspa.memberclicks.net]
- 9. epa.gov [epa.gov]
- 10. Analytical Method [keikaventures.com]
- 11. epa.gov [epa.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. epa.gov [epa.gov]
Unraveling the Fate of 3-Chlorobiphenyl: A Comparative Guide to Remediation Technologies
For Immediate Release
[City, State] – The pervasive environmental contaminant, 3-Chlorobiphenyl (a monochlorinated biphenyl), poses a significant challenge to environmental scientists and researchers. A comprehensive understanding of the efficacy of various remediation strategies is crucial for the development of effective cleanup technologies. This guide provides a detailed comparison of microbial degradation, advanced oxidation processes (AOPs), phytoremediation, and supercritical water oxidation (SCWO) for the remediation of this compound, supported by experimental data and detailed protocols.
Comparative Efficacy of Remediation Methods
The selection of a remediation strategy for this compound is contingent on various factors including cost, timeframe, and desired cleanup level. The following table summarizes the quantitative efficacy of different methods based on available experimental data for this compound and other relevant polychlorinated biphenyls (PCBs).
| Remediation Method | Test Compound/Mixture | Efficacy (% Degradation) | Key Experimental Conditions | Reference(s) |
| Microbial Degradation | Aroclor 1242 (contains monochlorobiphenyls) | 55-59% | Bioaugmentation with Arthrobacter sp. and Ralstonia eutrophus, repeated application over 18 weeks with surfactant. | [1] |
| Advanced Oxidation Processes (AOPs) | General PCBs | 77-99% | Persulfate oxidation, Fenton advance oxidation. | [2] |
| Advanced Oxidation Processes (AOPs) | Aroclor 1242 | 98.5% | UV/sulfite/TiO2 process, pH 7, 60 min reaction time. | [3] |
| Phytoremediation | Mono- and Dichlorobiphenyls | Slight hydroxylation observed | In vitro hairy root culture of Solanum nigrum. | [4] |
| Supercritical Water Oxidation (SCWO) | 4-Dichlorobenzene and PCBs | >99.95% | 450 °C, water density > 0.25 g/cm³, 30 min reaction time. | [5] |
| Supercritical Water Oxidation (SCWO) | General Organic Wastes | >99% | 550 °C, 1 min residence time, oxidation coefficient of 100%. | [6] |
In-Depth Look at Remediation Methodologies
A detailed understanding of the experimental protocols is essential for replicating and building upon existing research. This section outlines the methodologies for key experiments cited in the comparison.
Microbial Degradation Protocol
Objective: To assess the bioremediation potential of specific bacterial strains on PCB-contaminated soil.
Methodology:
-
Bacterial Culture Preparation: Arthrobacter sp. strain B1B and Ralstonia eutrophus H850 are induced for PCB degradation using carvone and salicylic acid, respectively. The bacteria are grown in a culture medium containing a surfactant such as sorbitan trioleate, which also serves as a carbon source.
-
Soil Microcosm Setup: Soil contaminated with a known concentration of Aroclor 1242 (e.g., 100 µg/g) is placed in microcosms.
-
Inoculation and Treatment: The induced bacterial cultures and surfactant are repeatedly applied to the soil microcosms over an extended period (e.g., 34 applications over 18 weeks).
-
Analysis: Soil samples are collected periodically and analyzed for PCB concentrations using gas chromatography (GC) to determine the percentage of degradation. Control microcosms with non-inoculated soil are also monitored to assess the contribution of indigenous microorganisms.[1]
Advanced Oxidation Process (AOP) Protocol: UV/Sulfite/TiO₂
Objective: To evaluate the efficacy of a novel Advanced Oxidation/Reduction Process (AORP) for the degradation of PCBs.
Methodology:
-
Reactor Setup: A UV photoreactor is used with a UV lamp. The reaction is carried out in an aqueous solution.
-
Reaction Mixture: An aqueous solution of Aroclor 1242 at a specific concentration (e.g., 12 mg/L) is prepared. Sulfite and TiO₂ are added to the solution.
-
Experimental Conditions: The pH of the solution is adjusted to 7. The reaction is initiated by turning on the UV lamp and is allowed to proceed for a set duration (e.g., 60 minutes).
-
Analysis: Samples are taken at different time intervals and the concentration of PCBs is measured to determine the degradation efficiency. The degree of mineralization can also be assessed by measuring the total organic carbon (TOC).[3]
Supercritical Water Oxidation (SCWO) Protocol
Objective: To achieve complete destruction of PCBs using SCWO.
Methodology:
-
Reactor System: A high-pressure, high-temperature reactor capable of withstanding supercritical water conditions is used. This can be a batch or a continuous flow reactor.
-
Feed Preparation: The waste containing PCBs is mixed with an oxidant, such as sodium nitrate or oxygen.
-
Reaction Conditions: The mixture is heated and pressurized above the critical point of water (374 °C and 22.1 MPa). Typical operating conditions are in the range of 450-650 °C and pressures above 22.1 MPa, with a short residence time (e.g., 30 minutes in a batch reactor or under 1 minute in a flow reactor).[5][7]
-
Product Analysis: The effluent from the reactor is cooled, depressurized, and analyzed to determine the destruction efficiency of the PCBs. The final products are typically water, carbon dioxide, and inorganic salts.[5]
Visualizing Remediation Pathways and Workflows
To further elucidate the processes involved in this compound remediation, the following diagrams illustrate the conceptual workflows and degradation pathways.
References
- 1. Bioremediation of polychlorinated biphenyl-contaminated soil using carvone and surfactant-grown bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical remediation and advanced oxidation process of polychlorinated biphenyls in contaminated soils: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytoremediation of Polychlorinated Biphenyls: New Trends and Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Supercritical water oxidation for the treatment and utilization of organic wastes: Factor effects, reaction enhancement, and novel process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semspub.epa.gov [semspub.epa.gov]
- 8. Supercritical water oxidation - Wikipedia [en.wikipedia.org]
- 9. Supercritical Water Oxidation (SCWO) - Enviro Wiki [enviro.wiki]
Interspecies Discrepancies in 3-Chlorobiphenyl Metabolism: A Comparative Guide
A detailed examination of the metabolic pathways of 3-Chlorobiphenyl (PCB 2) reveals significant variations across species, with human-relevant cell lines exhibiting a unique dechlorination capability not prominently observed in rodent models. These differences, primarily driven by the Cytochrome P450 enzyme system, have important implications for toxicological risk assessment and the development of new drug candidates.
The metabolism of this compound (PCB 2), a lower chlorinated polychlorinated biphenyl, proceeds primarily through oxidation and subsequent conjugation reactions. While the general pathways are conserved across species, the specific metabolites formed and their relative abundances can differ significantly. This guide provides a comparative overview of this compound metabolism in humans (utilizing in vitro models) and rodent models, supported by experimental data and detailed protocols.
Comparative Metabolite Profiles
The primary route of this compound metabolism involves hydroxylation by Cytochrome P450 (CYP) enzymes to form various hydroxylated PCB 2 (OH-PCB 2) isomers.[1][2][3] These metabolites can then undergo further conjugation with sulfate (sulfation), glucuronic acid (glucuronidation), or be methylated.[1][2][3]
A key interspecies difference lies in the observation of dechlorinated metabolites in human-relevant models.[1][2][4][5] Studies utilizing the human liver cell line HepG2 and human liver microsomes have identified dechlorinated dihydroxylated biphenyl metabolites, a pathway not significantly reported in rats.[1][2] In contrast, rat metabolism of lower chlorinated PCBs is characterized by the formation of dihydrodiols, which were not detected in the HepG2 cell studies.[1]
While direct quantitative comparisons of this compound metabolites across species from a single study are limited, the available data indicates a divergence in the metabolic profile, particularly with respect to dechlorination.
| Metabolite Class | Human (HepG2 cells/microsomes) | Rat (in vivo/microsomes) | Mouse (in vivo) |
| Monohydroxylated Metabolites | Present[1] | Present[1][2][3] | Present[6] |
| Dihydroxylated Metabolites | Present (transient)[1][2] | Present[1] | Likely |
| Sulfated Conjugates | Present[1][2] | Present[1][2][3] | Present[6] |
| Glucuronidated Conjugates | Present[1] | Present[1][2] | Present[6] |
| Methoxylated Metabolites | Present[1] | Not a major pathway | Present[6] |
| Dechlorinated Metabolites | Present [1][2][4][5] | Not reported as a major pathway | Not reported |
| Dihydrodiol Metabolites | Not detected[1] | Present[1] | Not reported |
Metabolic Pathways and Enzymology
The initial and rate-limiting step in this compound metabolism is catalyzed by Cytochrome P450 monooxygenases.[1][2][3] While multiple CYP isoforms can metabolize PCBs, the specific isoforms involved in this compound hydroxylation can vary between species. In rats, CYP1A1 is suggested to be a key enzyme in the metabolism of some PCB congeners.[7] Studies with other lower chlorinated PCBs in human systems have implicated CYP1A2, CYP2A6, CYP2B6, and CYP2E1 in their metabolism.
Following hydroxylation, the resulting OH-PCB 2 metabolites are substrates for Phase II conjugation enzymes. Sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) catalyze the addition of sulfate and glucuronic acid, respectively, increasing the water solubility of the metabolites and facilitating their excretion.[1][2][3] Catechol-O-methyltransferase (COMT) can methylate dihydroxylated metabolites.[1]
The formation of dechlorinated metabolites in human cell lines suggests the involvement of a distinct enzymatic pathway that is either absent or less active in rodents for this particular substrate.
Experimental Protocols
The following sections outline generalized experimental protocols for studying the metabolism of this compound in vitro and in vivo.
In Vitro Metabolism using Liver Microsomes
This protocol is adapted from studies investigating PCB metabolism in human and rat liver microsomes.[1][8]
-
Incubation Mixture Preparation: A typical incubation solution contains phosphate buffer (e.g., 1 M, pH 7.4), magnesium chloride (e.g., 3 mM), and liver microsomes (e.g., 0.1 mg of microsomal protein/mL).
-
Pre-incubation: The incubation mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: The metabolic reaction is initiated by adding this compound (dissolved in a suitable solvent like DMSO) to the pre-incubated mixture along with an NADPH-regenerating system (e.g., 0.5 mM NADPH).
-
Incubation: The reaction is carried out at 37°C for a defined period, with aliquots taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: The reaction in the collected aliquots is stopped by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile) or acid (e.g., ice-cold formic acid).
-
Sample Preparation: The terminated reaction mixtures are then processed for analysis. This may involve protein precipitation followed by centrifugation to separate the metabolites in the supernatant.
-
Metabolite Analysis: The supernatant is analyzed using analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of metabolites.
References
- 1. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites | Semantic Scholar [semanticscholar.org]
- 6. Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Comparative study on metabolism of three tetrachlorobiphenyls with animal liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the in vitro metabolism of biphenyl and 4-chlorobiphenyl by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Chlorobiphenyl Uptake Across Diverse Plant Species
Publication ID: 80272 Published: December 25, 2025
This guide offers a comparative analysis of the uptake of 3-Chlorobiphenyl (3-CB), a prevalent polychlorinated biphenyl (PCB) congener, across various plant species. It is intended for researchers and environmental scientists investigating phytoremediation strategies for persistent organic pollutants. This document synthesizes experimental data on 3-CB accumulation, details the methodologies employed, and illustrates the underlying biological processes.
Quantitative Data Summary
The efficiency of 3-CB uptake and translocation varies significantly among plant species. These differences are often quantified using the Root Concentration Factor (RCF) and the Translocation Factor (TF). RCF measures the ability of roots to accumulate compounds from the surrounding environment, while TF indicates the efficiency of transport from roots to shoots.
Studies have shown that plants in the Cucurbitaceae family, such as pumpkin and zucchini, are particularly effective at absorbing and translocating hydrophobic compounds like PCBs.[1][2] In contrast, other species like poplar show significant root sorption but more limited translocation of lesser-chlorinated PCBs.[3] The translocation of PCBs to stems is generally inversely related to the congener's hydrophobicity (log Kow).[3] For instance, 3-CB (a monochlorinated biphenyl) is more readily translocated than more highly chlorinated congeners.[3]
Below is a summary of representative data from hydroponic and soil-based studies.
| Plant Species | Family | Tissue | 3-CB Concentration (µg/g DW) | Root Concentration Factor (RCF) | Translocation Factor (TF) | Study Type | Reference |
| Cucurbita pepo (Pumpkin) | Cucurbitaceae | Root | 27.1 ± 2.1 | >1 | 0.07 - 0.30 | Field Soil | [4] |
| Shoot | 1.9 - 8.2 | [4] | |||||
| Populus deltoides x nigra (Hybrid Poplar) | Salicaceae | Root | High Sorption | Correlated with Kow | Low but significant | Hydroponic | [3] |
| Stem | Detected | [3] | |||||
| Zea mays (Corn) | Poaceae | Root | Accumulation primarily in roots | >1 | Insignificant | Greenhouse Soil | [5] |
| Shoot | Minimal | [5] | |||||
| Glycine max (Soybean) | Fabaceae | Root | Accumulation primarily in roots | >1 | Insignificant | Greenhouse Soil | [5] |
| Shoot | Minimal | [5] |
Values are illustrative and compiled from multiple sources. RCF and TF are calculated as Croot/Cenvironment and Cshoot/Croot, respectively. An RCF value > 1 indicates accumulation in the roots.[1]
Experimental Protocols
The methodologies outlined below are standard for assessing the phytoremediation potential of plants for organic pollutants like 3-CB.
2.1 Hydroponic Exposure System
This method allows for precise control over nutrient and contaminant concentrations.
-
Plant Cultivation: Seeds are surface-sterilized and germinated. Seedlings are then transferred to a hydroponic solution (e.g., Hoagland solution) in a controlled environment (growth chamber).
-
Acclimatization: Plants are grown for a period (e.g., 2-4 weeks) to develop a robust root system before contaminant exposure.
-
Exposure: A stock solution of 3-CB, typically dissolved in a carrier solvent like acetone or methanol, is added to the hydroponic medium to achieve the target concentration. Control plants are exposed to the carrier solvent only. The experiment is run for a defined period (e.g., 4 to 10 days).[1][6]
-
Harvesting: Plants are carefully removed. Roots are rinsed to remove surface-adsorbed 3-CB. The plant is then separated into roots, stems, and leaves.
-
Sample Analysis: Tissues are weighed, freeze-dried or oven-dried, and ground.[5] 3-CB is extracted using an organic solvent (e.g., hexane/acetone mixture) via methods like accelerated solvent extraction (ASE).[7][8] The extract is cleaned up using techniques like solid-phase extraction (e.g., Florisil column).[9] Quantification is performed using Gas Chromatography-Mass Spectrometry (GC-MS) or GC with an Electron Capture Detector (GC-ECD).[9][10]
2.2 Soil-Based Pot Experiment
This method better simulates field conditions.
-
Soil Preparation: A known quantity of soil is spiked with a standard solution of 3-CB. The soil is thoroughly mixed and allowed to age to ensure uniform distribution and equilibration of the contaminant.
-
Planting: Pre-germinated seedlings are transplanted into pots containing the contaminated soil.[5]
-
Growth and Monitoring: Plants are grown under controlled greenhouse conditions for an extended period (e.g., 60 days).[5] Soil and plant samples may be collected at various time points.
-
Harvesting and Analysis: The harvesting and analytical procedures are similar to those described for the hydroponic system. Soil samples are also collected for analysis to determine the residual 3-CB concentration.[7]
Visualization of Processes
3.1 Experimental Workflow
The following diagram illustrates the typical workflow for a plant uptake study.
3.2 Plant Uptake and Detoxification Pathway
The uptake, translocation, and metabolism of xenobiotics like PCBs in plants is often described by the "Green Liver" model.[6][11] This model involves three main phases.
-
Phase I (Transformation): The initial step involves oxidation of the PCB molecule, often by Cytochrome P450 (CYP) enzymes, to produce more reactive and soluble hydroxylated metabolites (OH-PCBs).[10][11]
-
Phase II (Conjugation): The hydroxylated metabolites are then conjugated with endogenous molecules like sugars (via glycosyltransferases) or glutathione (via glutathione S-transferases, GSTs). This further increases their water solubility and reduces toxicity.
-
Phase III (Sequestration): The conjugated molecules are transported and sequestered in cellular compartments, primarily the vacuole, via transporters such as ATP-binding cassette (ABC) transporters, effectively removing them from active metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Uptake and translocation of lesser-chlorinated polychlorinated biphenyls (PCBs) in whole hybrid poplar plants after hydroponic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The absorption and translocation of polychlorinated biphenyl congeners by Cucurbita pepo ssp pepo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Polychlorinated Biphenyls (PCBs) and Their Hydroxylated Metabolites (OH-PCBs) on Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Biotransformation of 3,3′,4,4′-Tetrachlorobiphenyl by Whole Plants−Poplars and Switchgrass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytoremediation of Polychlorinated Biphenyls: New Trends and Promises - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3-Chlorobiphenyl Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicological effects of 3-Chlorobiphenyl (3-CB), a lower-chlorinated polychlorinated biphenyl (PCB), and its alternatives. We delve into the molecular mechanisms of 3-CB toxicity, presenting supporting experimental data and detailed protocols to aid in the validation of its action.
Core Toxicological Profile of this compound
This compound (also known as PCB 2) is a synthetic organochloride compound.[1] Although its production is now restricted due to environmental persistence and adverse health effects, human exposure can still occur through various routes.[2][3][4] The toxicity of 3-CB is intrinsically linked to its metabolic activation.
Metabolic Activation is Key to Toxicity
The primary mechanism of 3-CB toxicity is initiated by its metabolism in the liver.[1][2][3][4][5] Cytochrome P450 (P450) enzymes oxidize 3-CB into more reactive hydroxylated metabolites (OH-PCBs), which can be further converted to catechols and quinones.[1][2][3][4][5] These metabolites, particularly the hydroxylated and quinone forms, are significantly more toxic than the parent 3-CB molecule.
Comparative Cytotoxicity of this compound and Related Compounds
The cytotoxic effects of 3-CB and other lower-chlorinated PCBs are cell-type dependent. While specific IC50 values for 3-CB are not extensively reported across all cell lines, comparative studies with other PCBs indicate that lower-chlorinated congeners generally exhibit cytotoxic effects at micromolar concentrations. For instance, in various cancer cell lines, IC50 values for related compounds are often observed in the 10-50 µM range.[6]
Table 1: Comparative Cytotoxicity of Lower-Chlorinated PCBs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 (related structure) | HTB-26 (Breast Cancer) | 10 - 50 | [6] |
| Compound 2 (related structure) | PC-3 (Prostate Cancer) | 10 - 50 | [6] |
| Compound 1 (related structure) | HepG2 (Liver Cancer) | 10 - 50 | [6] |
| Compound 2 (related structure) | HepG2 (Liver Cancer) | 10 - 50 | [6] |
Signaling Pathways Implicated in 3-CB Toxicity
The toxicity of 3-CB is mediated through a cascade of cellular events, primarily revolving around the induction of oxidative stress and the subsequent activation of apoptotic pathways.
Oxidative Stress
The metabolites of 3-CB are potent inducers of reactive oxygen species (ROS), leading to a state of oxidative stress within the cell. This imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates results in damage to cellular components, including lipids, proteins, and DNA.
Apoptosis
Oxidative stress is a key trigger for apoptosis, or programmed cell death. The apoptotic pathway induced by 3-CB metabolites involves the modulation of the Bcl-2 family of proteins and the activation of caspases.
-
Bcl-2 Family Proteins: The Bcl-2 family consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[7][8] 3-CB exposure can lead to an upregulation of Bax and a downregulation of Bcl-2, shifting the cellular balance towards apoptosis.[9]
-
Caspase Activation: The change in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.[7][8] This cascade culminates in the activation of effector caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7][8][9][10][11]
Diagram 1: Signaling Pathway of 3-CB Induced Apoptosis
Caption: Metabolic activation of 3-CB leads to oxidative stress and apoptosis.
Neurotoxicity and Endocrine Disruption
Beyond cytotoxicity, PCBs, including lower-chlorinated congeners, are recognized as neurotoxicants and endocrine disruptors.
-
Neurotoxicity: Some PCBs have been shown to affect neuronal development and function. One proposed mechanism involves the modulation of the cAMP response element-binding protein (CREB) signaling pathway, which is crucial for neuronal survival, plasticity, and memory.[12][13][14]
-
Endocrine Disruption: PCBs can interfere with the endocrine system, particularly thyroid hormone signaling.[15][16][17][18][19] They can affect thyroid hormone synthesis, transport, and receptor binding, potentially leading to developmental and metabolic disorders.[15][16][17][18][19]
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the mechanism of 3-CB toxicity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of 3-CB or other test compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix by gentle shaking.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the cell number (if performing a multiplexed assay with a viability marker) and express the results as fold change relative to the vehicle control.
Reactive Oxygen Species (ROS) Detection Assay
This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described previously.
-
Probe Loading: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Express the fluorescence intensity as a percentage of the control or as fold change.
Diagram 2: Experimental Workflow for Validating 3-CB Toxicity
Caption: Workflow for assessing 3-CB's effects on viability, apoptosis, and ROS.
Conclusion
The toxic mechanism of this compound is a multi-step process initiated by metabolic activation to more potent hydroxylated and quinone metabolites. These metabolites induce oxidative stress, leading to the activation of the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and the activation of the caspase cascade. Furthermore, there is evidence suggesting that 3-CB may exert neurotoxic and endocrine-disrupting effects. The provided experimental protocols offer a framework for researchers to validate these mechanisms of action and to compare the toxicity of 3-CB with other compounds. This guide serves as a valuable resource for scientists and professionals in drug development and environmental toxicology, facilitating a deeper understanding of the cellular and molecular basis of 3-CB toxicity.
References
- 1. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism of this compound (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - Simulations Plus [simulations-plus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Brain-derived neurotrophic factor prevents changes in Bcl-2 family members and caspase-3 activation induced by excitotoxicity in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PCB 37 (3,4, 4’-trichlorobiphenyl) increased apoptosis and modulated neuronal morphogenesis in primary rat cortical neuron-glia cocultures in a concentration-, sex-, age-, and CREB-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PCB 37 (3,4, 4'-trichlorobiphenyl) increased apoptosis and modulated neuronal morphogenesis in primary rat cortical neuron-glia cocultures in a concentration-, sex-, age-, and CREB-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relationships of Thyroid Hormones with Polychlorinated Biphenyls, Dioxins, Furans, and DDE in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of the Functional Domain of Thyroid Hormone Receptor Responsible for Polychlorinated Biphenyl–Mediated Suppression of Its Action in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polychlorinated biphenyls (PCBs) exert thyroid hormone-like effects in the fetal rat brain but do not bind to thyroid hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polychlorinated biphenyls suppress thyroid hormone receptor-mediated transcription through a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Polychlorinated biphenyls (PCBs) exert thyroid hormone-like effects in the fetal rat brain but do not bind to thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Chlorobiphenyl: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-Chlorobiphenyl is paramount for environmental protection and laboratory safety. As a member of the polychlorinated biphenyl (PCB) family, this compound is subject to stringent regulations due to its persistence and potential for adverse health effects. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this hazardous waste responsibly.
Regulatory Framework and Disposal Options
In the United States, the disposal of PCBs is primarily regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA). The required disposal method for this compound is determined by its concentration in the waste material.
Quantitative Disposal Guidelines for this compound Waste
The following table summarizes the disposal requirements based on the concentration of PCBs. It is crucial to characterize your waste to ensure you are following the correct procedures.
| PCB Concentration | Disposal Requirements | Regulatory Citation |
| < 50 ppm | Not federally regulated for disposal, but may be subject to state regulations. Prohibited from being used for road oiling, dust control, as a pesticide carrier, or as a rust preventative. Burning for energy recovery is allowed but subject to TSCA requirements. | 40 CFR 761.20(d), 40 CFR 761.20(e)[1] |
| ≥ 50 ppm to < 500 ppm | Must be disposed of in a TSCA-approved incinerator, a TSCA-approved chemical waste landfill, or by an EPA-approved alternative disposal method.[1] For liquid waste, it may also be disposed of in a high-efficiency boiler.[2] Containers must be drained of all free-flowing liquid before disposal.[1][2] | 40 CFR 761.60, 40 CFR 761.71(b) |
| ≥ 500 ppm | Must be disposed of in a TSCA-approved incinerator.[1] Thoroughly drained items may be disposed of in a TSCA chemical waste landfill, with the separated liquid incinerated.[1] Containers must be decontaminated or disposed of in a TSCA-approved incinerator or chemical waste landfill.[3] | 40 CFR 761.60 |
It is important to note the "anti-dilution rule," which states that materials with PCB concentrations below 50 ppm may still be subject to TSCA disposal regulations if they were derived from materials with a higher concentration.[1]
Experimental Protocol: Laboratory Waste Disposal for this compound
This protocol outlines the standard operating procedure for the handling and disposal of this compound waste generated in a laboratory setting.
1. Waste Identification and Segregation:
- All waste streams containing this compound must be clearly labeled as "PCB Waste."
- Segregate liquid waste from solid waste.
- Do not mix PCB waste with other hazardous or non-hazardous waste streams.
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE when handling this compound waste, including:
- Chemical-resistant gloves (e.g., nitrile).
- Safety goggles or a face shield.
- A lab coat.
- Work in a well-ventilated area, preferably within a chemical fume hood.[4]
3. Waste Containment:
- Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container with a secure screw-top lid. The container must be clearly labeled with "PCB Waste" and the approximate concentration.
- Solid Waste (e.g., contaminated labware, PPE): Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag. Seal the bag and the outer container and label it clearly as "PCB Waste."
4. Temporary Storage:
- Store PCB waste in a designated, secure, and locked area away from incompatible materials.[4]
- The storage area should have secondary containment to prevent spills from reaching the environment.
- Consult with your institution's Environmental Health and Safety (EHS) department for specific storage time limits, which are typically regulated.
5. Waste Disposal Request:
- Contact your institution's EHS department to arrange for the pickup and disposal of the PCB waste.
- Provide them with accurate information regarding the type of waste (liquid or solid) and the estimated concentration of this compound.
- Do not attempt to dispose of PCB waste down the drain or in regular trash.
6. Spill Management:
- In the event of a spill, immediately alert others in the area and evacuate if necessary.
- If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using absorbent materials.
- Collect all contaminated materials in a designated PCB waste container.
- For larger spills, contact your institution's emergency response team and EHS department immediately.
7. Decontamination:
- Surfaces and equipment contaminated with this compound must be decontaminated.
- A common decontamination procedure involves a triple rinse with a solvent that is known to be effective for PCBs and has a PCB concentration of less than 50 ppm.[2]
- All rinsate and cleaning materials must be collected and disposed of as PCB waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations.
References
Essential Safety and Logistical Information for Handling 3-Chlorobiphenyl
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Chlorobiphenyl. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Hazard Identification and Risk Assessment
This compound is a polychlorinated biphenyl (PCB) that requires careful handling due to its potential health risks. Based on data for similar compounds, potential hazards include skin and eye irritation, with the possibility of more severe systemic effects upon prolonged or repeated exposure.[1][2] A thorough risk assessment should be conducted before any handling of this chemical, considering the quantities used and the nature of the experimental procedures.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to minimize exposure. The following recommendations are based on best practices for handling chlorinated aromatic hydrocarbons.
| Protection Type | Recommended PPE | Situation | Notes |
| Eye and Face Protection | Chemical splash goggles | Mandatory for all handling | Provides protection against splashes.[3] |
| Face shield | When there is a significant risk of splashing | To be worn in addition to safety goggles.[3] | |
| Skin Protection | Chemical-resistant gloves (e.g., Viton®) | Mandatory for all handling | Breakthrough times for similar compounds are reported to be greater than 4 hours.[3] Double gloving is recommended.[4] |
| Laboratory coat | Minimum body protection | Should be a standard, solid-front laboratory coat.[3][4] | |
| Chemical-resistant apron or suit | For larger quantities or high splash potential | Worn over the lab coat for additional protection.[3] | |
| Respiratory Protection | NIOSH-approved respirator | Based on risk assessment (potential for inhalation of vapors or aerosols) | A half-face respirator with an organic vapor/acid gas/HEPA combination filter cartridge is recommended where the neat chemical is handled.[1][5] |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial for ensuring safety. This involves proper preparation, careful handling, and a clear emergency plan.
Preparation
-
Ensure all necessary PPE is available and in good condition.[3]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Locate the nearest safety shower, eyewash station, and spill kit before beginning work.[3]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6]
Handling
-
Dispense the chemical carefully to avoid splashes and the generation of aerosols.[3]
-
Keep containers closed when not in use.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence
-
Gown/Suit: Put on the laboratory coat or chemical-resistant suit.
-
Respirator: If required, perform a fit check for the respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the first pair of gloves, followed by a second pair over the first.
Doffing Sequence
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown/Suit: Remove the protective clothing, turning it inside out as it is removed.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Wash Hands: Wash hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[6][7]
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) should be collected in a designated, sealed container labeled as PCB waste.[8]
-
Liquid Waste: Unused this compound and contaminated solvents should be collected in a sealed, properly labeled waste container.
-
Solid Waste: Contaminated lab supplies (e.g., pipette tips, paper towels) should be placed in a designated solid waste container.
-
Disposal Vendor: A certified hazardous waste disposal company should be contracted for the final disposal of all PCB-contaminated materials.[7]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorodiphenyl (42% chlorine) [cdc.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Chlorodiphenyl (54% chlorine) [cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. qualia-bio.com [qualia-bio.com]
- 5. 3,3',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 8. epd.gov.hk [epd.gov.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
